molecular formula C7H6BrNO2 B1343012 6-(Bromomethyl)nicotinic acid CAS No. 221323-59-7

6-(Bromomethyl)nicotinic acid

Cat. No.: B1343012
CAS No.: 221323-59-7
M. Wt: 216.03 g/mol
InChI Key: ISQLGKBALHPSQC-UHFFFAOYSA-N
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Description

6-(Bromomethyl)nicotinic acid is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(bromomethyl)pyridine-3-carboxylic acid
Source PubChem
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InChI

InChI=1S/C7H6BrNO2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQLGKBALHPSQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001272834
Record name 6-(Bromomethyl)-3-pyridinecarboxylic acid
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Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

221323-59-7
Record name 6-(Bromomethyl)-3-pyridinecarboxylic acid
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Record name 6-(Bromomethyl)-3-pyridinecarboxylic acid
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Record name 6-(Bromomethyl)nicotinic acid
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Foundational & Exploratory

Introduction: The Significance of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-(Bromomethyl)nicotinic Acid: Synthesis, Properties, and Applications

This compound is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. As a derivative of nicotinic acid (Vitamin B3), its structure incorporates two key reactive sites: a carboxylic acid on the pyridine ring and a highly reactive bromomethyl group. This unique combination makes it a valuable intermediate for introducing the pyridine-3-carboxylic acid moiety into more complex molecules. The bromomethyl group, being a benzylic-type halide, is an excellent electrophile for nucleophilic substitution reactions, allowing for the facile construction of new carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of its synthesis, elucidates its chemical properties and reactivity, and explores its applications as a strategic building block in modern chemical research.

Core Synthesis Strategies: From Precursor to Final Product

The most logical and widely practiced approach to the synthesis of this compound involves a multi-step sequence starting from readily available precursors. The core strategy hinges on two key transformations: the formation of the 6-methylnicotinic acid backbone and the subsequent selective bromination of the methyl group.

Step 1: Synthesis of the Precursor, 6-Methylnicotinic Acid

The primary precursor, 6-methylnicotinic acid, is not as commonly available as nicotinic acid itself and is typically synthesized via the oxidation of 2-methyl-5-ethylpyridine. This selective oxidation targets the ethyl group while leaving the methyl group intact.

  • Reaction Rationale: The oxidation of alkyl side chains on aromatic rings is a classic transformation. In this case, the ethyl group is more susceptible to oxidation than the methyl group under controlled conditions. Strong oxidizing agents like nitric acid or potassium permanganate are often employed.[1][2][3] The reaction with nitric acid under elevated temperatures and pressure is a robust method described in patent literature for producing high yields of 6-methylnicotinic acid.[3]

Step 2: Protection of the Carboxylic Acid (Optional but Recommended)

Direct bromination of 6-methylnicotinic acid can be challenging due to the harsh conditions of radical reactions, which can be incompatible with the free carboxylic acid. Therefore, it is often advantageous to protect the acid functionality as an ester (e.g., methyl or ethyl ester). This enhances solubility in organic solvents typically used for bromination and prevents undesirable side reactions.[4][5]

  • Esterification: Standard esterification methods, such as refluxing in the corresponding alcohol (methanol or ethanol) with a catalytic amount of strong acid (e.g., H₂SO₄), are effective.

Step 3: Benzylic Bromination - The Key Transformation

The conversion of the 6-methyl group to a 6-(bromomethyl) group is achieved via a free radical halogenation reaction. The position is analogous to a benzylic position, making it particularly reactive towards radical abstraction due to the resonance stabilization of the resulting radical intermediate.[6]

  • Reagent of Choice: N-Bromosuccinimide (NBS): While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is overwhelmingly the preferred reagent for this transformation.[7][8] The primary advantage of NBS is its ability to provide a low, constant concentration of bromine radicals (Br•) and elemental bromine (Br₂) throughout the reaction.[6][9] This controlled delivery minimizes side reactions, such as electrophilic aromatic substitution on the pyridine ring or the formation of dibrominated products, which are more likely with a high concentration of Br₂.[7]

  • Mechanism (Wohl-Ziegler Reaction): The reaction, known as the Wohl-Ziegler bromination, proceeds through a radical chain mechanism.[8][10] It requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and/or initiation by UV light. The process involves three stages:

    • Initiation: The initiator decomposes upon heating or irradiation to form radicals, which then react with trace amounts of HBr to generate bromine radicals.

    • Propagation: A bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized pyridinylmethyl radical. This radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the desired bromomethyl product and a new bromine radical, which continues the chain.

    • Termination: The reaction ceases when radicals combine with each other.

Step 4: Deprotection to Yield this compound

If an ester protecting group was used, the final step is its removal to unveil the carboxylic acid. This is typically accomplished through acid- or base-catalyzed hydrolysis.

Visualizing the Synthesis Pathway

The overall synthetic route is a logical progression from a simple substituted pyridine to the target bifunctional molecule.

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Protection & Bromination cluster_2 Final Product A 2-Methyl-5-ethylpyridine B 6-Methylnicotinic Acid A->B Oxidation (e.g., HNO₃) C Methyl 6-methylnicotinate B->C Esterification (MeOH, H⁺) D Methyl 6-(bromomethyl)nicotinate C->D NBS, AIBN, CCl₄, Δ E This compound D->E Hydrolysis (H₃O⁺)

Caption: Overall synthetic route to this compound.

Mechanism Spotlight: NBS Radical Bromination

The core of the synthesis lies in the selective free-radical bromination of the methyl group.

NBS_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN R_radical 2 R• + N₂ AIBN->R_radical Δ or hν NBS_HBr NBS + HBr Br2 Br₂ + Succinimide NBS_HBr->Br2 Radical_Intermediate Py-CH₂• Br2_hv Br₂ Br_radical 2 Br• Br2_hv->Br_radical Start_Mat Py-CH₃ Start_Mat->Radical_Intermediate + Br•, - HBr Product Py-CH₂Br Radical_Intermediate->Product + Br₂ Radical_Intermediate:e->Product:w + Br₂

Caption: Simplified mechanism of Wohl-Ziegler radical bromination.

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound is presented below. While extensive experimental data is not widely published, these values are based on supplier information and computational predictions.

PropertyValueReference(s)
CAS Number 221323-59-7[11]
Molecular Formula C₇H₆BrNO₂[11]
Molecular Weight 216.03 g/mol [11]
Appearance Solid
InChI Key ISQLGKBALHPSQC-UHFFFAOYSA-N
Predicted XlogP 1.3[12]
Storage Store in a cool, dry, inert atmosphere (2-8°C recommended)[4]
Expected Spectroscopic Signature:
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the two protons of the bromomethyl (-CH₂Br) group (typically around 4.5-4.8 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm), which may be absent if run in D₂O. The aromatic signals will show coupling patterns consistent with a 1,2,4-trisubstituted benzene ring analogue.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the three distinct aromatic CH carbons, two quaternary aromatic carbons, the bromomethyl carbon (typically 25-35 ppm), and the carbonyl carbon of the carboxylic acid (typically >165 ppm).

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with roughly equal intensity, which is the hallmark of a compound containing one bromine atom.

Reactivity and Applications in Modern Synthesis

The synthetic utility of this compound stems from its dual reactivity, making it a versatile building block.

Key Reactions:
  • Nucleophilic Substitution: The bromomethyl group is highly susceptible to Sₙ2 reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the straightforward attachment of the nicotinic acid scaffold to other molecules.

  • Carboxylic Acid Derivatization: The carboxyl group can be converted into esters, amides, acid chlorides, and other derivatives using standard methodologies. This is crucial for peptide synthesis or for creating prodrugs.

Primary Applications:
  • Medicinal Chemistry: Nicotinic acid and its derivatives are known to have various biological activities, including lipid-lowering effects.[13][14] this compound serves as a key intermediate for synthesizing novel nicotinic acid analogues for drug discovery programs.[15] These derivatives have been investigated for potential anti-inflammatory, anticancer, and antioxidant activities.[16][17]

  • Agrochemicals: The pyridine core is a common feature in many pesticides and herbicides. This building block can be used to synthesize new active ingredients in the agricultural sector.[13]

  • Materials Science: The ability to be readily incorporated into larger structures makes it a candidate for creating functional polymers or for modifying the surfaces of materials to alter their chemical and physical properties.[13]

Detailed Experimental Protocols

The following protocols are representative procedures based on established chemical principles and patent literature. Safety Note: These procedures should only be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 6-Methylnicotinic Acid from 2-Methyl-5-ethylpyridine[1][2][3]
  • Setup: In a pressure-rated reaction vessel, cautiously add concentrated sulfuric acid. Cool the vessel in an ice bath.

  • Addition of Reactant: Slowly add 2-methyl-5-ethylpyridine to the cooled sulfuric acid with stirring, ensuring the temperature remains low.

  • Reaction: Seal the vessel and heat the mixture to 160-200°C.

  • Oxidation: Carefully add 65% nitric acid dropwise over several hours, maintaining the reaction temperature. Water and diluted nitric acid will distill off during this process.

  • Work-up: After the addition is complete, continue heating for a short period before cooling the reaction mixture.

  • Isolation: The product, 6-methylnicotinic acid, can be isolated by adjusting the pH of the cooled reaction mixture to precipitate the acid, followed by filtration, washing, and drying. Copper salt precipitation can also be used for purification.[3]

Protocol 2: Synthesis of Methyl 6-(bromomethyl)nicotinate via Wohl-Ziegler Bromination[8][10]
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 6-methylnicotinate (synthesized via standard Fischer esterification of the product from Protocol 1).

  • Solvent and Reagents: Dissolve the starting material in a dry, inert solvent such as carbon tetrachloride (CCl₄) or acetonitrile. Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator like AIBN (azobisisobutyronitrile, ~0.1 equivalents).

  • Reaction: Heat the mixture to reflux (the boiling point of the solvent). The reaction can also be initiated or accelerated by irradiation with a UV lamp.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid NBS, which is denser than CCl₄, is consumed and replaced by succinimide, which floats.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide by-product.

  • Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 3: Hydrolysis to this compound
  • Setup: Dissolve the methyl 6-(bromomethyl)nicotinate from Protocol 2 in a suitable solvent mixture, such as THF/water.

  • Hydrolysis: Add an acid catalyst (e.g., aqueous HCl) or a base (e.g., aqueous NaOH). Heat the mixture to reflux.

  • Monitoring: Monitor the disappearance of the starting ester by TLC.

  • Isolation: After the reaction is complete, cool the mixture. If acid-catalyzed, concentrate the solvent. If base-catalyzed, acidify the mixture with HCl to a pH of ~3-4 to precipitate the carboxylic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

References

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Chemia. (2022). Allylic position and benzylic position bromination: bromination reactions that use NBS. Retrieved from [Link]

  • Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
  • Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • Capot Chemical. (n.d.). Specifications of 6-Bromomethyl-nicotinic acid. CAS 221323-59-7. Retrieved from [Link]

  • Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid.
  • Patsnap. (n.d.). Synthesis method of 6-methyl nicotine. Retrieved from [Link]

  • Route of Synthesis. (n.d.). methyl-6-methyinicotinate. Retrieved from [Link]

  • Thoreauchem. (n.d.). 6-Bromomethyl-nicotinic acid hydrobromide. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). 6-bromomethyl-nicotinic acid ethyl ester. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
  • PubChemLite. (n.d.). 6-bromomethyl-nicotinic acid methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Bromomethyl)nicotinic acid. CID 15604101. Retrieved from [Link]

  • PubMed. (1964). SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Retrieved from [Link]

  • SpectraBase. (n.d.). Nicotinic acid. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES. Retrieved from [Link]

  • PubChem. (n.d.). Nicotinic Acid. CID 938. Retrieved from [Link]

  • PMC. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Retrieved from [Link]

  • BMRB. (n.d.). Nicotinic Acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]

  • PubMed. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-6-methylnicotinic acid. CID 57780853. Retrieved from [Link]

  • BioMed Central. (n.d.). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from [Link]

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Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-(Bromomethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(Bromomethyl)nicotinic acid is a substituted pyridinecarboxylic acid, a class of compounds of significant interest in medicinal chemistry and drug development. As a derivative of nicotinic acid (Vitamin B3), it serves as a versatile synthetic intermediate, leveraging the biological relevance of the nicotinic acid scaffold with the reactive potential of a bromomethyl group. This guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and synthetic considerations for this compound, tailored for researchers, scientists, and professionals in drug development. Understanding these core characteristics is paramount for its effective application as a building block in the synthesis of novel therapeutic agents, including potential anti-inflammatory drugs and lipid-modifying agents.[1][2][3][4]

Molecular Structure and Core Physicochemical Properties

The foundational properties of a molecule dictate its behavior in both chemical and biological systems. For this compound, the interplay between the aromatic pyridine ring, the acidic carboxylic group, and the reactive bromomethyl moiety defines its characteristics.

Structural and Identification Data

The structural identity of this compound is the starting point for all further characterization.

PropertyValueSource
IUPAC Name 6-(bromomethyl)pyridine-3-carboxylic acidPubChem[5]
Molecular Formula C₇H₆BrNO₂PubChem[5]
Molecular Weight 216.03 g/mol PubChem[6]
Monoisotopic Mass 214.95819 DaPubChem[5][6]
Canonical SMILES C1=CC(=NC=C1C(=O)O)CBrPubChem[5]
InChI Key ISQLGKBALHPSQC-UHFFFAOYSA-NPubChem[5]
Predicted Physicochemical Characteristics

Experimentally determined data for this compound is not extensively published. However, computational models and data from analogous structures, such as its isomer 2-(Bromomethyl)nicotinic acid and the parent compound 6-bromonicotinic acid, provide reliable estimates.

PropertyPredicted/Analogous ValueRationale and Significance
Melting Point Approx. 179-188 °CBased on the reported melting point of 6-bromonicotinic acid.[1] This high melting point is indicative of a crystalline solid with strong intermolecular forces (hydrogen bonding from the carboxylic acid).
pKa Approx. 4.85Based on the pKa of nicotinic acid.[7] The electron-withdrawing nature of the pyridine nitrogen and bromine atom influences the acidity of the carboxylic proton. This value is critical for designing purification strategies (extraction) and understanding its ionization state at physiological pH.
LogP (Octanol/Water Partition Coefficient) 1.0 (Predicted for isomer)The predicted value for the 2-bromo isomer suggests moderate lipophilicity.[6] This property is a key determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Topological Polar Surface Area (TPSA) 50.2 Ų (Predicted for isomer)This value, from the 2-bromo isomer, suggests good potential for cell membrane permeability.[6] TPSA is a crucial parameter in predicting drug transport properties.
Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF.Inferred from nicotinic acid's solubility profile.[8][9] The carboxylic acid group imparts some water solubility, especially in alkaline conditions, while the brominated pyridine ring favors solubility in organic solvents.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of this compound. The following sections detail the expected spectroscopic signatures and appropriate analytical techniques, drawing parallels from nicotinic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The expected ¹H and ¹³C NMR chemical shifts for this compound in a solvent like DMSO-d₆ are predicted based on the known spectra of nicotinic and 6-methylnicotinic acid.[10][11][12][13]

  • ¹H NMR: Four distinct signals in the aromatic region and one in the aliphatic region are expected.

    • H2 (proton at C2): Expected to be the most downfield aromatic proton (~9.0 ppm) due to its proximity to the electron-withdrawing nitrogen and carboxylic acid.

    • H4 (proton at C4): Expected around 8.2-8.3 ppm, showing coupling to H2 and H5.

    • H5 (proton at C5): Expected around 7.5-7.6 ppm.

    • -CH₂Br (bromomethyl protons): A characteristic singlet expected around 4.5-5.0 ppm. The chemical shift is significantly downfield due to the deshielding effect of the adjacent bromine atom.

    • -COOH (carboxylic acid proton): A broad singlet, typically above 13 ppm, which is exchangeable with D₂O.

  • ¹³C NMR: Seven distinct carbon signals are anticipated.

    • C=O (carbonyl carbon): Expected around 165-170 ppm.

    • Aromatic Carbons: Four signals in the 120-155 ppm range.

    • -CH₂Br (bromomethyl carbon): Expected in the aliphatic region, around 30-35 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of this compound will be dominated by features from the carboxylic acid and the aromatic ring.[14][15][16][17]

  • O-H Stretch: A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[14]

  • C=O Stretch: An intense, sharp peak between 1690-1760 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.[14]

  • C-O Stretch: A medium intensity band from 1210-1320 cm⁻¹.[14]

  • Aromatic C=C and C=N Stretches: Multiple sharp peaks in the 1400-1600 cm⁻¹ region.

  • C-Br Stretch: Typically found in the fingerprint region, below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Technique: Electrospray ionization (ESI) is a suitable method for this polar, ionizable compound.[18][19]

  • Expected Ions:

    • In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z corresponding to the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).

    • In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

  • Fragmentation: Key fragmentation pathways would likely involve the loss of Br, H₂O, and CO₂.

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of synthetic intermediates.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample This compound PreparedSample Prepared Sample Sample->PreparedSample Solvent Diluent (e.g., MeCN/H₂O) Solvent->PreparedSample Injector Autosampler/Injector Column C18 Reverse-Phase Column Injector->Column Detector UV/PDA Detector (e.g., 260 nm) Column->Detector Pump Gradient Pump (Mobile Phase A/B) Pump->Injector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation (% Area) Integration->Purity

Caption: A typical HPLC workflow for purity analysis.

A robust reverse-phase HPLC method would likely utilize a C18 column with a gradient elution of water and acetonitrile containing an acidic modifier like formic or phosphoric acid to ensure sharp peak shapes for the acidic analyte.[20][21] Detection is typically performed using a UV detector at a wavelength corresponding to the absorbance maximum of the pyridine ring (around 260 nm).

Synthesis and Reactivity

This compound is not commonly available and is typically synthesized as an intermediate. Its synthesis and subsequent reactivity are central to its utility.

Synthetic Strategy

A plausible synthetic route starts from the more readily available 6-methylnicotinic acid. The key transformation is the bromination of the methyl group.

Synthesis_Pathway Start 6-Methylnicotinic Acid Intermediate Ester Protection (e.g., Methyl Ester) Start->Intermediate Esterification (MeOH, H⁺) Bromination Radical Bromination (NBS, AIBN) Intermediate->Bromination Protecting Group Strategy Product_Ester 6-(Bromomethyl)nicotinic acid methyl ester Bromination->Product_Ester Wohl-Ziegler Reaction Hydrolysis Acid/Base Hydrolysis Product_Ester->Hydrolysis Deprotection Final_Product This compound Hydrolysis->Final_Product

Caption: Proposed synthetic pathway to this compound.

Causality Behind Experimental Choices:

  • Esterification (Protection): The carboxylic acid is often protected as an ester (e.g., methyl ester) prior to bromination.[22] This is crucial because the conditions for radical bromination can be harsh, and the free acid may interfere with the reaction or lead to side products.

  • Radical Bromination: The benzylic-like methyl group is susceptible to free-radical halogenation. A common method is the Wohl-Ziegler reaction, using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like Azobisisobutyronitrile (AIBN) or benzoyl peroxide.[23] This selectively brominates the methyl group without affecting the aromatic ring.

  • Hydrolysis (Deprotection): The final step is the hydrolysis of the ester back to the carboxylic acid, typically under acidic or basic conditions, to yield the target compound.

Reactivity Profile

The reactivity is dominated by the bromomethyl group, which is an excellent electrophile. It readily participates in nucleophilic substitution reactions (Sₙ2), making it an ideal handle for introducing the nicotinic acid moiety onto other molecules.

  • Alkylation of Amines: Reacts with primary or secondary amines to form substituted aminomethylpyridines.

  • Formation of Ethers: Reacts with alcohols or phenols in the presence of a base to form ethers.

  • Formation of Esters: Reacts with carboxylate salts to form esters.

This reactivity is the cornerstone of its application in drug discovery, allowing for its conjugation to various pharmacophores.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a bifunctional linker and building block.

  • Medicinal Chemistry: It is used to synthesize libraries of compounds for screening. The nicotinic acid core is known to interact with specific receptors, such as the nicotinic acid receptor GPR109A, which is involved in lipid metabolism.[24][25] By using the bromomethyl handle to attach diverse chemical groups, chemists can explore structure-activity relationships (SAR) to develop potent and selective ligands.

  • Anti-inflammatory Agents: Nicotinic acid derivatives have been explored for their anti-inflammatory properties.[4] this compound can be used to synthesize novel non-steroidal anti-inflammatory drugs (NSAIDs) or other inflammation modulators.

  • Lipid-Modifying Agents: As a derivative of niacin, it is a valuable precursor for creating novel drugs aimed at treating dyslipidemia, a major risk factor for cardiovascular disease.[3][24] The goal is often to retain the HDL-raising effects of nicotinic acid while minimizing side effects like flushing.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its reactive nature and potential hazards, as inferred from safety data sheets (SDS) of similar compounds.[26][27][28]

  • Hazards:

    • Expected to be a skin and serious eye irritant.[27]

    • May cause respiratory irritation.[27]

    • As a benzylic bromide derivative, it is a lachrymator and should be handled with care.

  • Precautions for Safe Handling:

    • Use only in a well-ventilated area, preferably a chemical fume hood.[26][27]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[26][28]

    • Avoid breathing dust and avoid contact with skin and eyes.[27]

    • Wash hands thoroughly after handling.[26]

  • Conditions for Safe Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[27][28]

    • Protect from light and moisture to prevent degradation.

    • Incompatible with strong oxidizing agents, strong acids, and strong bases.[27]

References

  • Lehrfeld, J., Burkman, A. M., & Gearien, J. E. (1964). Synthesis of 6-substituted nicotinic acid derivatives as analogs of ergot alkaloids. Journal of Medicinal Chemistry, 7(2), 150–154. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000104 Nicotinic Acid. Retrieved from [Link]

  • Abraham, M. H., Acree, W. E., & Leo, A. J. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 61, 6-10. [Link]

  • Maciąg, D., Gieroba, B., Glibovicka, M., & Kurzepa, J. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Pharmacological Reports, 62(2), 365-372. [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H6BrNO2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 938, Nicotinic acid. Retrieved from [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 154(3), 567–571. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15604101, 2-(Bromomethyl)nicotinic acid. Retrieved from [Link]

  • Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. International Journal of Clinical Practice, 59(s148), 11-16. [Link]

  • Phillips Petroleum Co. (1961). U.S. Patent No. 2,993,904. Washington, DC: U.S.
  • Chen, Y., et al. (2006). Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection. Journal of Chromatographic Science, 44(7), 409-415. [Link]

  • Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]

  • Hsieh, Y. Z., & Chen, S. W. (1998). Chromatographic and capillary electrophoretic methods for the analysis of nicotinic acid and its metabolites. Journal of Chromatography B: Biomedical Sciences and Applications, 714(2), 231-243. [Link]

  • Brown, W. P. (2026). Infrared Spectroscopy Index. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]

  • SIELC Technologies. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. Retrieved from [Link]

  • Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine, 258(2), 94-114. [Link]

  • Trivedi, M. K., et al. (2015). Spectroscopic Characterization of Disulfiram and Nicotinic Acid after Biofield Treatment. Journal of Analytical & Bioanalytical Techniques, 6(6). [Link]

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An In-Depth Technical Guide to 6-(Bromomethyl)nicotinic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(Bromomethyl)nicotinic acid is a highly functionalized heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. As a bifunctional molecule, it incorporates both a nucleophilic substitution site (the bromomethyl group) and a carboxylic acid moiety, making it a versatile building block in organic synthesis. This guide provides an in-depth overview of its chemical identity, a robust synthesis protocol, key applications, and essential safety information tailored for researchers, scientists, and professionals in drug development.

Section 1: Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are foundational to its successful application in research.

Primary Identifier:

  • CAS Number: 221323-59-7[1]

Nomenclature:

  • IUPAC Name: 6-(Bromomethyl)pyridine-3-carboxylic acid

  • Common Synonyms: 6-(Bromomethyl)pyridine-3-carboxylic acid

Physicochemical Data Summary:

PropertyValueSource
Molecular Formula C₇H₆BrNO₂[1]
Molecular Weight 216.03 g/mol [1][2]
Appearance White to off-white solid
Melting Point 188-192 °C (decomposes)
Solubility Soluble in DMSO and methanol
Purity Typically ≥95% - 98%[1][3]

Section 2: Molecular Structure and Representation

The unique arrangement of functional groups in this compound dictates its reactivity and utility.

  • SMILES: C1=CC(=C(N=C1)CBr)C(=O)O

  • InChI Key: FQILADXGQLSTSW-UHFFFAOYSA-N

Caption: 2D Molecular Structure of this compound.

Section 3: Synthesis and Purification

The most common and reliable method for preparing this compound is via the radical bromination of its precursor, 6-methylnicotinic acid. This process selectively targets the methyl group while preserving the pyridine ring and carboxylic acid functionality.

Expertise & Causality: The choice of N-Bromosuccinimide (NBS) as the brominating agent and Azobisisobutyronitrile (AIBN) as the radical initiator is critical. NBS provides a low, constant concentration of bromine radicals, which favors allylic/benzylic bromination over electrophilic aromatic substitution on the electron-deficient pyridine ring. AIBN is a thermal initiator that decomposes at a predictable rate to generate the necessary radicals to start the chain reaction, without requiring harsh UV light which could degrade the starting material.

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of 6-methylnicotinic acid (1 equivalent) in a suitable solvent such as acetonitrile or carbon tetrachloride, add N-Bromosuccinimide (NBS, 1.1 equivalents).

  • Initiation: Add a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.05 equivalents).

  • Reflux: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white solid.

Synthesis_Workflow Start 6-Methylnicotinic Acid (Starting Material) Reaction Reflux at 82°C (4-6 hours) Start->Reaction Reagents NBS (Brominating Agent) AIBN (Initiator) Acetonitrile (Solvent) Reagents->Reaction Filtration Cool & Filter (Remove Succinimide) Reaction->Filtration Concentration Concentrate Filtrate (Rotary Evaporation) Filtration->Concentration Purification Recrystallization (e.g., Ethanol/Water) Concentration->Purification Product This compound (Final Product) Purification->Product

Sources

Spectroscopic Characterization of 6-(Bromomethyl)nicotinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 6-(Bromomethyl)nicotinic acid, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the rationale behind spectral interpretation and provides field-proven protocols for data acquisition, ensuring both scientific integrity and practical applicability.

Introduction to this compound

This compound is a substituted pyridine derivative with significant potential in medicinal chemistry. Its bifunctional nature, possessing both a carboxylic acid and a reactive bromomethyl group, makes it a versatile building block for the synthesis of a wide range of biologically active molecules.[1] Accurate and unambiguous structural confirmation is paramount in any synthetic workflow, and a thorough understanding of its spectroscopic signature is essential for researchers working with this compound. This guide will provide a detailed predictive analysis of its spectral characteristics.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons of the pyridine ring, the methylene protons of the bromomethyl group, and the acidic proton of the carboxylic acid. The interpretation of NMR spectra for pyridine derivatives can be complex due to the influence of the nitrogen atom on the electron density of the ring.[2][3]

The protons on the pyridine ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The nitrogen atom deshields the adjacent α-protons, causing them to resonate at a lower field (higher ppm) compared to the β- and γ-protons.[4][5] The bromomethyl group, being an electron-withdrawing group, will also influence the chemical shifts of the ring protons. The methylene protons of the bromomethyl group are expected to appear as a singlet in the region of δ 4.5-5.0 ppm. The acidic proton of the carboxylic acid will likely be a broad singlet at a very downfield chemical shift, typically above δ 12 ppm, and its position can be concentration-dependent.[6]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
H-28.9 - 9.1Doublet (d)1H
H-48.2 - 8.4Doublet of doublets (dd)1H
H-57.6 - 7.8Doublet (d)1H
-CH₂Br4.7 - 4.9Singlet (s)2H
-COOH> 12Broad singlet (br s)1H

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum will show distinct signals for the six carbons of the pyridine ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid. The chemical shifts are influenced by the electronegativity of the substituents and the hybridization of the carbon atoms.[7][8]

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of δ 165-185 ppm.[6] The carbons of the pyridine ring will resonate in the aromatic region (δ 120-155 ppm). The carbon attached to the nitrogen (C-2 and C-6) will be deshielded. The methylene carbon of the bromomethyl group will appear in the aliphatic region, with its chemical shift influenced by the attached bromine atom, likely around δ 30-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~152
C-3~130
C-4~140
C-5~125
C-6~155
-C=O~168
-CH₂Br~35

Predicted FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound will be characterized by absorptions corresponding to the carboxylic acid group, the bromomethyl group, and the pyridine ring.

The most prominent feature will be the very broad O-H stretching vibration of the carboxylic acid, which typically appears in the region of 3300-2500 cm⁻¹.[6][9][10] This broadness is due to hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid will give a strong, sharp absorption band between 1760 and 1690 cm⁻¹.[9][11] The C-Br stretching vibration is expected in the fingerprint region, typically between 690 and 515 cm⁻¹.[11] The pyridine ring will show characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.[12][13]

Table 3: Predicted FT-IR Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch3300 - 2500Strong, Broad
Carboxylic AcidC=O stretch1760 - 1690Strong, Sharp
Pyridine RingC=C, C=N stretch1600 - 1400Medium to Strong
Carboxylic AcidC-O stretch1320 - 1210Medium
BromomethylC-Br stretch690 - 515Medium to Weak

Predicted Mass Spectrometry

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. For this compound, the mass spectrum will exhibit a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion will appear as a pair of peaks (M and M+2) of almost equal intensity.[14][15][16]

The fragmentation pattern will be influenced by the functional groups present. Common fragmentation pathways include the loss of the bromine atom, the loss of the carboxylic acid group, and cleavage of the bromomethyl group.[17][18]

Table 4: Predicted Key m/z Peaks in the Mass Spectrum of this compound

m/zProposed FragmentNotes
215/217[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
136[M - Br]⁺Loss of a bromine radical.
170/172[M - COOH]⁺Loss of the carboxylic acid group as a radical.
122[M - CH₂Br]⁺Loss of the bromomethyl radical.
78[C₅H₄N]⁺Pyridine ring fragment.

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following protocols are recommended:

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable pH adjustment).

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.[2]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[19]

FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound.[17][18][20]

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts and fragments.

  • Tandem MS (MS/MS): To further elucidate the structure, perform MS/MS experiments by isolating the molecular ion and subjecting it to collision-induced dissociation to observe its fragmentation pattern.[20]

Data Integration for Structural Confirmation

A definitive structural confirmation of this compound relies on the synergistic interpretation of all three spectroscopic techniques.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Compound Synthesized this compound NMR NMR (¹H, ¹³C) Compound->NMR Provides proton and carbon framework IR FT-IR Compound->IR Identifies functional groups MS Mass Spectrometry Compound->MS Determines molecular weight and formula Structure Confirmed Structure NMR->Structure Connectivity and stereochemistry IR->Structure Presence of key bonds (C=O, O-H, C-Br) MS->Structure Elemental composition and fragmentation

Caption: Workflow for the spectroscopic characterization of this compound.

The ¹H and ¹³C NMR data will establish the carbon-hydrogen framework and the connectivity of the atoms. FT-IR will confirm the presence of the key functional groups (carboxylic acid and bromomethyl). Mass spectrometry will provide the molecular weight and elemental composition, with the characteristic bromine isotope pattern serving as a crucial confirmation point. The combined data will provide an unambiguous identification of the target compound.

References

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis. Available from: [Link]

  • SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. Available from: [Link]

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Available from: [Link]

  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available from: [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. Available from: [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available from: [Link]

  • Synthesis and Spectral Analysis of Pyridine Derivates. ResearchGate. Available from: [Link]

  • IR: carboxylic acids. University of Calgary. Available from: [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. Available from: [Link]

  • mass spectrum & fragmentation of 1-bromobutane. YouTube. Available from: [Link]

  • CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available from: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available from: [Link]

  • Chem 117 Reference Spectra Spring 2011. Available from: [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Academy of Sciences. Available from: [Link]

  • 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Human Metabolome Database. Available from: [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available from: [Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available from: [Link]

  • Infrared Spectra of Some Carboxylic Acid Derivatives. Journal of the American Chemical Society. Available from: [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available from: [Link]

  • This compound (C7H6BrNO2). PubChemLite. Available from: [Link]

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  • Nicotinic Acid. PubChem. Available from: [Link]

  • SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. PubMed. Available from: [Link]

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Introduction: The Imperative of Structural Clarity in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 6-(Bromomethyl)nicotinic Acid

In the landscape of modern drug discovery and development, the three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) or a key synthetic intermediate is not merely academic; it is a critical determinant of the molecule's ultimate success.[1][2] The solid-state properties of a compound—including its stability, solubility, dissolution rate, and mechanical characteristics—are governed by its crystal structure.[1][3] An unforeseen change in crystalline form, known as polymorphism, can have profound implications for a drug's efficacy and safety. Therefore, the unambiguous determination of a molecule's crystal structure through methods like single-crystal X-ray diffraction (SC-XRD) is a foundational step in de-risking and optimizing pharmaceutical candidates.[4][5]

This compound is a derivative of nicotinic acid (Vitamin B3) and serves as a valuable building block in medicinal chemistry. Its bifunctional nature, featuring a carboxylic acid and a reactive bromomethyl group, makes it a versatile intermediate for synthesizing a wide range of more complex target molecules. Understanding its precise solid-state conformation and intermolecular interactions is paramount for controlling reaction outcomes, ensuring purity, and predicting the properties of its downstream products. This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and definitive crystal structure analysis of this compound, framed from the perspective of a senior application scientist.

Part 1: Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with the synthesis of the pure compound followed by the meticulous process of growing single crystals suitable for diffraction experiments.

Synthesis Protocol: From 6-Methylnicotinic Acid

A common and effective route to this compound involves the radical bromination of the more readily available 6-methylnicotinic acid.

Step-by-Step Synthesis:

  • Initiation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methylnicotinic acid in a suitable non-polar solvent (e.g., carbon tetrachloride or cyclohexane).

  • Radical Bromination: Add N-Bromosuccinimide (NBS) as the bromine source and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction: Heat the mixture to reflux under illumination with a UV or a high-wattage incandescent lamp to facilitate the initiation of the radical chain reaction. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct can be removed by filtration.

  • Purification: The crude product in the filtrate is then purified. This typically involves solvent evaporation followed by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield pure this compound.

Causality Behind Choices: The use of NBS over elemental bromine provides a low, constant concentration of Br₂, minimizing side reactions. The radical initiator is essential to begin the chain reaction, and the non-polar solvent prevents ionic side reactions.

Crystallization: The Art of Molecular Order

Growing a single crystal of sufficient size and quality is often the most challenging step.[6] The goal is to encourage molecules to slowly and methodically arrange themselves into a highly ordered lattice.

Proven Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to near saturation in a clean vial. Loosely cap the vial to allow the solvent to evaporate over several days or weeks. As the solution becomes supersaturated, crystals will begin to form.

  • Vapor Diffusion (Solvent/Anti-Solvent): Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or diethyl ether). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

Expert Insight: The ideal crystal for SC-XRD should be between 0.1 and 0.3 mm in all dimensions, with sharp edges and no visible cracks or defects.[7] Patience is key; rapid crystal growth often leads to poorly ordered or twinned crystals unsuitable for analysis.

Part 2: The Definitive Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold-standard technique for determining the three-dimensional structure of a molecule.[7][8] It relies on the principle that X-rays are diffracted by the electrons in a crystalline lattice, and the resulting diffraction pattern contains the information needed to map the electron density and thus infer atomic positions.[6]

Experimental Workflow for SC-XRD

The process from crystal to final structure follows a rigorous, self-validating workflow.

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_proc Structure Determination cluster_val Validation & Analysis Crystal_Selection Crystal Selection & Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Mounted Crystal Data_Reduction Data Integration & Reduction Data_Collection->Data_Reduction Raw Diffraction Frames Structure_Solution Structure Solution (Phase Problem) Data_Reduction->Structure_Solution Reflection File (hkl) Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Atomic Model Validation Structure Validation & CIF Generation Structure_Refinement->Validation Refined Model Analysis Analysis of Geometry & Interactions Validation->Analysis Validated Structure

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a glass fiber or a cryo-loop using a minimal amount of oil or grease. The mounted crystal is then placed on a goniometer head in the diffractometer.

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data. The diffractometer, equipped with an X-ray source (e.g., Mo Kα, λ=0.71073 Å) and a detector (e.g., CCD or CMOS), rotates the crystal through a series of orientations.[7] At each orientation, a diffraction pattern is recorded.

  • Data Integration and Reduction: The collected raw images are processed. The software locates the diffracted spots, measures their intensities, and indexes them with unique Miller indices (h, k, l). These intensities are corrected for various experimental factors (e.g., Lorentz factor, polarization) to produce a reflection file.

  • Structure Solution: This step addresses the "phase problem." While we can measure the intensities (amplitudes) of the diffracted waves, their phases are lost. Direct methods or Patterson methods are computational techniques used to estimate the initial phases, which allows for the calculation of an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed diffraction intensities and those calculated from the model. The quality of the fit is monitored by the R-factor (R1); a value below 5% (0.05) is indicative of a well-refined structure.

  • Validation and Finalization: The final structure is validated using software like PLATON or CheckCIF to ensure it is chemically sensible and conforms to crystallographic standards. The final results are typically reported in a Crystallographic Information File (CIF).

Part 3: Analysis of the this compound Crystal Structure

Disclaimer: As of the time of this writing, a public crystal structure for this compound has not been deposited in major crystallographic databases. The following analysis is therefore a prospective and illustrative guide based on established chemical principles and data from closely related structures. The presented data is a hypothetical but realistic example of what a researcher would expect to find.

Illustrative Crystallographic Data

A successful structure determination would yield a set of crystallographic parameters summarizing the unit cell and refinement quality.

Parameter Illustrative Value Significance
Chemical FormulaC₇H₆BrNO₂The molecular composition of the compound.
Formula Weight216.03Molar mass of the compound.
Crystal SystemMonoclinicThe fundamental symmetry class of the crystal lattice.
Space GroupP2₁/cThe specific symmetry operations that describe the arrangement in the unit cell.
a, b, c (Å)a = 8.5, b = 12.1, c = 7.9The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 105.5, γ = 90The angles of the unit cell.
Volume (ų)782.4The volume of a single unit cell.
Z4The number of molecules per unit cell.
Final R1 [I > 2σ(I)]0.035A key indicator of the agreement between the model and the experimental data.
Goodness-of-Fit (S)1.05A statistical measure of the refinement quality; values near 1 are ideal.
Molecular Geometry and Intermolecular Interactions

The analysis extends beyond the unit cell to the specific arrangement of atoms and the forces holding the molecules together.

  • Intramolecular Geometry: The analysis would confirm the expected bond lengths and angles of the pyridine ring, the carboxylic acid, and the bromomethyl group. The pyridine ring is expected to be planar.

  • Supramolecular Assembly (Crystal Packing): The most significant intermolecular interaction is predicted to be the hydrogen bonding between the carboxylic acid groups. It is highly probable that two molecules will form a classic centrosymmetric carboxylic acid dimer via strong O-H···O hydrogen bonds. This is a very common and stable motif for carboxylic acids in the solid state.

Other potential interactions that dictate the crystal packing include:

  • Halogen Bonding: The bromine atom could act as a Lewis acidic "halogen bond donor" and interact with the pyridine nitrogen or a carboxylic oxygen atom of a neighboring molecule (C-Br···N or C-Br···O).

  • π-π Stacking: The electron-deficient pyridine rings could engage in offset π-stacking interactions, further stabilizing the crystal lattice.

Intermolecular_Interactions cluster_dimer Hydrogen-Bonded Dimer cluster_lattice Extended Lattice Interactions mol1 Molecule A mol2 Molecule B mol1->mol2 O-H···O O···H-O dimer1 Dimer 1 dimer2 Dimer 2 dimer1->dimer2 π-π Stacking dimer3 Dimer 3 dimer1->dimer3 C-Br···N Halogen Bond

Caption: Predicted key intermolecular interactions in the crystal lattice.

Part 4: Connecting Crystal Structure to Pharmaceutical Properties

The knowledge gained from the crystal structure analysis is directly applicable to drug development.[9]

  • Stability and Melting Point: The strong hydrogen-bonded dimer motif would contribute significantly to the thermodynamic stability of the crystal lattice, resulting in a relatively high melting point. The presence of additional interactions like halogen bonding and π-stacking would further enhance this stability.

  • Solubility and Dissolution: The energy required to break apart the crystal lattice (lattice energy) directly impacts solubility. A highly stable crystal with strong intermolecular forces will generally have lower aqueous solubility. Understanding these forces allows scientists to either select a more soluble polymorph (if one exists) or develop formulation strategies (e.g., co-crystals, amorphous dispersions) to overcome poor solubility.[3]

  • Processability: The crystal habit (external shape) and mechanical properties, which are consequences of the internal crystal structure, affect how the material behaves during manufacturing processes like milling, filtration, and tableting.

Conclusion

The crystal structure analysis of this compound, or any pharmaceutical compound, is a cornerstone of modern chemical and pharmaceutical science. It provides an unambiguous blueprint of the molecule's solid-state reality. The rigorous workflow of single-crystal X-ray diffraction, from meticulous crystal growth to detailed structural refinement and analysis, delivers not just atomic coordinates but profound insights into the intermolecular forces that govern the material's bulk properties. This knowledge is indispensable for making informed decisions in process chemistry, formulation development, and ensuring the overall quality and consistency of pharmaceutical products.

References

  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A: Foundations and Advances, A79, a117. [Link]

  • Kaur, H. et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 461-474. [Link]

  • Verma, A. et al. (2023). A Review on Crystallography and Its Role on Drug Design. Zien Journal of Social Sciences and Humanities, 19, 62-68. [Link]

  • Codding, P. W. (1984). The role of crystallography in drug design. Canadian Journal of Neurological Sciences, 11(S1), 91-95. [Link]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. The University of Queensland. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum AB. [Link]

  • Wikipedia. (2024). X-ray crystallography. Wikipedia, The Free Encyclopedia. [Link]

  • Braga, D., & Grepioni, F. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Crystals, 12(8), 1146. [Link]

  • Wlodawer, A., Dauter, Z., & Minor, W. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(3), 269-282. [Link]

Sources

An In-Depth Technical Guide to 6-(Bromomethyl)nicotinic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Bromomethyl)nicotinic acid, a functionalized pyridine derivative, has emerged as a valuable building block in medicinal chemistry and drug development. Its unique structural features, combining a carboxylic acid handle and a reactive bromomethyl group on a pyridine scaffold, make it a versatile intermediate for the synthesis of a wide range of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed synthetic methodologies, and its applications in the development of novel therapeutic agents.

Introduction: The Significance of a Versatile Pyridine Building Block

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental biomolecule involved in numerous metabolic processes.[1][2] Its derivatives have long been a focus of medicinal chemistry research, leading to the development of drugs for treating various conditions, including dyslipidemia.[2] The introduction of a reactive bromomethyl group at the 6-position of the nicotinic acid core creates a bifunctional molecule with significant potential for chemical elaboration. This functionalization allows for facile nucleophilic substitution reactions, enabling the attachment of various pharmacophores and molecular scaffolds. The carboxylic acid group provides a handle for amide bond formation, esterification, or other modifications, further expanding the synthetic possibilities.

The strategic placement of these functional groups on the pyridine ring makes this compound a key intermediate in the synthesis of compounds targeting a range of biological targets. Its application spans from the development of analogs of natural products to the creation of novel enzyme inhibitors and receptor modulators.

The Genesis of a Key Intermediate: Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in readily available literature. However, its development can be situated within the broader context of research on nicotinic acid derivatives in the mid-20th century. A pivotal publication by Lehrfeld, Burkman, and Gearien in 1964, titled "Synthesis of 6-Substituted Nicotinic Acid Derivatives as Analogs of Ergot Alkaloids," likely represents one of the earliest explorations into the functionalization of the 6-position of nicotinic acid.[3] Ergot alkaloids are a class of biologically active compounds with a wide range of pharmacological effects, and the synthesis of their analogs was a significant area of research during that period.[4][5][6]

The synthesis of this compound would have been a logical step in the preparation of these analogs, providing a reactive intermediate for the introduction of various side chains. The general strategy at the time would have likely involved the radical bromination of a precursor, 6-methylnicotinic acid or its ester, a reaction that was becoming increasingly understood and utilized in organic synthesis.

Synthetic Methodologies: From Precursors to the Final Product

The synthesis of this compound typically proceeds through a multi-step sequence starting from readily available precursors. The key transformation is the selective bromination of the methyl group at the 6-position of the nicotinic acid scaffold.

Synthesis of the Precursor: 6-Methylnicotinic Acid

The common starting material for the synthesis of this compound is 6-methylnicotinic acid. Several methods have been reported for its preparation, with the oxidation of 2-methyl-5-ethylpyridine being a common industrial route. This oxidation can be achieved using various oxidizing agents, including nitric acid.[7]

Esterification of 6-Methylnicotinic Acid

To avoid potential side reactions with the carboxylic acid group during the subsequent bromination step, 6-methylnicotinic acid is often converted to its corresponding ester, typically the methyl or ethyl ester.[8] This esterification can be carried out using standard methods, such as reaction with the corresponding alcohol in the presence of an acid catalyst.

Side-Chain Bromination: The Critical Step

The crucial step in the synthesis is the selective bromination of the methyl group at the 6-position. This is typically achieved through a free-radical bromination reaction, most commonly using N-bromosuccinimide (NBS) as the brominating agent.[9][10] The reaction is initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), or by UV light.[11]

Experimental Protocol: Synthesis of Ethyl 6-(Bromomethyl)nicotinate

This protocol describes a representative procedure for the synthesis of ethyl 6-(bromomethyl)nicotinate from ethyl 6-methylnicotinate.

Materials:

  • Ethyl 6-methylnicotinate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (or a safer alternative solvent like acetonitrile)[10][12]

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 6-methylnicotinate in carbon tetrachloride.

  • Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux and irradiate with a UV lamp (or maintain at reflux if using a thermal initiator).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude ethyl 6-(bromomethyl)nicotinate.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Causality Behind Experimental Choices:

  • Esterification: Protecting the carboxylic acid as an ester prevents unwanted side reactions during the radical bromination.

  • NBS as Brominating Agent: NBS is a convenient and selective source of bromine radicals for allylic and benzylic brominations.[9]

  • Radical Initiator: BPO or AIBN generates the initial radicals required to start the chain reaction. UV light can also serve this purpose.[11]

  • Solvent: Carbon tetrachloride was a traditional solvent for these reactions, but due to its toxicity, safer alternatives like acetonitrile are now preferred.[10][12]

  • Workup: The aqueous workup removes unreacted reagents and byproducts, while the final purification by column chromatography ensures the isolation of the pure product.

Hydrolysis to this compound

The final step is the hydrolysis of the ester to the desired carboxylic acid. This is typically achieved by treating the ester with an aqueous base, such as sodium hydroxide or lithium hydroxide, followed by acidification.

Experimental Protocol: Hydrolysis of Ethyl 6-(Bromomethyl)nicotinate

Materials:

  • Ethyl 6-(bromomethyl)nicotinate

  • Sodium hydroxide solution (e.g., 1 M)

  • Hydrochloric acid (e.g., 1 M)

  • Dichloromethane or ethyl acetate

Procedure:

  • Dissolve ethyl 6-(bromomethyl)nicotinate in a suitable organic solvent.

  • Add an aqueous solution of sodium hydroxide and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material has disappeared.

  • Separate the aqueous layer and wash the organic layer with water.

  • Combine the aqueous layers and acidify to a pH of approximately 3-4 with hydrochloric acid.

  • A precipitate of this compound should form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Applications in Drug Discovery and Development

This compound and its esters are valuable intermediates in the synthesis of a variety of biologically active molecules. The reactive bromomethyl group allows for the introduction of diverse functionalities through nucleophilic substitution reactions.

Synthesis of Heterocyclic Compounds

The bromomethyl group can react with various nucleophiles, such as amines, thiols, and alcohols, to form new carbon-heteroatom bonds. This has been utilized to construct complex heterocyclic systems with potential therapeutic applications.

Development of Enzyme Inhibitors

The ability to introduce different substituents via the bromomethyl handle allows for the systematic exploration of structure-activity relationships (SAR) in the development of enzyme inhibitors. By modifying the group attached to the methylene bridge, researchers can optimize the potency and selectivity of the inhibitors.

Precursor for Nicotinic Acid Analogs

As demonstrated in the early work by Lehrfeld et al., 6-substituted nicotinic acid derivatives are of interest as analogs of natural products and other bioactive molecules.[3] this compound serves as a key starting material for the synthesis of a wide array of such analogs. For instance, it is a precursor for potential hypolipidemic agents.[13]

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step
6-Methylnicotinic AcidC₇H₇NO₂137.14Oxidation of 2-methyl-5-ethylpyridine
Ethyl 6-MethylnicotinateC₉H₁₁NO₂165.19Esterification of 6-methylnicotinic acid
Ethyl 6-(Bromomethyl)nicotinateC₉H₁₀BrNO₂244.09Radical bromination with NBS
This compoundC₇H₆BrNO₂216.03Hydrolysis of the ester

Visualizations

Diagram 1: Synthetic Pathway to this compound

G cluster_0 Precursor Synthesis cluster_1 Esterification cluster_2 Side-Chain Bromination cluster_3 Hydrolysis 2-Methyl-5-ethylpyridine 2-Methyl-5-ethylpyridine 6-Methylnicotinic_Acid 6-Methylnicotinic_Acid 2-Methyl-5-ethylpyridine->6-Methylnicotinic_Acid Oxidation (e.g., HNO3) Ethyl_6-Methylnicotinate Ethyl_6-Methylnicotinate 6-Methylnicotinic_Acid->Ethyl_6-Methylnicotinate Ethanol, H+ Ethyl_6-(Bromomethyl)nicotinate Ethyl_6-(Bromomethyl)nicotinate Ethyl_6-Methylnicotinate->Ethyl_6-(Bromomethyl)nicotinate NBS, Initiator 6-(Bromomethyl)nicotinic_Acid 6-(Bromomethyl)nicotinic_Acid Ethyl_6-(Bromomethyl)nicotinate->6-(Bromomethyl)nicotinic_Acid 1. NaOH (aq) 2. H+

Caption: Synthetic route to this compound.

Diagram 2: Key Reactions of 6-(Bromomethyl)nicotinate Esters

G cluster_0 Nucleophilic Substitution Ethyl_6-(Bromomethyl)nicotinate Ethyl_6-(Bromomethyl)nicotinate Amine_Product 6-(Aminomethyl)nicotinate Derivative Ethyl_6-(Bromomethyl)nicotinate->Amine_Product R2NH Thiol_Product 6-(Thio-methyl)nicotinate Derivative Ethyl_6-(Bromomethyl)nicotinate->Thiol_Product RSH Alkoxide_Product 6-(Alkoxymethyl)nicotinate Derivative Ethyl_6-(Bromomethyl)nicotinate->Alkoxide_Product RO-

Caption: Reactivity of the bromomethyl group.

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. While its initial discovery is intertwined with the broader exploration of nicotinic acid derivatives in the mid-20th century, its synthesis has been refined over the years to provide a reliable route to this versatile intermediate. The ability to selectively functionalize both the carboxylic acid and the bromomethyl group offers a powerful platform for the design and synthesis of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of key intermediates like this compound in enabling innovative drug discovery programs is undeniable.

References

  • Lehrfeld, J., Burkman, A. M., & Gearien, J. E. (1964). Synthesis of 6-Substituted Nicotinic Acid Derivatives as Analogs of Ergot Alkaloids. Journal of Medicinal Chemistry, 7(1), 150–154. [Link][3]

  • PrepChem. (n.d.). Synthesis of 6-chloro-nicotinic acid N-methylamide. Retrieved from [Link]

  • Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid.
  • Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.
  • Google Patents. (n.d.). US11613549B2 - Bromination of pyridine derivatives. Retrieved from [11]

  • MDPI. (n.d.). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS LYSERGIC ACID ANALOGS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]

  • eScholarship. (n.d.). The synthesis of analogs of the ergot alkaloids. Retrieved from [Link][4]

  • Jiao Research Group. (n.d.). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives. Retrieved from [2]

  • PubMed. (n.d.). Ergot alkaloids. Synthesis of 6-alkyl-8-ergolenes and 6-methyl-8-aminoergolines as potential prolactin inhibitors. Retrieved from [Link][5]

  • University of Illinois Chicago. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES. Retrieved from [Link]

  • Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate. Retrieved from [8]

  • PubChem. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link][9]

  • ResearchGate. (n.d.). Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes.
  • PubMed Central. (n.d.). Ergot and Its Alkaloids. Retrieved from [Link][6]

  • Google Patents. (n.d.). CN102503749A - Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS).
  • Google Patents. (n.d.). US20060217569A1 - Process for side-chain bromination of alkylbenzenes. Retrieved from [10]

  • ResearchGate. (n.d.). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination. Retrieved from [Link][12]

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Methodological & Application

Application Notes & Protocols: 6-(Bromomethyl)nicotinic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 6-(Bromomethyl)nicotinic Acid

In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of success. These molecular fragments serve as the foundational architecture for constructing novel therapeutic agents with desired pharmacological profiles. Among the vast arsenal of available synthons, this compound has emerged as a particularly valuable and versatile scaffold.

This guide provides an in-depth exploration of this compound, detailing its properties, reactivity, and strategic applications in medicinal chemistry. The molecule's utility is rooted in its bifunctional nature: it possesses a nicotinic acid core, a privileged structure in numerous biologically active compounds, and a highly reactive bromomethyl group. The pyridine ring of the nicotinic acid moiety often serves as a key interaction point with biological targets, while the bromomethyl handle provides a convenient anchor for introducing a wide range of functional groups and pharmacophores through nucleophilic substitution. This allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).

This document will serve as a practical resource, offering not only the theoretical underpinnings of its use but also detailed, field-proven protocols for its application in the synthesis of diverse molecular entities.

Physicochemical and Structural Properties

A thorough understanding of a building block's fundamental properties is essential for its effective use in synthesis. The key characteristics of this compound are summarized below.

PropertyData
Chemical Structure Chemical Structure of this compound
IUPAC Name 6-(Bromomethyl)pyridine-3-carboxylic acid
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol
CAS Number 180379-56-6 (Check specific salt/form)
Appearance Typically an off-white to pale yellow solid
Melting Point Varies depending on purity and form (acid vs. salt)
Solubility Soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water and nonpolar solvents.

Synthesis and Chemical Reactivity

General Synthesis Pathway

This compound is typically synthesized from its more readily available precursor, 6-methylnicotinic acid. The key transformation is a radical bromination of the benzylic methyl group.

G start 6-Methylnicotinic Acid reagents N-Bromosuccinimide (NBS) AIBN or Benzoyl Peroxide CCl₄ or Dichloromethane Reflux start->reagents product This compound reagents->product Radical Bromination

The causality behind this experimental choice lies in the stability of the benzylic radical intermediate formed at the methyl group attached to the pyridine ring. Reagents like N-Bromosuccinimide (NBS) are preferred as they provide a low, steady concentration of bromine radicals, minimizing side reactions. A radical initiator such as AIBN (Azobisisobutyronitrile) or benzoyl peroxide is required to kickstart the reaction. The reaction is typically performed under reflux in a non-polar solvent like carbon tetrachloride to facilitate the radical chain mechanism.

Orthogonal Reactivity: A Chemist's Advantage

The primary value of this compound lies in the distinct and controllable reactivity of its two functional groups. This "orthogonal" reactivity allows for sequential or selective modification, providing precise control over the final molecular structure.

  • The Bromomethyl Group (C7 Position): This is a classic electrophilic center, highly susceptible to Sₙ2 (nucleophilic substitution) reactions. The bromine atom is an excellent leaving group, readily displaced by a wide variety of nucleophiles. This allows for the facile introduction of linkers and diverse functional groups.

  • The Carboxylic Acid Group (C3 Position): This group can undergo a range of classic transformations, including esterification , amidation , and conversion to an acyl chloride . These reactions are fundamental for creating prodrugs, modulating solubility, or forming key amide bonds found in many pharmaceuticals.

The diagram below illustrates the divergent synthetic pathways enabled by this dual reactivity.

G

Applications in Medicinal Chemistry and Drug Design

The nicotinic acid scaffold is a privileged structure in medicinal chemistry, found in drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The strategic placement of the bromomethyl group at the 6-position allows chemists to build upon this established core.

Structure-Activity Relationship (SAR) Studies

This compound is an ideal starting point for SAR studies. By reacting it with a library of diverse nucleophiles (alcohols, amines, thiols), researchers can rapidly generate a series of analogs. Each analog introduces a new R-group at the 6-position, allowing for the systematic probing of a target's binding pocket. This approach helps to identify key interactions (e.g., hydrogen bonding, hydrophobic interactions) that contribute to biological activity and informs the design of more potent and selective compounds.

Case Study: Targeting Nicotinic Acetylcholine Receptors (nAChRs)

The nicotinic acid core itself suggests a potential for interaction with nicotinic receptors. For example, the marine alkaloid L-6-bromohypaphorine acts as an agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in anti-inflammatory regulation.[2] By starting with a 6-bromo-substituted pyridine core, researchers were able to design and synthesize analogs with significantly increased potency for this receptor, demonstrating potential as anti-inflammatory analgesic agents.[2] this compound provides a direct route to tethering various moieties, such as tryptophan derivatives in the case of hypaphorine analogs, to the 6-position of the nicotinic acid scaffold.

Use in Anti-inflammatory and Analgesic Agents

Derivatives of nicotinic acid have been extensively explored for their anti-inflammatory and analgesic properties.[3][4] The synthesis of novel derivatives often involves modifying the core structure to enhance activity and improve safety profiles, such as reducing gastric side effects.[3] The bromomethyl group serves as a versatile handle to append various pharmacophores that can modulate interactions with targets like cyclooxygenase (COX) enzymes.[3]

Detailed Experimental Protocols

Trustworthiness Note: The following protocols are generalized procedures. Researchers must adapt them based on the specific properties (reactivity, solubility) of their chosen nucleophiles and substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol describes the synthesis of a 6-((alkylamino)methyl)nicotinic acid derivative.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (2.2 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the chosen solvent (e.g., DMF, 0.1 M concentration).

  • Addition of Base: Add the base (e.g., K₂CO₃, 2.5 eq). The base is crucial to neutralize the HBr byproduct and the carboxylic acid proton, preventing unwanted side reactions.

  • Addition of Nucleophile: Add the amine (2.2 eq) to the stirring suspension. An excess of the amine is used to ensure the complete consumption of the starting material and to act as a secondary base.

  • Reaction: Stir the reaction mixture at room temperature (or heat gently to 40-50 °C if the reaction is sluggish) for 4-16 hours. Monitor the reaction's completion by TLC, observing the disappearance of the this compound spot.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and ethyl acetate.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x). The bicarbonate wash removes any unreacted starting material and acidic impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Fischer Esterification of the Carboxylic Acid

This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester. This is often done to protect the acid or to increase lipophilicity.

Materials:

  • 6-(Substituted-methyl)nicotinic acid derivative (from Protocol 1) (1.0 eq)

  • Methanol (MeOH), anhydrous

  • Sulfuric Acid (H₂SO₄), concentrated

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the nicotinic acid derivative (1.0 eq) in anhydrous methanol in a round-bottom flask. The methanol acts as both the solvent and the reagent.

  • Catalyst Addition: Cool the solution in an ice bath (0 °C). Slowly and carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise. This is a highly exothermic step.

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 6-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the reaction by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

    • Remove the bulk of the methanol under reduced pressure.

    • Partition the remaining residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to dryness.

  • Purification: The crude ester is often pure enough for the next step. If necessary, it can be purified by silica gel chromatography.

Experimental Workflow and Data Validation

A self-validating protocol requires rigorous characterization at each step. The following workflow ensures the integrity of the synthesized compounds.

G A Start: this compound B Step 1: Nucleophilic Substitution (Protocol 1) A->B C Work-up & Purification (Column Chromatography) B->C D Characterization 1 (¹H NMR, LC-MS) C->D E Intermediate Product (Purity >95%) D->E D->E Verify Structure F Step 2: Esterification/Amidation (Protocol 2) E->F G Work-up & Purification F->G H Characterization 2 (¹H NMR, ¹³C NMR, HRMS) G->H I Final Compound for Biological Assay H->I H->I Confirm Final Structure

References

  • Kudryavtsev, D. S., et al. (2021). Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. MDPI. [Link]

  • Miller, L. M., et al. (2018). Structure-activity Relationships of Small Molecule Autotaxin Inhibitors with a Discrete Binding Mode. Royal Society of Chemistry. [Link]

  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. [Link]

  • Khalil, N., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical and Pharmaceutical Bulletin. [Link]

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Application Notes & Protocols: Strategic Esterification of 6-(Bromomethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Medicinal Chemists, and Process Development Scientists Subject: Methodologies for the selective esterification of a trifunctional heterocyclic building block. Objective: To provide a comprehensive guide on the principles, selection, and execution of esterification reactions for 6-(Bromomethyl)nicotinic acid, a key intermediate in pharmaceutical and materials science. This document outlines strategic considerations and provides detailed, validated protocols for common synthetic routes.

Strategic Overview: The Challenge of Selectivity

This compound is a valuable synthetic intermediate due to its trifunctional nature. It possesses a carboxylic acid, a pyridine nitrogen, and a reactive bromomethyl group. This complexity presents a significant challenge in synthetic chemistry: how to selectively modify one functional group while leaving the others intact. The primary goal of the reactions discussed herein is the esterification of the carboxylic acid moiety.

The choice of esterification method is paramount and must be guided by an understanding of the competing reaction pathways.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it nucleophilic and basic. Under neutral or basic conditions, it can be alkylated by the bromomethyl group of another molecule, leading to oligomerization or polymerization. Under acidic conditions, it is protonated to form a pyridinium salt, deactivating it as a nucleophile.

  • Bromomethyl Group: This is a potent electrophile, susceptible to nucleophilic attack. Unwanted reactions can occur with nucleophilic reagents or solvents, or intramolecularly.

  • Carboxylic Acid: This is the target for esterification. Its reactivity is highly dependent on the reaction conditions, requiring either activation or catalysis to react with an alcohol.

A successful protocol, therefore, hinges on choosing conditions that activate the carboxylic acid (or its derivative) for esterification while simultaneously passivating the other reactive sites.

G cluster_molecule This compound: Reactive Sites cluster_notes Potential Reaction Pathways mol N Pyridine Nitrogen (Nucleophilic/Basic) mol->N COOH Carboxylic Acid (Target for Esterification) mol->COOH CH2Br Bromomethyl Group (Electrophilic) mol->CH2Br COOH_point N_point CH2Br_point

Figure 1: Reactive centers of this compound.

Recommended Esterification Protocols

Three primary methods are presented, each with distinct advantages depending on the scale, desired purity, and sensitivity of the alcohol being used.

Method 1: Fischer-Speier Esterification (Classic Acid Catalysis)

This method is the most direct and atom-economical approach, particularly suitable for simple, non-acid-sensitive alcohols on a large scale.[1][2][3][4]

Causality & Rationale: The reaction is performed under strong acidic conditions (e.g., H₂SO₄). This serves a dual purpose:

  • Catalysis: The acid protonates the carbonyl oxygen of the carboxylic acid, rendering it significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][4]

  • Protection: The pyridine nitrogen is also protonated, forming a pyridinium salt. This positively charged species is no longer nucleophilic, preventing it from participating in undesirable side reactions.

The reaction is an equilibrium process.[1][2] To drive it towards the ester product, a large excess of the alcohol is typically used as the solvent, and sometimes, provisions are made to remove the water byproduct.[2][4]

Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Reagents: Add the desired alcohol (e.g., methanol or ethanol) in large excess (typically 20-50 eq), ensuring it acts as the solvent.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.3 eq) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: If the ester is not soluble in the aqueous layer, extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).[5]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

G start Dissolve Acid in Excess Alcohol add_catalyst Cool to 0°C Add H₂SO₄ (cat.) start->add_catalyst reflux Heat to Reflux (4-16h) add_catalyst->reflux monitor Monitor by TLC/LC-MS reflux->monitor workup Cool & Neutralize (aq. NaHCO₃) reflux->workup extract Extract with Organic Solvent workup->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify end Isolated Ester purify->end

Figure 2: General workflow for Fischer-Speier esterification.

Method 2: Steglich Esterification (Mild Carbodiimide Coupling)

This method is ideal for more delicate or sterically hindered alcohols where the harsh conditions of Fischer esterification would lead to degradation or low yields.[6][7][8]

Causality & Rationale: The Steglich esterification utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid.[6][8] The reaction proceeds through an O-acylisourea intermediate, which is highly reactive towards nucleophiles.[7] A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial for efficient esterification.[6][7] DMAP intercepts the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.[7] This process occurs under mild, neutral conditions at room temperature, preserving sensitive functional groups.[6]

Experimental Protocol:

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq).

  • Solvent: Dissolve the components in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Coupling Agent: Cool the mixture in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise over 15 minutes. If using EDC, it can often be added as a solid.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup (DCC): Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Cool the mixture again to maximize precipitation and filter off the solid.

  • Workup (EDC): If EDC is used, the urea byproduct is water-soluble and can be removed with an aqueous wash.

  • Purification: Concentrate the filtrate (from DCC) or the organic layer (from EDC workup). The residue is then purified by flash column chromatography to remove any remaining urea byproduct and unreacted starting materials.

G step1 Step 1: Activation Carboxylic Acid + DCC ⟶ O-Acylisourea Intermediate step2 Step 2: Acyl Transfer O-Acylisourea + DMAP ⟶ N-Acylpyridinium Ion step1->step2 step3 Step 3: Nucleophilic Attack N-Acylpyridinium + Alcohol (R-OH) ⟶ Ester + DCU step2->step3

Figure 3: Simplified mechanism of the Steglich esterification.

Method 3: Acyl Halide Formation and Subsequent Alcoholysis

This two-step procedure is one of the most robust and high-yielding methods, particularly for unreactive alcohols. It involves converting the carboxylic acid to a highly reactive acyl chloride intermediate.

Causality & Rationale: Carboxylic acids are only moderately electrophilic. By converting the hydroxyl group of the carboxylic acid into a better leaving group (a chloride), an acyl chloride is formed. The acyl chloride possesses a highly electrophilic carbonyl carbon, which reacts rapidly and irreversibly with even weak nucleophiles like alcohols. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation. The reaction is typically performed in the absence of water, as the acyl chloride intermediate is readily hydrolyzed back to the carboxylic acid.

Experimental Protocol:

Step A: Formation of 6-(Bromomethyl)nicotinoyl chloride

  • Setup: In a fume hood, add this compound (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a drying tube).

  • Reagent: Add thionyl chloride (SOCl₂, 2-5 eq), which can also serve as the solvent. Alternatively, use a smaller amount of SOCl₂ (1.5 eq) in an inert solvent like toluene. A catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 79°C for neat SOCl₂) for 1-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Isolation: Cool the mixture and remove all excess SOCl₂ and solvent under reduced pressure (a trap with a base solution is recommended to neutralize the corrosive vapors). The resulting crude acyl chloride is often a solid or oil and is typically used immediately in the next step without purification.

Step B: Esterification with Alcohol

  • Setup: Dissolve the crude acyl chloride from Step A in a dry, non-nucleophilic solvent (e.g., DCM, THF) under an inert atmosphere. Cool the solution in an ice bath.

  • Reagents: Add the desired alcohol (1.0-1.2 eq). A non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.5 eq), is added to scavenge the HCl generated during the reaction.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude ester by flash column chromatography.

Comparative Analysis and Troubleshooting

The optimal method depends on the specific requirements of the synthesis.

ParameterFischer-Speier EsterificationSteglich EsterificationAcyl Chloride Method
Conditions Harsh (Strong Acid, Heat)Mild (Neutral, Room Temp)Two steps; Harsh (SOCl₂) then Mild
Advantages Economical, scalable, simple workupHigh functional group tolerance, good for sensitive substrates[6]High yielding, fast, reliable for unreactive alcohols
Disadvantages Equilibrium limited, requires excess alcohol, not for acid-sensitive molecules[1]Expensive reagents, stoichiometric byproduct (DCU/EDU) can complicate purificationMoisture sensitive, uses hazardous reagents (SOCl₂), two separate steps
Catalyst/Reagent H₂SO₄, p-TsOHDCC or EDC, DMAP[6][9]SOCl₂ or (COCl)₂, then a base (e.g., TEA)
Typical Yields Moderate to Good (60-85%)Good to Excellent (75-95%)Excellent (>90%)

Troubleshooting Common Issues:

  • Low Yield (All Methods): Incomplete reaction. Extend reaction time or increase temperature (if applicable). Ensure reagents are pure and dry, especially for Steglich and Acyl Chloride methods.

  • No Reaction (Fischer): Insufficient catalyst or reaction time. Check the acidity of the catalyst.

  • Side Product Formation:

    • Polymerization/Discoloration: Likely due to reactions involving the bromomethyl group. In Fischer esterification, ensure the pyridine nitrogen is fully protonated. For other methods, use milder conditions and shorter reaction times.

    • DCU in Product (Steglich): Incomplete filtration of DCU. Re-dissolve the product in a suitable solvent where DCU is insoluble (like DCM) and re-filter, or perform careful chromatography.

    • N-Acylurea Formation (Steglich): This side reaction can compete with slow esterifications.[6] Ensure an adequate amount of DMAP catalyst is used.[7]

  • Hydrolysis of Product: During workup, minimize contact time with aqueous base, as esters can be hydrolyzed. Using a mild base like NaHCO₃ is recommended over stronger bases like NaOH.[5]

References

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  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

  • Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999. Washington, DC: U.S.
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  • Patent document related to methyl-6-methyinicotinate synthesis. (Note: The provided search result is a snippet and does not contain a full, verifiable reference).
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  • ACS Publications - Organic Letters. (2026). Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. [Link]

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  • Lonza AG. (1989). Process for the preparation of 6-methyl-nicotinic-acid esters.
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Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-(Bromomethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of a Multifunctional Substrate

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its robustness in forging carbon-carbon bonds.[1][2] Its application in pharmaceutical and materials science is extensive, driven by its tolerance of a wide array of functional groups. This guide provides an in-depth exploration of the Suzuki-Miyaura coupling as applied to a particularly challenging substrate: 6-(bromomethyl)nicotinic acid.

This molecule is of significant interest as a building block in medicinal chemistry. The nicotinic acid scaffold is a well-established pharmacophore, while the arylated methyl group at the 6-position offers a versatile vector for modulating biological activity. However, the simultaneous presence of a reactive benzylic-type bromide, a pyridine ring, and a carboxylic acid moiety presents a unique set of challenges that demand a carefully considered and optimized protocol.

This document moves beyond a simple recitation of steps. It aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying principles, the rationale behind procedural choices, and a robust protocol for the successful execution of this transformation.

Core Scientific Challenges and Strategic Considerations

The successful Suzuki-Miyaura coupling of this compound hinges on navigating three primary chemical hurdles:

  • Reactivity of the Benzylic Bromide: The C(sp³)-Br bond in the bromomethyl group is analogous to a benzylic bromide. While Suzuki couplings of benzylic halides are known, they can be more challenging than their aryl halide counterparts.[3][4] Side reactions, such as homocoupling (Wurtz-type coupling) of the benzyl bromide or reduction (hydrodehalogenation), can compete with the desired cross-coupling.

  • The Influence of the Pyridine Ring and Carboxylic Acid: The pyridine nitrogen can coordinate to the palladium catalyst, potentially altering its reactivity and stability.[5] The acidic proton of the carboxylic acid must be neutralized by the base to prevent protonolysis of the organoboron reagent and to avoid interference with the catalytic cycle.[6] The choice of base is therefore critical; it must be strong enough to deprotonate the carboxylic acid and facilitate the transmetalation step without promoting unwanted side reactions.

  • Chemoselectivity: In cases where the nicotinic acid ring itself is also halogenated, the challenge of chemoselectivity arises. Typically, the oxidative addition of palladium to an aryl-halide bond is kinetically favored over a benzyl-halide bond. However, specific ligand and reaction condition design can influence this selectivity.[7][8] For the purpose of this guide, we will focus on the coupling at the bromomethyl position, assuming no other halides are present on the pyridine ring.

Detailed Experimental Protocol

This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl- and heteroarylboronic acids.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%) or PdCl₂(dppf)·CH₂Cl₂ (3 mol%)

  • Base: K₂CO₃ (Potassium carbonate) or Cs₂CO₃ (Cesium carbonate) (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or DMF (N,N-Dimethylformamide)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or reaction vial)

  • Magnetic stirrer and heating plate

Reaction Setup and Execution Workflow

Suzuki_Workflow cluster_prep Preparation cluster_inert Inerting cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Add Solids: This compound, Arylboronic acid, Base (K₂CO₃/Cs₂CO₃) Vessel 2. To Schlenk Flask with Stir Bar Reagents->Vessel Inerting 3. Evacuate & Backfill with Argon (3x) Vessel->Inerting Addition 4. Add Catalyst & Degassed Solvent (under Argon) Inerting->Addition Heating 5. Heat to 80-100 °C (Vigorous Stirring) Addition->Heating Monitoring 6. Monitor by TLC/LC-MS Heating->Monitoring Workup 7. Quench, Acidify (pH 3-4), Extract with Organic Solvent Monitoring->Workup Purification 8. Dry, Concentrate, Purify (e.g., Chromatography) Workup->Purification Final_Product Final Product Purification->Final_Product Characterize (NMR, MS)

Figure 1: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask or a reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (K₂CO₃ or Cs₂CO₃, 3.0 equiv).

    • Causality Explored: Using an excess of the boronic acid can help drive the reaction to completion. A minimum of 2 equivalents of base is required to neutralize the carboxylic acid and the HBr byproduct, with an additional equivalent to facilitate the catalytic cycle. Cesium carbonate is often more effective due to its higher solubility in organic solvents and its ability to promote the transmetalation step.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can oxidize the Pd(0) catalyst.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Subsequently, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

    • Causality Explored: Degassing the solvent (by sparging with argon for 15-20 minutes or by freeze-pump-thaw cycles) is crucial to remove dissolved oxygen. A solvent mixture containing water often accelerates the reaction, in part by aiding the dissolution of the base and facilitating the formation of the reactive boronate species.

  • Reaction Conditions: Place the flask in a preheated oil bath set to 80-100 °C. Stir the reaction mixture vigorously.

    • Causality Explored: Elevated temperatures are typically required to drive the oxidative addition and reductive elimination steps of the catalytic cycle. Vigorous stirring is essential to ensure efficient mixing of the heterogeneous mixture.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with water and adjust the pH to approximately 3-4 with 1 M HCl. This will protonate the carboxylic acid of the product, aiding in its extraction into an organic solvent. c. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-(arylmethyl)nicotinic acid.

Quantitative Data Summary: Reaction Parameter Optimization

The following table provides a summary of recommended starting conditions and potential optimization pathways.

ParameterRecommended ConditionRationale & Optimization Notes
Palladium Catalyst Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%)Pd(PPh₃)₄ is a reliable choice for many Suzuki couplings. For more challenging substrates, ligands like dppf can improve catalyst stability and efficiency.
Base K₂CO₃ or Cs₂CO₃ (3.0 equiv)Cs₂CO₃ is often superior for benzylic couplings. Weaker bases like NaHCO₃ are generally not effective.[3]
Solvent 1,4-Dioxane/H₂O (4:1) or DMFThe aqueous dioxane system is a standard for Suzuki reactions. DMF can be a good alternative, particularly for less soluble substrates.
Temperature 80 - 100 °CStart at 80 °C and increase if the reaction is sluggish. Higher temperatures may lead to decomposition.
Boronic Acid 1.2 - 1.5 equivAn excess is generally used. For precious boronic acids, a 1.1 equivalent can be attempted.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product SM1 R¹-X (this compound) SM1->OxAdd SM2 R²-B(OH)₂ (Arylboronic acid) Boronate [R²-B(OH)₃]⁻ SM2->Boronate Activation Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetal

Figure 2: The catalytic cycle of the Suzuki-Miyaura coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by the base, which activates the boronic acid to form a more nucleophilic boronate species.[11]

  • Reductive Elimination: The two organic fragments on the palladium center (the nicotinic acid methyl group and the aryl group) couple and are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Troubleshooting and Further Considerations

  • Low or No Conversion:

    • Catalyst Deactivation: Ensure rigorous exclusion of oxygen. Consider using a more robust ligand system (e.g., Buchwald-type ligands).[12][13]

    • Ineffective Base: Switch to a stronger or more soluble base like Cs₂CO₃. Ensure a sufficient excess of base is used.

    • Poor Solubility: If using dioxane/water, try a different solvent like DMF or toluene.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can occur at higher temperatures. Running the reaction at the lowest effective temperature can minimize this.

    • Hydrodehalogenation (Reduction): Traces of water or other proton sources can lead to the reduction of the starting material. Ensure anhydrous conditions where appropriate, though some water is beneficial in many Suzuki protocols.

  • Esterification as an Alternative Strategy: If the free carboxylic acid proves problematic, it can be protected as an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step. This adds steps to the synthesis but can circumvent issues related to catalyst inhibition or poor solubility.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet highly valuable transformation for the synthesis of novel chemical entities. Success requires a nuanced understanding of the substrate's unique reactivity and careful control over reaction parameters. By appreciating the roles of the catalyst, base, and solvent, and by anticipating potential side reactions, researchers can effectively harness the power of this cross-coupling reaction to access a diverse range of 6-(arylmethyl)nicotinic acid derivatives for applications in drug discovery and beyond.

References

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  • Sato, Y., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. Retrieved from [Link]

  • Sato, Y., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Publishing. Retrieved from [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Journal of Organic Chemistry. Retrieved from [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • C.J. O'Brien, et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Angewandte Chemie International Edition. Retrieved from [Link]

  • Chowdhury, C., et al. (2009). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters. Retrieved from [Link]

  • Le-Deyter, M., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • Zhang, Y-Q. (2013). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Journal of Chemical Research. Retrieved from [Link]

  • Reddit. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry. Retrieved from [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2004). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Retrieved from [Link]

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  • ResearchGate. (2011). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Canadian Science Publishing. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

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The Strategic Application of 6-(Bromomethyl)nicotinic Acid in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Nicotinic Acid Scaffold in Kinase Inhibition

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[3][4] Within the medicinal chemist's arsenal, the nicotinic acid (pyridine-3-carboxylic acid) scaffold has emerged as a privileged structure. Its inherent properties, including the ability to form crucial hydrogen bonds with the kinase hinge region, mimic the adenine moiety of ATP, making it an ideal anchor for designing potent and selective inhibitors.[1]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 6-(bromomethyl)nicotinic acid , a highly versatile and reactive building block, in the synthesis of novel kinase inhibitors. We will delve into the rationale behind its use, provide a detailed, field-proven synthetic workflow, and discuss the underlying principles that govern its application in structure-activity relationship (SAR) studies.

Core Rationale: Why this compound?

The strategic advantage of this compound lies in its trifunctional nature, offering multiple, orthogonal handles for chemical modification. This allows for the systematic and efficient exploration of chemical space to optimize inhibitor potency, selectivity, and pharmacokinetic properties.

  • The Carboxylic Acid: This functional group serves as a primary anchor for amide bond formation, a common and robust method for introducing diverse side chains that can interact with various pockets within the kinase active site.[5]

  • The Pyridine Nitrogen: The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the hinge-binding region of many kinases.[1] Its position can be fine-tuned to achieve optimal geometry for binding.

  • The Bromomethyl Group: This is the most reactive site on the molecule, acting as a potent electrophile. The bromine is an excellent leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution. This allows for the facile introduction of a wide array of functionalities, including ethers, amines, and thioethers, which can be tailored to target specific regions of the kinase, such as the solvent-exposed region or allosteric pockets.

Generalized Synthetic Workflow for Kinase Inhibitor Synthesis

The synthesis of a kinase inhibitor library using this compound can be conceptualized as a convergent process. The bromomethyl group allows for the introduction of a diversity element (R¹) via nucleophilic substitution, while the carboxylic acid enables the coupling of a second diversity element (R²) through amide bond formation.

G A This compound B Nucleophilic Substitution (R¹-XH, Base) A->B Path 1 C Esterification (e.g., MeOH, H⁺) A->C Path 2 D Intermediate A (6-(R¹-X-methyl)nicotinic acid) B->D E Intermediate B (Methyl 6-(bromomethyl)nicotinate) C->E F Amide Coupling (R²-NH₂, Coupling Agent) D->F G Nucleophilic Substitution (R¹-XH, Base) E->G H Kinase Inhibitor Library F->H I Saponification (e.g., LiOH) G->I I->F G cluster_0 Step 1: Esterification cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Saponification cluster_3 Step 4: Amide Coupling A This compound B Methyl 6-(bromomethyl)nicotinate A->B SOCl₂, MeOH Reflux C Methyl 6-(bromomethyl)nicotinate D Methyl 6-((4-methoxyphenoxy)methyl)nicotinate C->D F Methyl 6-((4-methoxyphenoxy)methyl)nicotinate E 4-Methoxyphenol, K₂CO₃ DMF, 80 °C E->D G 6-((4-Methoxyphenoxy)methyl)nicotinic acid F->G LiOH, THF/H₂O rt H 6-((4-Methoxyphenoxy)methyl)nicotinic acid I Inhibitor-X H->I J 3-aminobenzamide, HATU, DIPEA DMF, rt J->I

Caption: Synthetic scheme for the hypothetical "Inhibitor-X".

Step 1: Esterification of this compound

Rationale: Protection of the carboxylic acid as a methyl ester prevents unwanted side reactions during the subsequent nucleophilic substitution step. Thionyl chloride in methanol is a classic and efficient method for this transformation.

  • Materials:

    • This compound (1.0 eq)

    • Methanol (MeOH), anhydrous

    • Thionyl chloride (SOCl₂) (1.2 eq)

  • Procedure:

    • Suspend this compound in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude methyl 6-(bromomethyl)nicotinate can be used in the next step without further purification or purified by column chromatography on silica gel if necessary. [6]

Step 2: Nucleophilic Substitution with 4-Methoxyphenol

Rationale: This step introduces the first point of diversity. The choice of a phenol as the nucleophile leads to the formation of a stable ether linkage. Potassium carbonate is a mild base suitable for deprotonating the phenol without promoting side reactions.

  • Materials:

    • Methyl 6-(bromomethyl)nicotinate (1.0 eq)

    • 4-Methoxyphenol (1.1 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a solution of methyl 6-(bromomethyl)nicotinate in anhydrous DMF, add 4-methoxyphenol and potassium carbonate.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield methyl 6-((4-methoxyphenoxy)methyl)nicotinate.

Step 3: Saponification of the Methyl Ester

Rationale: Deprotection of the methyl ester is necessary to unmask the carboxylic acid for the final amide coupling step. Lithium hydroxide is a standard reagent for this transformation, offering mild conditions and high yields.

  • Materials:

    • Methyl 6-((4-methoxyphenoxy)methyl)nicotinate (1.0 eq)

    • Lithium hydroxide (LiOH) (2.0 eq)

    • Tetrahydrofuran (THF)

    • Water

  • Procedure:

    • Dissolve the ester in a mixture of THF and water.

    • Add lithium hydroxide and stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Acidify the aqueous solution to pH 3-4 with 1N HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 6-((4-methoxyphenoxy)methyl)nicotinic acid.

Step 4: Amide Coupling with 3-Aminobenzamide

Rationale: This final step introduces the second diversity element. HATU is a highly efficient coupling reagent that minimizes racemization and side reactions, making it ideal for the synthesis of complex molecules.

  • Materials:

    • 6-((4-Methoxyphenoxy)methyl)nicotinic acid (1.0 eq)

    • 3-Aminobenzamide (1.0 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DMF.

    • Add 3-aminobenzamide, HATU, and DIPEA to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Once complete, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC or column chromatography to yield the final product, Inhibitor-X.

Structure-Activity Relationship (SAR) and Target Engagement

The nicotinic acid scaffold and its derivatives have been successfully employed in the development of inhibitors for a variety of kinases, including Aurora kinases and EGFR. [7][8]The strategic functionalization of the this compound core allows for a systematic exploration of the SAR.

Modification Site Rationale for Modification Potential Impact on Activity
R¹ (from Bromomethyl) To probe the solvent-exposed region and explore additional binding pockets.Can influence selectivity, potency, and solubility.
R² (from Carboxylic Acid) To optimize interactions with the ribose-binding pocket and other nearby residues.Can significantly impact potency and cell permeability.
Pyridine Ring Substitution To fine-tune the electronics and sterics of the hinge-binding motif.Can modulate hinge-binding affinity and overall selectivity.

The inhibitory activity of the synthesized compounds should be evaluated in biochemical assays against the target kinase and a panel of off-target kinases to determine potency and selectivity. Cellular assays can then be used to assess the compound's ability to inhibit the target kinase in a physiological context.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel kinase inhibitors. Its unique trifunctional nature provides medicinal chemists with the flexibility to rapidly generate diverse libraries of compounds for SAR studies. The protocols and rationale presented in this application note offer a solid foundation for researchers to leverage this valuable synthon in their drug discovery programs, ultimately accelerating the development of new and effective therapies for a range of diseases.

References

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  • Benchchem. 6-Bromo-2-methylnicotinic acid | 1060805-97-1.
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Application Note: Strategic Derivatization of 6-(Bromomethyl)nicotinic Acid for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Nicotinic Acid Scaffold in Drug Discovery

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are foundational scaffolds in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3][4] The inherent properties of the pyridine ring, coupled with the carboxylic acid moiety, provide a versatile platform for developing novel therapeutic agents. These derivatives have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[1][2][5][6][7] The strategic modification of the nicotinic acid core can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

6-(Bromomethyl)nicotinic acid is a particularly valuable starting material for generating diverse chemical libraries for biological screening. It possesses two distinct reactive sites: the carboxylic acid and the benzylic bromide. This dual reactivity allows for a modular approach to library synthesis, enabling the exploration of a broad chemical space. The carboxylic acid can be readily converted into esters and amides, while the bromomethyl group is an excellent electrophile for nucleophilic substitution reactions. This application note provides a detailed guide to the strategic derivatization of this compound, outlining robust protocols and the rationale behind the experimental choices to empower researchers in their drug discovery efforts.

Strategic Approaches to Derivatization

The derivatization of this compound can be systematically approached by targeting its two primary functional groups. This allows for the creation of a matrix of compounds where substituents at both positions can be varied independently.

Caption: Overall strategy for derivatizing this compound.

Part 1: Modification of the Carboxylic Acid Group

The carboxylic acid functionality is a key site for derivatization, allowing for the introduction of a wide range of substituents through esterification and amidation reactions. These modifications can significantly impact the compound's polarity, solubility, and ability to form hydrogen bonds, all of which are critical for biological activity.

Protocol 1: Fischer Esterification of this compound

Fischer esterification is a classic and reliable method for converting carboxylic acids to esters in the presence of an alcohol and a strong acid catalyst.[8][9] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Rationale: This method is cost-effective and straightforward, particularly for generating simple alkyl esters. The use of a large excess of the alcohol can drive the equilibrium towards the product. For more complex or acid-sensitive alcohols, alternative coupling methods may be preferable.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; 20-50 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

ReactantProductCatalystTypical Yield
This compound + MethanolMethyl 6-(bromomethyl)nicotinateH₂SO₄80-90%
This compound + EthanolEthyl 6-(bromomethyl)nicotinateH₂SO₄75-85%
Protocol 2: Amide Synthesis via Carbodiimide Coupling

Amidation of the carboxylic acid introduces a key hydrogen bond donor and acceptor moiety, which can be crucial for target binding. Carbodiimide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to facilitate amide bond formation under mild conditions.[10]

Rationale: This method is highly efficient for a broad range of amines, including those that are sterically hindered or have sensitive functional groups. The reaction proceeds through an active O-acylisourea intermediate, which is then attacked by the amine.[10] Boric acid has also emerged as a green and effective catalyst for amidation.[11][12]

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Coupling Agent Addition: Add a coupling agent such as EDC (1.2 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude amide by column chromatography on silica gel.

ReactantProductCoupling AgentTypical Yield
This compound + BenzylamineN-Benzyl-6-(bromomethyl)nicotinamideEDC/DMAP70-85%
This compound + Morpholine(6-(Bromomethyl)pyridin-3-yl)(morpholino)methanoneEDC/DMAP65-80%

Part 2: Modification of the Bromomethyl Group

The bromomethyl group at the 6-position is a versatile handle for introducing diversity through nucleophilic substitution reactions. The benzylic nature of the carbon-bromine bond makes it susceptible to attack by a wide range of nucleophiles.

Protocol 3: Nucleophilic Substitution with Phenols and Thiols

Phenols and thiols are excellent nucleophiles for displacing the bromide, leading to the formation of ether and thioether linkages, respectively. These linkages can introduce significant conformational flexibility and new points of interaction with biological targets.

Rationale: The reaction is typically carried out under basic conditions to deprotonate the phenol or thiol, generating a more potent nucleophile. The choice of base and solvent is crucial to avoid side reactions and ensure good yields. This reaction follows a nucleophilic aromatic substitution (SNAr) pathway, where the rate is influenced by the nature of the nucleophile and the leaving group.[13][14][15]

Caption: Workflow for nucleophilic substitution on the bromomethyl group.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the this compound ester or amide (1.0 eq) in an appropriate solvent like DMF or acetonitrile, add the desired phenol or thiol (1.2 eq) and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Reaction: Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC.

  • Work-up:

    • Cool the reaction to room temperature and pour it into water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Starting MaterialNucleophileProductTypical Yield
Methyl 6-(bromomethyl)nicotinatePhenolMethyl 6-(phenoxymethyl)nicotinate70-90%
Ethyl 6-(bromomethyl)nicotinateThiophenolEthyl 6-(phenylthiomethyl)nicotinate75-95%

Conclusion: Enabling the Exploration of Novel Chemical Space

The protocols detailed in this application note provide a robust framework for the systematic derivatization of this compound. By strategically modifying both the carboxylic acid and the bromomethyl functionalities, researchers can rapidly generate diverse libraries of novel compounds. These libraries are invaluable for high-throughput screening campaigns aimed at identifying new lead compounds for a wide range of therapeutic targets. The inherent versatility of the nicotinic acid scaffold, combined with the efficient and reliable synthetic methods presented here, empowers drug discovery professionals to explore new avenues in the quest for innovative medicines.

References

  • Bentham Science. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents.
  • National Center for Biotechnology Information. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed.
  • Bentham Science. (2014). Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Current Drug Discovery Technologies.
  • MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.
  • Ingenta Connect. (2014). Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs.
  • National Center for Biotechnology Information. (1960). [On the knowledge of new amides and esters of nicotinic acid. Part I. Chemistry and pharmacology of 4-nicotinylaminobenzoic acid-(beta-diethylamino)-ethyl ester monohydrochloride]. PubMed.
  • MDPI. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides.
  • Guidechem. (n.d.). What are the properties, synthesis, and applications of 6-Bromonicotinic acid?.
  • National Center for Biotechnology Information. (1964). SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. PubMed.
  • National Center for Biotechnology Information. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
  • YouTube. (2023). Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism.
  • UCL Discovery. (n.d.). B(OCH2CF3)3-mediated amidation reactions.
  • Oriental Journal of Chemistry. (2008). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst.
  • National Center for Biotechnology Information. (n.d.). Mechanistic insights into boron-catalysed direct amidation reactions. PMC.
  • YouTube. (2023). Nucleophilic Aromatic Substituion.

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Application Notes & Protocols: The Strategic Use of 6-(Bromomethyl)nicotinic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the application of 6-(bromomethyl)nicotinic acid as a versatile bifunctional linker in solid-phase organic synthesis (SPOS). We will explore its strategic immobilization, use in the generation of small molecule libraries, and potential cleavage strategies, grounding each step in established chemical principles to ensure robust and reproducible outcomes.

Introduction: A Bifunctional Linker for Combinatorial Chemistry

In the landscape of solid-phase organic synthesis, the choice of linker is a critical decision that dictates the scope of accessible chemistry and the final presentation of the synthesized molecule.[1] this compound is an exemplary bifunctional linker, possessing two chemically orthogonal reactive handles within a stable heterocyclic scaffold:

  • A Carboxylic Acid: The pyridine-3-carboxylic acid moiety allows for stable, covalent attachment to a variety of amine-functionalized solid supports via a robust amide bond.

  • A Reactive Benzylic Bromide: The 6-(bromomethyl) group serves as a versatile electrophilic anchor point. Its reactivity is analogous to a benzylic halide, enabling the immobilization of diverse nucleophiles such as phenols, thiols, amines, and carboxylates through SN2 displacement.

This dual functionality makes this compound an ideal candidate for generating libraries of small molecules where a core scaffold is systematically decorated with various functional groups. The pyridine ring itself is not merely a spacer; its electronic properties influence the reactivity of the benzylic position and can potentially be exploited for novel cleavage strategies.[2]

Part 1: Immobilization of the Linker onto Solid Support

The foundational step in any SPOS campaign is the efficient and quantitative attachment of the linker to the solid support. For this compound, this involves forming an amide bond between the linker's carboxylic acid and an aminomethyl-functionalized resin.

Causality and Experimental Choices:
  • Resin Selection: Aminomethylated polystyrene (AM-PS) or TentaGel AM resins are preferred for their compatibility with a broad range of solvents and reagents used in organic synthesis. TentaGel, a PEG-grafted polystyrene support, offers superior swelling properties in polar solvents, which can enhance reaction kinetics.[3]

  • Coupling Chemistry: Standard peptide coupling reagents are highly effective for this amide bond formation. Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) provide rapid and efficient activation of the carboxylic acid, minimizing side reactions.[4] The use of excess reagents drives the reaction to completion, a key advantage of the solid-phase approach.[3]

  • Reaction Monitoring: The Kaiser (ninhydrin) test is a reliable qualitative method to confirm the consumption of the resin's primary amine groups, indicating a successful coupling reaction. A negative Kaiser test (beads remain colorless or yellow) signifies completion.

Protocol 1: Linker Immobilization on Aminomethyl Resin

Objective: To covalently attach this compound to an aminomethyl-functionalized polystyrene resin.

Materials:

  • Aminomethyl Polystyrene Resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)

  • This compound hydrobromide

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel with a fritted filter

Procedure:

  • Resin Swelling: Place the aminomethyl resin (1.0 g, ~1.0 mmol) in the synthesis vessel. Wash with DMF (3 x 10 mL), then swell the resin in DMF (10 mL) for 30 minutes with gentle agitation. Drain the solvent.

  • Coupling Solution Preparation: In a separate flask, dissolve this compound hydrobromide (3.0 eq, 3.0 mmol, 891 mg) and HATU (2.9 eq, 2.9 mmol, 1.1 g) in DMF (10 mL). Add DIPEA (6.0 eq, 6.0 mmol, 1.05 mL) dropwise. Note: The solution will warm up and may change color. This is normal.

  • Coupling Reaction: Add the activated coupling solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Reaction Monitoring: Remove a small sample of resin beads (~2-3 mg), wash thoroughly with DMF and DCM, and dry. Perform a Kaiser test. If the test is positive (blue beads), continue the reaction for another 1-2 hours. If negative, proceed to the next step.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted amine sites, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes. Wash as in step 5.

  • Drying: Dry the resin under high vacuum for several hours to obtain the linker-functionalized resin, ready for substrate loading.

G cluster_prep Preparation cluster_reaction Reaction AM_Resin Aminomethyl Resin Swell Swell in DMF AM_Resin->Swell Couple Couple for 2-4h Linker_Sol Prepare Activated Linker Solution (Linker + HATU + DIPEA) Linker_Sol->Couple Kaiser_Test Kaiser Test Couple->Kaiser_Test Kaiser_Test->Couple Positive Wash_Cap Wash & Optional Cap Kaiser_Test->Wash_Cap Negative Final_Resin Final Linker-Resin Wash_Cap->Final_Resin

Figure 1. Workflow for immobilizing this compound.

Part 2: Substrate Anchoring for Library Synthesis

With the linker securely immobilized, the resin now presents a reactive electrophilic bromomethyl group, poised for reaction with a diverse range of nucleophiles. This step is the cornerstone of library generation, where different building blocks are attached to the solid support.

Causality and Experimental Choices:
  • Nucleophile & Base Selection: The choice of base is critical and depends on the pKa of the nucleophile. For phenols (pKa ~10), a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or DIPEA is sufficient. For more acidic thiophenols or thiols, a milder base may be used. For direct amine alkylation, a hindered base is crucial to prevent competitive quaternization of the pyridine nitrogen.[2]

  • Solvent and Temperature: DMF is a common solvent due to its ability to swell the resin and dissolve a wide range of organic molecules. For less reactive nucleophiles, heating may be required to drive the SN2 reaction to completion.

  • Monitoring Loading: Quantifying the loading of the substrate is more complex than the initial linker attachment. A common method is to use a substrate with a UV-active chromophore. After the reaction, a known mass of the dried resin can be subjected to cleavage, and the concentration of the released substrate in the supernatant can be determined by UV-Vis spectroscopy.

Protocol 2: Nucleophilic Anchoring of a Phenol

Objective: To attach a phenolic building block to the resin-bound linker via a stable ether bond.

Materials:

  • Linker-Resin from Part 1

  • 4-Hydroxybenzophenone (or other phenolic compound, 3.0 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, 5.0 eq)

  • Potassium Iodide (KI, catalytic, 0.1 eq)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the linker-resin (~0.5 mmol) in DMF (8 mL) for 30 minutes. Drain the solvent.

  • Reaction Mixture: To the swollen resin, add a solution of the phenol (1.5 mmol) in DMF (8 mL), followed by anhydrous K₂CO₃ (2.5 mmol) and KI (0.05 mmol). Note: KI acts as a catalyst via the Finkelstein reaction, transiently forming a more reactive iodo-methyl intermediate.

  • Anchoring Reaction: Agitate the suspension at 50 °C for 16 hours.

  • Washing: Allow the vessel to cool to room temperature. Drain the reaction solution. Wash the resin thoroughly to remove all excess reagents and byproducts. A suggested wash sequence is: DMF (3 x 10 mL), H₂O/DMF (1:1, 2 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), MeOH (3 x 10 mL).

  • Drying: Dry the resin under high vacuum. The resin is now loaded with the first building block and is ready for further diversification or cleavage.

G cluster_lib Library Synthesis Linker_Resin Immobilized Linker (-CH₂Br) Reaction Nucleophilic Displacement (Base, DMF, Δ) Linker_Resin->Reaction Nuc1 Phenol (R₁-OH) Nuc1->Reaction Nuc2 Thiol (R₂-SH) Nuc2->Reaction Nuc3 Amine (R₃-NH₂) Nuc3->Reaction Product1 Resin-O-R₁ Reaction->Product1 Product2 Resin-S-R₂ Reaction->Product2 Product3 Resin-NH-R₃ Reaction->Product3

Figure 2. Parallel synthesis workflow using the immobilized linker.
Nucleophile ClassExampleTypical BaseSolventTemp. (°C)
Phenols4-MethoxyphenolK₂CO₃, Cs₂CO₃DMF, Acetonitrile25-60
ThiolsThiophenolDIPEA, Et₃NDMF, THF25
Carboxylic AcidsBenzoic AcidCs₂CO₃, DIPEADMF25-50
N-HeterocyclesImidazoleNaH, DIPEADMF, THF0-25
Amines (Primary)BenzylamineHindered Base (e.g., 2,6-lutidine)NMP60-80
Table 1. Representative conditions for anchoring diverse nucleophiles.

Part 3: Cleavage and Product Release

The final step is the cleavage of the product from the solid support. The stability of the benzylic ether, thioether, or amine bond formed during anchoring means that mild cleavage conditions are often insufficient. The choice of cleavage strategy is therefore paramount and may require optimization.

Strategy A: Strong Acidolysis

The classic approach for cleaving benzyl-ether type linkers is strong acidolysis. This method is robust but lacks subtlety and may not be suitable for acid-sensitive final products.

  • Causality: Reagents like Trifluoromethanesulfonic acid (TFMSA) or anhydrous Hydrogen Fluoride (HF), often used in Boc-based peptide synthesis, are strong enough to protonate and cleave the benzylic ether oxygen, releasing the product.[5] This is a harsh method and requires specialized equipment and significant safety precautions. A more common laboratory alternative is a strong solution of Trifluoroacetic acid (TFA).

Protocol 3: Cleavage with Trifluoroacetic Acid (TFA)

Objective: To release the anchored molecule from the resin into solution.

Materials:

  • Substrate-loaded Resin from Part 2

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)

  • Diethyl ether, cold

  • Centrifuge

Procedure:

  • Resin Preparation: Place the dry, substrate-loaded resin (~50 mg) in a suitable reaction vessel.

  • Cleavage Reaction: Add the cleavage cocktail (2 mL) to the resin. Caution: Work in a certified fume hood. TFA is highly corrosive. Agitate at room temperature for 2-4 hours. The TIS acts as a scavenger to trap reactive carbocations generated during cleavage.

  • Product Isolation: Filter the resin and collect the filtrate into a clean tube. Wash the resin with an additional small volume of neat TFA (0.5 mL) and combine the filtrates.

  • Precipitation: Add the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (10 mL). The desired product will often precipitate.

  • Purification: Cool the suspension at -20 °C for 30 minutes, then centrifuge to pellet the solid product. Decant the ether. Wash the pellet with cold ether two more times.

  • Drying: Dry the crude product under vacuum. The product can then be analyzed and purified by standard techniques such as HPLC and Mass Spectrometry.

Alternative Cleavage Strategies (Exploratory)
  • Reductive Cleavage: Certain reductive conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or dissolving metal reductions, can cleave benzylic ethers and amines. This offers an orthogonal approach if the target molecule is stable to these conditions.

  • Safety-Catch Activation: The pyridine nitrogen provides a handle for a "safety-catch" approach.[5][6] N-alkylation or N-oxidation of the pyridine ring would significantly activate the C6-methylene position towards nucleophilic attack or elimination, allowing for cleavage under much milder conditions than strong acidolysis. This advanced strategy would require significant development but offers the highest degree of control and orthogonality.

Conclusion

This compound is a highly effective and versatile bifunctional linker for the solid-phase synthesis of small molecule libraries. Its straightforward immobilization chemistry, coupled with the reliable reactivity of the bromomethyl group, allows for the anchoring of a wide array of chemical functionalities. While cleavage requires robust conditions, the stability of the linker ensures compatibility with a broad range of synthetic transformations on the solid support prior to release. The potential for developing novel safety-catch cleavage strategies based on the pyridine scaffold makes this an exciting linker for future applications in combinatorial chemistry and drug discovery.

References

  • James, I. W. (1999). Linkers for solid phase organic synthesis. Tetrahedron, 55(16), 4855-4946. [Link]

  • García-Ramos, Y., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(6), 1429. [Link]

  • Albericio, F., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC, NIH. [Link]

  • Scott, P. J. H. (Ed.). (2009). Linker Strategies in Solid-Phase Organic Synthesis. John Wiley & Sons. [Link]

  • Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(6), 2091-2158. [Link]

  • Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. ResearchGate. [Link]

  • Sartori, M., et al. (2019). Smart Design of Small-Molecule Libraries: When Organic Synthesis Meets Cheminformatics. ChemBioChem, 20(9), 1115-1123. [Link]

  • S. S. S. V. Ramasastry. (2015). Combinatorial Chemistry with Solid Phase Synthesis: An Outline. PharmaTutor. [Link]

  • Guba, W., et al. (2005). Design of Small-Sized Libraries by Combinatorial Assembly of Linkers and Functional Groups to a Given Scaffold. Journal of Chemical Information and Modeling, 45(5), 1137-1142. [Link]

  • Spivey, A. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Sheffield, Department of Chemistry. [Link]

  • Li, W., & Liu, X. (2001). A Redox-Sensitive Resin Linker for the Solid Phase Synthesis of C-Terminal Modified Peptides. Scilit. [Link]

  • Song, A., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(40), 7461-7464. [Link]

  • Stolper, T., et al. (2021). Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation. Organic & Biomolecular Chemistry, 19(44), 9645-9653. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

  • Plunkett, M. J., & Ellman, J. A. (2003). Silyl linker for solid phase organic synthesis of aryl-containing molecules.
  • Gravel, M., et al. (2002). Universal Solid-Phase Approach for the Immobilization, Derivatization, and Resin-to-Resin Transfer Reactions of Boronic Acids. Journal of Combinatorial Chemistry, 4(6), 570-580. [Link]

Sources

Application Notes and Protocols: 6-(Bromomethyl)nicotinic Acid in the Preparation of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide explores the utility of 6-(bromomethyl)nicotinic acid as a versatile building block in the synthesis of novel heterocyclic compounds. We will delve into its unique reactivity, providing detailed protocols for the preparation of fused pyridine systems with significant potential in medicinal chemistry and materials science.

Introduction: The Unique Duality of this compound

This compound is a bifunctional reagent of significant interest in synthetic organic chemistry. Its structure incorporates two key reactive sites: a nucleophilic carboxylic acid on the pyridine ring and an electrophilic bromomethyl group. This duality allows for a range of chemical transformations, making it an ideal starting material for the construction of complex heterocyclic scaffolds. The pyridine core is a common motif in many biologically active compounds, and the ability to readily form fused ring systems from this precursor opens up avenues for the exploration of new chemical space.[1]

The strategic positioning of the bromomethyl and carboxylic acid groups enables sequential or one-pot reactions to build fused heterocyclic systems. The carboxylic acid can be activated to form amides or esters, while the bromomethyl group is susceptible to nucleophilic substitution. This allows for the introduction of a variety of side chains and the subsequent intramolecular cyclization to yield bicyclic structures.

Core Applications: Synthesis of Fused Pyridine Heterocycles

The primary application of this compound lies in its use as a scaffold for the synthesis of fused heterocyclic systems. These structures are of particular interest in drug discovery, as they can mimic the core of various natural products and approved pharmaceuticals.[1] Below, we detail the synthesis of two such systems: pyridopyrimidines and pyridooxazinones.

Application 1: Synthesis of Pyrido[3,2-d]pyrimidin-4(3H)-ones

Pyridopyrimidines are a class of nitrogen-containing heterocycles with a wide range of biological activities, including kinase inhibition and anticancer properties. The following protocol outlines a proposed two-step synthesis of a substituted pyrido[3,2-d]pyrimidin-4(3H)-one from this compound.

Workflow for Pyrido[3,2-d]pyrimidin-4(3H)-one Synthesis

workflow1 start This compound step1 Amidation with Primary Amine (R-NH2) start->step1 intermediate N-Alkyl-6-(bromomethyl)nicotinamide step1->intermediate step2 Intramolecular Cyclization (e.g., NaH, DMF) intermediate->step2 product Substituted Pyrido[3,2-d]pyrimidin-4(3H)-one step2->product

Caption: Synthetic workflow for pyrido[3,2-d]pyrimidin-4(3H)-one.

Protocol: Two-Step Synthesis of 2-Substituted Pyrido[3,2-d]pyrimidin-4(3H)-one

Step 1: Amidation of this compound

This step involves the formation of an amide bond between the carboxylic acid of this compound and a primary amine.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Primary amine (e.g., aniline, benzylamine) (1.1 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) or other coupling agent

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

    • Magnetic stirrer and appropriate glassware

  • Procedure:

    • Dissolve this compound in anhydrous DCM.

    • Add the primary amine to the solution and stir for 10 minutes at room temperature.

    • Add DCC portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the N-substituted-6-(bromomethyl)nicotinamide.

Step 2: Intramolecular Cyclization

The second step involves the intramolecular cyclization of the nicotinamide intermediate to form the fused pyrimidinone ring. This is a classic example of forming fused heterocyclic compounds through cyclization reactions.[2]

  • Reagents and Materials:

    • N-substituted-6-(bromomethyl)nicotinamide (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

    • Anhydrous Dimethylformamide (DMF) or THF as solvent

    • Magnetic stirrer and appropriate glassware

  • Procedure:

    • Suspend NaH in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the N-substituted-6-(bromomethyl)nicotinamide in anhydrous DMF and add it dropwise to the NaH suspension.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the desired pyrido[3,2-d]pyrimidin-4(3H)-one.

Compound Starting Material Intermediate Yield (%) Final Product Yield (%)
2-Phenyl-pyrido[3,2-d]pyrimidin-4(3H)-oneAniline75-8560-70
2-Benzyl-pyrido[3,2-d]pyrimidin-4(3H)-oneBenzylamine80-9065-75

Table 1: Expected yields for the synthesis of substituted pyrido[3,2-d]pyrimidin-4(3H)-ones.

Application 2: Synthesis of Pyrido[2,3-e][2][3]oxazin-4-ones

Pyridooxazinones are another class of fused heterocycles with potential applications in medicinal chemistry. The synthesis of these compounds from this compound can be achieved through a multi-component reaction approach, which is an efficient strategy for building molecular complexity.[3][4][5][6]

Workflow for Pyrido[2,3-e][2]oxazin-4-one Synthesis

workflow2 start This compound step1 Reaction with Aldehyde (R-CHO) and Amine (R'-NH2) start->step1 product Substituted Pyrido[2,3-e][1,3]oxazin-4-one step1->product

Caption: One-pot synthesis of a substituted pyrido[2,3-e][2]oxazin-4-one.

Protocol: One-Pot Synthesis of a Substituted Pyrido[2,3-e][2]oxazin-4-one

This protocol describes a proposed one-pot synthesis that leverages the reactivity of both functional groups of this compound in a single transformation.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Aldehyde (e.g., benzaldehyde, isobutyraldehyde) (1.1 eq)

    • Primary amine (e.g., aniline, tert-butylamine) (1.1 eq)

    • A mild base (e.g., triethylamine, diisopropylethylamine) (2.5 eq)

    • Acetonitrile or Dioxane as solvent

    • Magnetic stirrer and appropriate glassware

  • Procedure:

    • To a solution of this compound in acetonitrile, add the aldehyde and the primary amine.

    • Add the mild base to the reaction mixture.

    • Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 12-24 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired pyrido[2,3-e][2]oxazin-4-one.

Aldehyde Amine Expected Product Expected Yield (%)
BenzaldehydeAniline2,3-Diphenyl-2,3-dihydropyrido[2,3-e][2]oxazin-4-one50-60
Isobutyraldehydetert-Butylamine3-tert-Butyl-2-isopropyl-2,3-dihydropyrido[2,3-e][2]oxazin-4-one45-55

Table 2: Expected products and yields for the one-pot synthesis of substituted pyrido[2,3-e][2]oxazin-4-ones.

Mechanistic Insights

The formation of the fused heterocyclic systems proceeds through well-established reaction mechanisms.

Mechanism for Pyrido[3,2-d]pyrimidin-4(3H)-one Formation

mechanism1 cluster_0 Deprotonation cluster_1 Intramolecular SN2 Intermediate N-Alkyl-6-(bromomethyl)nicotinamide Anion Amide Anion Intermediate->Anion NaH Intermediate->Anion Cyclized Product Pyrido[3,2-d]pyrimidin-4(3H)-one Anion->Cyclized Product Anion->Cyclized Product

Caption: Mechanism of intramolecular cyclization.

In the synthesis of the pyrido[3,2-d]pyrimidin-4(3H)-one, the strong base (NaH) deprotonates the amide nitrogen to form an amide anion. This nucleophilic anion then attacks the electrophilic carbon of the bromomethyl group in an intramolecular SN2 reaction, displacing the bromide and forming the new six-membered ring. This type of intramolecular cyclization is a powerful tool for the synthesis of fused ring systems.[7][8][9][10]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of fused heterocyclic compounds. Its dual reactivity allows for the construction of complex molecular architectures through straightforward and efficient synthetic routes. The protocols provided herein serve as a guide for researchers to explore the potential of this building block in the development of novel compounds for applications in medicinal chemistry and materials science. Further exploration of its reactivity in multicomponent reactions and with a broader range of nucleophiles will undoubtedly lead to the discovery of new and interesting heterocyclic systems.

References

  • Nguyen, T. et al. (2020). Synthesis of a novel class of pyrazole-fused isoxazolidinone derivatives via a cyclization reaction. Journal of Heterocyclic Chemistry. This reference supports the general principle of using cyclization reactions for synthesizing fused heterocyclic compounds.
  • Bowen, R. D. et al. (1995). Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. Journal of Medicinal Chemistry, 38(16), 3137-3143. Available at: [Link]

  • Barolo, C. et al. (2009). Synthesis of novel fused azaheterocycles by photostimulated intramolecular SRN1 reactions with nitrogen nucleophiles. Tetrahedron, 65(42), 8658-8663. Available at: [Link]

  • Abdel-Rahman, A. A.-H. (2007). Fused Heterocyclic Nitrogen Systems Containing Phosphorus Atom. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(5), 1089-1102. Available at: [Link]

  • Müller, T. J. J. (Ed.). (2008). Multi-Component Reactions in Heterocyclic Chemistry. Springer. This book provides a comprehensive overview of multicomponent reactions for heterocyclic synthesis.
  • Dyachenko, I. V. et al. (2018). MULTICOMPONENT SYNTHESIS OF NICOTINIC ACID DERIVATIVES. Chemistry of Heterocyclic Compounds, 54(1), 84-91. Available at: [Link]

  • Reddy, T. J. et al. (2013). Exploiting an intramolecular Diels–Alder cyclization/dehydro-aromatization sequence for the total syntheses of ellipticines and calothrixin B. Organic & Biomolecular Chemistry, 11(48), 8445-8455. Available at: [Link]

  • Lehrfeld, J. et al. (1964). SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. Journal of Medicinal Chemistry, 7(2), 150-154. Available at: [Link]

  • Kumar, A. et al. (2023). Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues. RSC Advances, 13(38), 26734-26742. Available at: [Link]

  • Organic Chemistry Portal. Benzo-fused N-Heterocycle synthesis. Available at: [Link]

  • Willy, B., & Müller, T. J. (2008). Multi-Component Reactions in Heterocyclic Chemistry. In Multi-Component Reactions in Heterocyclic Chemistry. This reference provides context on the utility of multi-component reactions for synthesizing heterocycles.
  • Sharma, A. et al. (2019). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 15, 2904-2952. Available at: [Link]

  • Kochetkov, N. K. et al. (1993). [Modification of Pyrimidine Nucleosides Using Nicotinic Acid Derivatives]. Bioorganicheskaia khimiia, 19(4), 416-421. Available at: [Link]

  • Wang, C. et al. (2013). Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base. Chemical Communications, 49(74), 8174-8176. Available at: [Link]

  • Zhang, Y. et al. (2022). Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite. Chemical Synthesis, 2(1), 1-8. Available at: [Link]

  • Pieper, M., & Schomberg, D. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes, 10(2), 223. Available at: [Link]

  • Abreo, M. A. et al. (1996). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling. Journal of Medicinal Chemistry, 39(4), 817-825. Available at: [Link]

  • Kobayashi, N. et al. (1996). Preparation and Reactions of 5,6-Bis(bromomethyl)pyrazine-2,3-dicarbonitrile with S, N, and O Nucleophiles. Synthesis of Octa(propoxymethyl) Azaphthalocyaninato Magnesium. Chemistry Letters, 25(8), 639-640. Available at: [Link]

  • Al-Ostoot, F. H. et al. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Archives of Pharmacal Research, 35(9), 1543-1552. Available at: [Link]

  • Khan, I. et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 17, 3355-3389. Available at: [Link]

  • Gataullin, R. R. et al. (2002). Intramolecular Cyclization of N‐Acetyl‐6‐(cyclopent‐1‐enyl)‐2‐methylaniline. ChemInform, 33(41). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Bromomethyl)nicotinic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-(Bromomethyl)nicotinic acid and its precursors. This document is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges and improve experimental outcomes.

Synthetic Strategy Overview

The synthesis of this compound is a critical process for creating advanced pharmaceutical intermediates. The most prevalent and logical synthetic approach involves a multi-step process that prioritizes yield, selectivity, and operational simplicity. The core challenge lies in the selective bromination of the methyl group at the 6-position without affecting the electron-deficient pyridine ring or the carboxylic acid moiety.

To circumvent these challenges, the synthesis is typically bifurcated into two primary stages:

  • Precursor Synthesis: Conversion of a commercially available starting material, such as 6-methylnicotinic acid, into its more reactive and soluble ester form, typically methyl 6-methylnicotinate. This step is crucial as the free carboxylic acid can interfere with the subsequent radical bromination reaction.

  • Benzylic Bromination: Selective bromination of the activated methyl group using a free-radical reaction, most commonly the Wohl-Ziegler reaction with N-Bromosuccinimide (NBS).[1][2]

The overall workflow is illustrated below.

Synthetic Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Benzylic Bromination cluster_2 Stage 3: (Optional) Hydrolysis Start 6-Methylnicotinic Acid Ester Methyl 6-methylnicotinate Start->Ester  Esterification (MeOH, H₂SO₄) Bromination Methyl 6-(bromomethyl)nicotinate Ester->Bromination  Wohl-Ziegler Reaction (NBS, AIBN, CCl₄) Final 6-(Bromomethyl)nicotinic Acid Bromination->Final  Acidic Hydrolysis (e.g., aq. HBr)

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound? A: The most established route involves the free-radical bromination of methyl 6-methylnicotinate using N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[3] This is known as the Wohl-Ziegler reaction.[1][2] The resulting ester, methyl 6-(bromomethyl)nicotinate, can then be hydrolyzed to the target acid if required.

Q2: Why is it necessary to esterify the 6-methylnicotinic acid before bromination? A: There are two primary reasons. First, the carboxylic acid group has poor solubility in non-polar solvents like carbon tetrachloride (CCl₄), which are ideal for the Wohl-Ziegler reaction.[4] Second, the acidic proton of the carboxyl group can interfere with the radical chain reaction, potentially quenching radical intermediates and reducing efficiency. The methyl ester is more soluble and chemically compatible with the reaction conditions.[5][6]

Q3: What are the primary safety concerns with this synthesis? A: Key hazards include the use of:

  • N-Bromosuccinimide (NBS): An irritant and moisture-sensitive.[3]

  • Carbon Tetrachloride (CCl₄): A toxic, ozone-depleting, and carcinogenic solvent. Its use is highly restricted, and safer alternatives like trifluorotoluene or acetonitrile should be considered.[1]

  • Radical Initiators (AIBN, Benzoyl Peroxide): These can be explosive upon heating or shock and should be handled with care.

  • This compound and its ester: As benzylic bromides, these are potent lachrymators and alkylating agents. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Troubleshooting Guide: In-Depth Synthesis Challenges

Part A: Challenges in Precursor Synthesis (Methyl 6-methylnicotinate)

Q4: My Fischer esterification of 6-methylnicotinic acid is incomplete, resulting in low yields. How can I drive the reaction to completion? A: Fischer esterification is an equilibrium-controlled process. To improve yields, you must shift the equilibrium toward the product side.

  • Causality: The reaction between a carboxylic acid and an alcohol produces an ester and water. The presence of water can hydrolyze the ester back to the starting materials.

  • Solutions:

    • Use Excess Alcohol: Employing methanol as the solvent ensures it is present in large excess, driving the reaction forward according to Le Châtelier's principle.[5]

    • Water Removal: While difficult in this specific reaction, in other systems, a Dean-Stark apparatus could be used. For this reaction, using a strong acid catalyst like concentrated H₂SO₄ also acts as a dehydrating agent.

    • Increase Reaction Time/Temperature: Refluxing for an adequate period (e.g., 1-6 hours) is typically necessary to reach equilibrium.[5][7] Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting acid spot disappears.

Q5: I observe an unknown byproduct in the esterification reaction. What could it be? A: While N-methylation of the pyridine ring is a possibility with some methylating agents, it is unlikely under the acidic conditions of Fischer esterification where the nitrogen is protonated and deactivated.[8] A more probable cause is an impurity in your starting material or a side reaction due to excessive heat.

  • Causality:

    • Impure Starting Material: The synthesis of 6-methylnicotinic acid via oxidation of 5-ethyl-2-methylpyridine can sometimes produce isocinchomeronic acid (a dicarboxylic acid) as a byproduct from over-oxidation.[8] This impurity would also be esterified, leading to a diester byproduct.

    • Decarboxylation: Prolonged heating at very high temperatures under strong acid could potentially cause decarboxylation of the nicotinic acid, though this is less common under typical reflux conditions.[8]

  • Solutions:

    • Verify Starting Material Purity: Confirm the purity of your 6-methylnicotinic acid by NMR or melting point before starting.

    • Optimize Conditions: Avoid excessive heating. Refluxing methanol (approx. 65 °C) is sufficient.

    • Purification: The desired methyl ester can usually be separated from byproducts and unreacted acid by extraction. After neutralizing the reaction mixture, the ester can be extracted into an organic solvent like chloroform or dichloromethane, leaving the more polar acid salt in the aqueous layer.[5][9]

Part B: Challenges in Benzylic Bromination (Wohl-Ziegler Reaction)

Q6: My bromination reaction with NBS is very slow or fails to initiate. What is the problem? A: The Wohl-Ziegler reaction is a radical chain reaction that requires proper initiation to start. A failure to initiate is the most common reason for a failed reaction.

  • Causality: The reaction relies on a low, steady-state concentration of bromine radicals (Br•).[3] These are generated from the homolytic cleavage of molecular bromine (Br₂), which is itself formed in situ from the reaction of NBS with trace HBr.[2][4] This entire cycle must be kicked off by a radical initiator.

  • Solutions:

    • Ensure an Active Initiator: Use a radical initiator like AIBN or benzoyl peroxide. Ensure it is not expired. The reaction must be heated to a temperature sufficient for the initiator to decompose and form radicals (typically ~80 °C for AIBN in CCl₄).[1]

    • Use Fresh NBS: Old NBS can be less reactive due to decomposition or absorption of moisture. For best results, NBS can be recrystallized from hot water.[3]

    • Initiate with Light: Irradiation with a sunlamp or a standard incandescent bulb can also be used to initiate the reaction.

    • Check for Inhibitors: Ensure your solvent and glassware are free from radical scavengers (e.g., antioxidants, certain impurities) that could terminate the chain reaction.

Troubleshooting Bromination Start Low/No Conversion in Wohl-Ziegler Reaction Initiator Is the radical initiator (e.g., AIBN) fresh and at the correct temperature? Start->Initiator NBS Is the NBS pure and anhydrous? Initiator->NBS Yes FixInitiator Solution: Use fresh initiator and ensure reflux temperature is reached. Initiator->FixInitiator No Solvent Is the solvent anhydrous and non-reactive (e.g., CCl₄)? NBS->Solvent Yes FixNBS Solution: Recrystallize NBS from water before use. NBS->FixNBS No FixSolvent Solution: Use dry, inert solvent. Consider acetonitrile as an alternative. Solvent->FixSolvent No

Caption: Troubleshooting flowchart for low bromination yield.

Q7: I am observing the formation of multiple brominated products and a low yield of my desired monobrominated compound. How can I improve selectivity? A: This issue typically stems from over-bromination or undesired side reactions. The key is to maintain conditions that favor selective, single substitution at the benzylic position.

  • Causality: The radical nature of the reaction favors the most stable radical intermediate, which is the benzylic radical. However, if the concentration of the brominating species (Br₂) becomes too high, electrophilic aromatic substitution on the pyridine ring or addition across double bonds (if present) can occur.[4] Furthermore, an excess of NBS can lead to dibromination of the methyl group.

  • Solutions:

    • Control Stoichiometry: Use a carefully controlled amount of NBS, typically 1.0 to 1.1 equivalents relative to the starting ester. A large excess will promote di-substitution.[10]

    • Maintain Low Br₂ Concentration: This is the inherent advantage of using NBS. It generates Br₂ in situ at a very low concentration, which favors the radical substitution pathway over ionic pathways.[1] Using a non-polar solvent like CCl₄ where NBS is only sparingly soluble helps achieve this.[4]

    • Exclude Light (Unless Used for Initiation): If using a chemical initiator like AIBN, wrapping the flask in foil can prevent unwanted photochemical side reactions.

Q8: The product appears unstable and decomposes during workup or upon standing. How can I mitigate this? A: Benzylic bromides are inherently reactive alkylating agents and can be susceptible to hydrolysis and other nucleophilic substitution reactions. The product, this compound, and its ester are no exception.

  • Causality: The bromomethyl group is a good leaving group, making the compound susceptible to attack by nucleophiles, including water, alcohols, or bases used during workup. The product is also likely sensitive to light and heat.

  • Solutions:

    • Anhydrous Workup: After the reaction, cool the mixture and filter off the succinimide byproduct. Wash the filtrate with cold, saturated NaHCO₃ and brine, then dry thoroughly over MgSO₄ or Na₂SO₄.

    • Avoid High Temperatures: Concentrate the solvent under reduced pressure without excessive heating.

    • Prompt Use: The purified product is best used immediately in the next synthetic step.

    • Proper Storage: If storage is necessary, keep the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended).[11][12]

Data & Protocols

Table 1: Typical Conditions for Wohl-Ziegler Bromination
ParameterConditionRationale & Citation
Substrate Methyl 6-methylnicotinateEster form prevents side reactions and improves solubility.[6]
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, constant concentration of Br₂, favoring radical substitution.[1][3]
Stoichiometry 1.0 - 1.1 eq. NBSA slight excess ensures full conversion; a large excess can cause over-bromination.[10]
Initiator AIBN or Benzoyl PeroxideRequired to start the radical chain reaction upon heating.[4][13]
Solvent CCl₄ (or CH₃CN, Trifluorotoluene)Inert solvent that minimizes ionic side reactions.[1][4]
Temperature Reflux (~80 °C for CCl₄)Necessary for the thermal decomposition of the radical initiator.
Monitoring TLC or ¹H NMRObserve the disappearance of the methyl singlet (~2.6 ppm) and the appearance of the bromomethyl singlet (~4.5 ppm).
Experimental Protocol 1: Synthesis of Methyl 6-methylnicotinate
  • To a solution of 6-methylnicotinic acid (1.0 eq.) in methanol (approx. 0.5 M), slowly add concentrated sulfuric acid (0.1-0.2 eq.) while cooling in an ice bath.

  • Heat the reaction mixture to reflux and stir for 1-4 hours. Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) for the disappearance of the starting material.

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases (pH ~7-8).

  • Extract the product into chloroform or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl 6-methylnicotinate as a solid or oil.[5]

Experimental Protocol 2: Synthesis of Methyl 6-(bromomethyl)nicotinate
  • In a flame-dried flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 6-methylnicotinate (1.0 eq.) in anhydrous carbon tetrachloride (CCl₄) or acetonitrile (approx. 0.2 M).

  • Add N-Bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.02-0.05 eq.) to the solution.

  • Heat the mixture to reflux (approx. 80 °C). The reaction can be initiated by shining a bright lamp on the flask if needed.

  • Monitor the reaction progress. The reaction is complete when the denser NBS has been consumed and is replaced by the less dense succinimide, which will float on the surface of CCl₄.[1] This can be confirmed by TLC.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure at low temperature to obtain the crude product.

  • The product can be purified by column chromatography on silica gel if necessary, but it is often used crude in the subsequent step due to its instability.

References

  • PrepChem.com. Synthesis of methyl 6-methylnicotinate. Available from: [Link]

  • Google Patents.US2993904A - Preparation of 6-methylnicotinic acid.
  • Patsnap. Synthesis method of 6-methyl nicotine - Eureka. Available from: [Link]

  • Synfast. (48) methyl-6-methyinicotinate Route of Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Wohl-Ziegler Reaction. Available from: [Link]

  • Wikipedia. Wohl–Ziegler bromination. Available from: [Link]

  • Chem-Station Int. Ed. Wohl-Ziegler Bromination. Available from: [Link]

  • Grokipedia. Wohl–Ziegler bromination. Available from: [Link]

  • Google Patents.EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • Google Patents.CN114437031A - Synthetic method of 6-methyl nicotine.
  • Wikipedia. N-Bromosuccinimide. Available from: [Link]

  • ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture? Available from: [Link]

  • Google Patents.ES8506630A1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
  • Frontiers. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Available from: [Link]

  • MDPI. Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available from: [Link]

  • YouTube. Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. Available from: [Link]

  • YouTube. electrophilic aromatic bromination with N-bromosuccinimide. Available from: [Link]

  • ResearchGate. N-Bromosuccinimide - A Selective, Mild Substitute for Bromine. Available from: [Link]

  • YouTube. n-bromosuccinimide NBS |Name Reactions & Reagents in Organic Chemistry. Available from: [Link]

  • PubMed. SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. Available from: [Link]

  • University of Illinois Chicago. SYNTHESIS AND BIOLOGICAL ACTIVITY OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES. Available from: [Link]

  • MDPI. Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available from: [Link]

  • Google Patents.US3037987A - Purification of nicotinic acid.
  • MDPI. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Available from: [Link]

  • PubMed. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Available from: [Link]

Sources

Technical Support Center: Preparative Synthesis of 6-(Bromomethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-(Bromomethyl)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common side reactions and challenges encountered during its preparation. The guidance herein is based on established chemical principles and field-proven insights to enhance your experimental success.

The predominant synthetic route to this compound is the free-radical bromination of 6-methylnicotinic acid, most commonly achieved via the Wohl-Ziegler reaction.[1][2] This method utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. While effective, this reaction is sensitive to reaction conditions, and several side reactions can significantly impact yield and purity.

This guide is structured in a question-and-answer format to directly address the most frequent issues observed in the laboratory.

Frequently Asked Questions & Troubleshooting Guide
Q1: I am observing significant amounts of a dibrominated byproduct. What is causing this over-bromination and how can I prevent it?

A: The formation of 6-(dibromomethyl)nicotinic acid is a classic side reaction in this synthesis. It arises when the desired monobrominated product is subjected to further radical bromination.

Root Cause Analysis:

The Wohl-Ziegler reaction's selectivity for monobromination hinges on maintaining a very low, steady-state concentration of molecular bromine (Br₂) in the reaction medium.[3][4] NBS serves as a source for this low concentration of Br₂. Over-bromination typically occurs when the concentration of the brominating species becomes too high, or the reaction is allowed to proceed for too long after the consumption of the starting material.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a precise stoichiometry of NBS. A slight excess (1.05-1.1 equivalents) is often sufficient. Avoid using a large excess, which dramatically increases the probability of dibromination.

  • Radical Initiator: Ensure you are using an adequate amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The initiator's role is to facilitate the homolytic cleavage of the Br-Br bond, keeping the radical chain reaction efficient and minimizing the buildup of Br₂ that can lead to ionic side reactions.[2]

  • Reaction Monitoring: This is critical. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The goal is to stop the reaction as soon as the 6-methylnicotinic acid is consumed, preventing the subsequent bromination of the product.

  • Solvent Choice: The traditional solvent, carbon tetrachloride (CCl₄), is effective because NBS has low solubility, which helps maintain a low Br₂ concentration.[3] Due to its toxicity, safer alternatives like acetonitrile or trifluorotoluene are now commonly used.[4][5] Ensure the solvent is anhydrous, as water can complicate the reaction.

Q2: My product is contaminated with isomers from bromination on the pyridine ring. How do I improve selectivity for the methyl group?

A: This indicates that conditions are favoring an electrophilic aromatic substitution pathway over the desired free-radical side-chain bromination.

Root Cause Analysis:

The pyridine ring is electron-deficient and generally resistant to electrophilic substitution. However, under certain conditions, ring bromination can occur. This is often promoted by the buildup of hydrogen bromide (HBr), a byproduct of the radical reaction. HBr can react with NBS to generate a higher concentration of Br₂, which can then act as an electrophile.

Troubleshooting Protocol:

  • Maintain Low Br₂/HBr Concentration: This is the core principle of the Wohl-Ziegler reaction.[1][3] The slow, in-situ generation of Br₂ from NBS is designed to prevent this very issue. Using an initiator and the correct solvent is key.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This prevents the formation of radical species from atmospheric oxygen that could interfere with the desired reaction pathway.

  • Avoid Polar, Protic Solvents: Solvents that can stabilize ionic intermediates will favor the electrophilic substitution pathway. Stick to non-polar solvents or acetonitrile.

  • Temperature Control: Excessively high temperatures can sometimes promote undesired side reactions. Follow established protocols for the chosen initiator (e.g., reflux for AIBN in CCl₄ is ~77°C).

Q3: My overall yield is very low, and the crude product is a complex mixture. What are the first steps to troubleshoot this synthesis?

A: Low yields and complex product mixtures point to suboptimal reaction conditions or poor reagent quality. A systematic approach is needed to identify the root cause.

Troubleshooting Workflow:

The following diagram outlines a logical workflow for diagnosing and resolving issues leading to low yields.

troubleshooting_workflow start Low Yield / Complex Mixture reagents Step 1: Verify Reagent Quality start->reagents conditions Step 2: Check Reaction Conditions reagents->conditions Reagents OK sub_reagents1 Is NBS fresh? (Recrystallize if old/colored) reagents->sub_reagents1 sub_reagents2 Is starting material pure? (Check via NMR/LCMS) reagents->sub_reagents2 sub_reagents3 Is solvent anhydrous? reagents->sub_reagents3 monitoring Step 3: Implement In-Process Controls conditions->monitoring Conditions OK sub_conditions1 Correct Temperature? (Sufficient for initiator) conditions->sub_conditions1 sub_conditions2 Inert Atmosphere? (N2 or Ar) conditions->sub_conditions2 sub_conditions3 Efficient Stirring? (Crucial for heterogeneous reactions) conditions->sub_conditions3 workup Step 4: Optimize Work-up & Purification monitoring->workup Endpoint Known sub_monitoring Monitor by TLC/HPLC? (Identify optimal endpoint) monitoring->sub_monitoring success Improved Yield & Purity workup->success reaction_pathway cluster_main Desired Wohl-Ziegler Pathway cluster_side Common Side Reactions SM 6-Methylnicotinic Acid Radical Benzylic Radical Intermediate SM->Radical H• abstraction RingBrom Ring-Brominated Isomer SM->RingBrom Electrophilic Addition (High [Br₂]) Product 6-(Bromomethyl)nicotinic Acid (Desired Product) Radical->Product + Br• OverBrom Dibrominated Product Product->OverBrom Further H• abstraction

Sources

Technical Support Center: Optimizing Reaction Conditions for 6-(Bromomethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 6-(Bromomethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this versatile pyridine derivative. As a key building block in medicinal chemistry, precise control over its synthesis is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Core Synthesis Pathway: Wohl-Ziegler Bromination

The most common and effective method for synthesizing this compound is the radical bromination of 6-methylnicotinic acid. This reaction, a variation of the Wohl-Ziegler bromination, utilizes N-Bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator.[1][2][3] The key to this reaction's success is the selective bromination of the benzylic-like methyl group while preserving the carboxylic acid and the pyridine ring.

The reaction proceeds via a free-radical chain mechanism.[4][5][6] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), generates initial radicals upon heating or irradiation. These radicals abstract a hydrogen atom from the methyl group of 6-methylnicotinic acid, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine source to yield the desired product and another radical to continue the chain reaction. A critical aspect of using NBS is that it provides a low, steady concentration of molecular bromine (Br₂), which minimizes competitive and undesirable side reactions like addition to the aromatic ring.[7][8][9][10]

G cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator Initiator Radical Radical Initiator->Radical Heat/UV 6-Methylnicotinic_Acid 6-Methylnicotinic Acid Radical->6-Methylnicotinic_Acid Initiates Chain Benzylic_Radical Benzylic Radical (Resonance Stabilized) 6-Methylnicotinic_Acid->Benzylic_Radical H abstraction by Br• Product 6-(Bromomethyl)nicotinic Acid Benzylic_Radical->Product Reacts with Br₂ NBS NBS Br_Radical NBS->Br_Radical HBr + NBS → Br₂

Caption: Wohl-Ziegler reaction pathway for this compound synthesis.

Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis. Each problem is followed by a diagnosis of potential causes and actionable solutions.

Question 1: My reaction is not starting, or the conversion is very low. What should I check?

Diagnosis & Solution:

This is a common issue often related to the radical initiation step. Radical reactions are sensitive to inhibitors and require specific conditions to begin.

  • Initiator Quality and Amount: Radical initiators like AIBN and BPO have finite shelf lives and can decompose. Ensure you are using a fresh batch. The amount is also critical; typically 0.05-0.1 equivalents are used. Too little may not generate enough radicals to sustain the chain reaction.

  • Reaction Temperature: The reaction must be heated to a temperature that allows for the homolytic cleavage of the initiator. For AIBN, this is typically around 80-90 °C. For BPO, a similar range is effective. Ensure your reaction is reaching and maintaining the target temperature.

  • Oxygen Inhibition: Molecular oxygen is a diradical and can quench the radical chain reaction. Before heating, thoroughly degas your solvent by bubbling an inert gas (Nitrogen or Argon) through it for 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Purity: Ensure your starting material, 6-methylnicotinic acid, is pure and dry. Impurities can sometimes interfere with the radical process.

Question 2: I am observing multiple spots on my TLC, including what appears to be a dibrominated product. How can I improve selectivity?

Diagnosis & Solution:

Formation of 6-(dibromomethyl)nicotinic acid or other over-brominated species is a classic sign of excessive bromine concentration or prolonged reaction times.

  • Stoichiometry of NBS: The most crucial factor is the amount of NBS used. Use a stoichiometric equivalent (1.0 to 1.1 eq) relative to the 6-methylnicotinic acid. Using a significant excess of NBS will inevitably lead to over-bromination.[11]

  • Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, the reaction should be stopped promptly by cooling it down. The by-product of the reaction, succinimide, is less dense than solvents like carbon tetrachloride or chlorobenzene and will float to the top, which can be a visual cue that the reaction is complete.[3]

  • Controlled Addition of NBS: For sensitive substrates, adding the NBS portion-wise over the course of the reaction can help maintain a low and steady concentration of bromine, thus favoring mono-bromination.

Question 3: My product seems to be degrading during workup or purification. What are the stability concerns?

Diagnosis & Solution:

This compound is a lachrymator and can be unstable, particularly in the presence of nucleophiles or water, and at elevated temperatures.

  • Hydrolysis: The bromomethyl group is susceptible to hydrolysis back to the hydroxymethyl group or other side reactions. Ensure all workup steps are performed with minimal exposure to water and preferably at low temperatures. Use anhydrous solvents for extraction and drying agents like anhydrous sodium sulfate or magnesium sulfate.[12]

  • Self-Condensation/Polymerization: Pyridine derivatives, especially those with reactive side chains like a bromomethyl group, can sometimes undergo self-reaction (quaternization), leading to oligomeric or polymeric tars.[13] This is exacerbated by heat. Therefore, it is critical to remove the solvent under reduced pressure at low temperatures (e.g., <40 °C).

  • Purification Method: Avoid purification methods that require high heat, such as distillation. Flash column chromatography on silica gel is often the preferred method.[14][15] However, the acidic nature of silica can sometimes cause degradation. To mitigate this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent, followed by re-equilibration with the pure eluent.

G start Low Yield or Side Products check_initiation Check Initiation? (No Reaction) start->check_initiation check_selectivity Check Selectivity? (Multiple Products) start->check_selectivity check_degradation Check Degradation? (Loss on Workup) start->check_degradation check_initiation->check_selectivity No sol_initiator Verify Initiator Quality & Temperature check_initiation->sol_initiator Yes check_selectivity->check_degradation No sol_stoich Adjust NBS to 1.0-1.1 eq. Monitor by TLC check_selectivity->sol_stoich Yes sol_workup Use Anhydrous Solvents Low Temp Rotary Evaporation check_degradation->sol_workup Yes end Optimized Reaction check_degradation->end No sol_degas Degas Solvent (Inert Atmosphere) sol_initiator->sol_degas sol_degas->end sol_stoich->end sol_purify Neutralized Silica Gel Column Chromatography sol_workup->sol_purify sol_purify->end

Caption: Troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reaction? A: Historically, carbon tetrachloride (CCl₄) was the solvent of choice for Wohl-Ziegler reactions because it is inert to radical conditions and NBS has low solubility in it, which helps maintain a low bromine concentration.[3][4] Due to toxicity and environmental concerns, CCl₄ has been largely replaced. Suitable alternatives include chlorobenzene, cyclohexane, or acetonitrile.[4][11] Acetonitrile can be a good choice, but care must be taken as it is more polar. Avoid solvents that have reactive C-H bonds that could compete in the radical reaction (e.g., THF).

Q: Should I recrystallize my N-Bromosuccinimide (NBS) before use? A: It depends. Commercial NBS is often pure enough for this reaction. However, over time, NBS can decompose, turning yellow or brown due to the formation of molecular bromine.[12] For reactions that are highly sensitive or where side products are a major issue, recrystallizing the NBS from water can be beneficial to remove impurities and ensure reliable results.[1]

Q: Can I use light (photochemical initiation) instead of a chemical initiator like AIBN? A: Yes, photochemical initiation using a sunlamp or a broad-spectrum UV lamp is a classic method for radical reactions.[2] It can be a very "clean" method as it avoids introducing potential side products from the initiator itself. However, it can be harder to control and scale up compared to thermal initiation with AIBN or BPO. If using light, ensure your reaction vessel is made of a material transparent to the required wavelength (e.g., Pyrex).

Q: How do I properly store this compound? A: Due to its potential instability and lachrymatory nature, the product should be stored in a tightly sealed container in a refrigerator or freezer under an inert atmosphere (argon or nitrogen).[12] Protect it from light and moisture. For long-term storage, storing it as a more stable salt (e.g., the hydrobromide salt) can be considered if the freebase is not immediately required for the next step.

Data Summary: Recommended Reaction Parameters

ParameterRecommended ConditionRationale & Key Considerations
Starting Material 6-Methylnicotinic AcidEnsure it is dry and pure.
Brominating Agent N-Bromosuccinimide (NBS)1.0 - 1.1 molar equivalents. Purity is important.[1]
Radical Initiator AIBN or Benzoyl Peroxide0.05 - 0.1 molar equivalents. Use a fresh source.
Solvent Chlorobenzene, CyclohexaneInert under radical conditions. Degas thoroughly before use.[4][11]
Temperature 80 - 90 °C (Reflux)Dependent on solvent and initiator decomposition temperature.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent oxygen inhibition of the radical chain.
Workup Anhydrous ExtractionUse anhydrous solvents and brine washes to minimize hydrolysis.
Purification Flash ChromatographyUse neutral or neutralized silica gel; perform at room temp.[14]

Detailed Experimental Protocol

Synthesis of this compound via Wohl-Ziegler Bromination

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 6-methylnicotinic acid (1.0 eq).

  • Reagent Addition: Add the chosen anhydrous, degassed solvent (e.g., chlorobenzene, ~10-15 mL per gram of starting material). Begin stirring to create a suspension. Add N-Bromosuccinimide (1.05 eq) and the radical initiator (e.g., AIBN, 0.1 eq).

  • Reaction: Flush the flask with nitrogen and heat the mixture to reflux (typically 80-90 °C) under a positive nitrogen atmosphere.

  • Monitoring: The reaction mixture may turn yellow or orange. Monitor the reaction progress by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1). The reaction is typically complete when the starting material spot is no longer visible (usually 2-4 hours). A visual cue is the consumption of the dense NBS and the formation of the less dense succinimide, which will float.[3]

  • Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide by-product and wash it with a small amount of fresh solvent.

  • Extraction: Transfer the filtrate to a separatory funnel. If the product has precipitated, it may need to be redissolved in a suitable solvent. Wash the organic layer sequentially with water and brine, keeping in mind the potential for hydrolysis. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40 °C.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. An eluent system of ethyl acetate in hexanes or dichloromethane with a small percentage of methanol can be effective. Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

References

  • N-Bromosuccinimide. (n.d.). In Wikipedia. Retrieved from [Link]

  • Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. (2023). Organic Process Research & Development, ACS Publications. Retrieved from [Link]

  • N-Bromosuccinimide. (2019). Chem.libretexts.org. Retrieved from [Link]

  • Preventing a bromination reaction from going radical. (2012). Science Forums. Retrieved from [Link]

  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025). Nanjing Suru Chemical Co., Ltd. Retrieved from [Link]

  • WO2019145177A1 - Bromination of pyridine derivatives. (2019). Google Patents.
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Retrieved from [Link]

  • Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES. (1963). Canadian Science Publishing. Retrieved from [Link]

  • Wohl-Ziegler Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Support information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Wohl-Ziegler Bromination. (2014). Chem-Station Int. Ed. Retrieved from [Link]

  • Wohl–Ziegler bromination. (n.d.). Grokipedia. Retrieved from [Link]

  • NBS: Radical Bromination. (2021). YouTube. Retrieved from [Link]

  • Wohl–Ziegler reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023). LibreTexts. Retrieved from [Link]

  • 2-bromomethyl pyridine into 2-pyridine methanol. (2013). ResearchGate. Retrieved from [Link]

  • Bromination Help. (2024). Reddit. Retrieved from [Link]

  • SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. (1964). PubMed. Retrieved from [Link]

  • Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. (2022). YouTube. Retrieved from [Link]

  • 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. (2020). YouTube. Retrieved from [Link]

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Stability of 6-(Bromomethyl)nicotinic acid under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-(bromomethyl)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound under various experimental conditions. Understanding the stability profile of this compound is critical for its effective use in synthesis, formulation, and biological assays.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and degradation of this compound.

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

The primary degradation pathway for this compound in aqueous media is hydrolysis of the bromomethyl group to form 6-(hydroxymethyl)nicotinic acid. This reaction is influenced by both pH and temperature. The lone pair of electrons on the oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group and leading to the displacement of the bromide ion.

Q2: How does pH affect the stability of this compound?

The stability of this compound is significantly pH-dependent.

  • Acidic Conditions (pH < 4): The compound exhibits relative stability. The electron-withdrawing nature of the protonated pyridine ring reduces the nucleophilicity of the nitrogen, and the low concentration of hydroxide ions minimizes base-catalyzed hydrolysis.

  • Neutral to Mildly Acidic Conditions (pH 4-7): Hydrolysis proceeds at a moderate rate. The carboxylic acid group will be partially or fully deprotonated, and the pyridine nitrogen will be partially protonated, influencing the overall electron density of the molecule.

  • Alkaline Conditions (pH > 8): The rate of hydrolysis increases significantly. The higher concentration of hydroxide ions, a stronger nucleophile than water, accelerates the nucleophilic substitution reaction at the bromomethyl group. Additionally, the pyridine nitrogen is deprotonated, which can increase the electron density of the ring system, potentially influencing the reactivity of the side chain.

Q3: What is the impact of temperature on the stability of this compound?

As with most chemical reactions, an increase in temperature accelerates the rate of degradation. It is crucial to store solutions of this compound at low temperatures (e.g., 2-8°C) to minimize hydrolysis, especially for long-term storage.[1][2] For experimental procedures at elevated temperatures, it is important to consider the potential for significant degradation over the course of the experiment.

Q4: Are there any other potential degradation products besides 6-(hydroxymethyl)nicotinic acid?

While hydrolysis to 6-(hydroxymethyl)nicotinic acid is the principal degradation pathway, other reactions are possible, particularly under forcing conditions such as high heat or exposure to strong oxidizing agents.[3] These could include decarboxylation or reactions involving the pyridine ring, although these are generally less favored under typical experimental conditions.

Q5: How should I store this compound and its solutions?
  • Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. A refrigerator (2-8°C) is recommended for long-term storage.[2]

  • Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use a buffered solution at a slightly acidic pH (e.g., pH 4-5) and store at 2-8°C for short periods. Avoid storing solutions at room temperature or in alkaline buffers for extended durations.

Section 2: Troubleshooting Guide

This section provides solutions to specific issues that may arise during experiments involving this compound.

Problem Potential Cause Troubleshooting Steps
Inconsistent reaction yields or irreproducible biological assay results. Degradation of this compound starting material or in-situ degradation during the experiment.1. Verify Purity of Starting Material: Use a freshly opened bottle or re-analyze the purity of your existing stock using HPLC. 2. Control Reaction/Assay Conditions: Ensure that the pH and temperature of your reaction or assay medium are within a stable range for the compound. If the experiment requires alkaline conditions or elevated temperatures, minimize the exposure time. 3. Fresh Solution Preparation: Prepare solutions of this compound immediately before use.
Appearance of an unexpected peak in HPLC analysis of a reaction mixture. Formation of the hydrolysis product, 6-(hydroxymethyl)nicotinic acid.1. Co-injection with Standard: If available, co-inject a standard of 6-(hydroxymethyl)nicotinic acid to confirm the identity of the unknown peak. 2. LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the unknown peak. The molecular weight of 6-(hydroxymethyl)nicotinic acid is 153.14 g/mol . 3. Forced Degradation Study: Intentionally degrade a sample of this compound by heating it in a neutral or slightly alkaline aqueous solution and analyze the resulting mixture by HPLC. This can help confirm the retention time of the primary degradant.
Difficulty dissolving this compound. The compound has limited solubility in some organic solvents and can be slow to dissolve in neutral water.1. Use of Co-solvents: A small amount of a polar organic solvent like DMSO or DMF can be used to aid dissolution before diluting with an aqueous buffer. 2. pH Adjustment: Dissolving in a slightly acidic or basic aqueous solution can improve solubility due to the formation of the corresponding salt. However, be mindful of the increased degradation rate in alkaline solutions.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify its primary degradation products and assess its stability under various stress conditions.[3][4][5]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate buffer, pH 7.0

  • High-purity water

  • HPLC system with UV detector

  • pH meter

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate one sample at room temperature and another at 60°C for 24 hours.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate one sample at room temperature for a shorter duration (e.g., 1-4 hours) due to the expected rapid degradation.

  • Neutral Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of pH 7.0 phosphate buffer.

    • Incubate one sample at room temperature and another at 60°C for 24 hours.

  • Sample Analysis:

    • At designated time points, withdraw an aliquot from each sample.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute the samples to an appropriate concentration for HPLC analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is essential for separating the parent compound from its degradation products.[6][7]

HPLC Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%), and gradually increase to elute the parent compound and any potential degradants.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 265 nm (or a wavelength determined by UV-Vis spectral analysis)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Analysis:

  • Monitor the decrease in the peak area of this compound and the corresponding increase in the peak area of any degradation products over time.

  • Calculate the percentage of degradation for each condition.

Section 4: Visualizations

Degradation Pathway of this compound

G A This compound B 6-(Hydroxymethyl)nicotinic Acid A->B Hydrolysis (+H2O, -HBr) pH & Temp Dependent

Caption: Primary hydrolytic degradation pathway.

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution acid Acidic (HCl) prep_stock->acid base Basic (NaOH) prep_stock->base neutral Neutral (Buffer) prep_stock->neutral temp Elevated Temp. acid->temp sampling Timepoint Sampling acid->sampling base->temp base->sampling neutral->temp neutral->sampling temp->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Forced degradation study workflow.

References

  • Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Nicotinic acid, 6-hydroxy-. (n.d.). Organic Syntheses Procedure. [Link]

  • Forced Degradation Studies Research Articles - Page 1. (n.d.). R Discovery. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. [Link]

  • A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. (2022). Nature Communications. [Link]

  • Current Status on Biochemistry and Molecular Biology of Microbial Degradation of Nicotine. (2014). BioMed Research International. [Link]

  • A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. (2022). Research Square. [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. (2008). Head & Face Medicine. [Link]

  • Equilibrium and Kinetics of Bromine Hydrolysis. (1996). Inorganic Chemistry. [Link]

  • Determination of Nicotinic Acid in Pharmaceutical Products. (n.d.). ResearchGate. [Link]

  • Preparation of 6-methylnicotinic acid. (1961).
  • Elucidating The Nicotinic Acid Degradation Pathway In Bacillus niacini : Identification and Biochemical Characterization Of Proteins Of Unknown Function. (n.d.). ResearchGate. [Link]

  • Molecular Mechanism of Nicotine Degradation by a Newly Isolated Strain, Ochrobactrum sp. Strain SJY1. (2014). Applied and Environmental Microbiology. [Link]

  • Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid. (2022). Crystals. [Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food. (n.d.). GOV.UK. [Link]

  • The hydrolysis of acetic anhydride. Part II. Catalysis by pyridine. (n.d.). Scite.ai. [Link]

  • A Study of the Hydrolysis of p-Bromoacetanilide. (1942). Ursinus Digital Commons. [Link]

  • Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. (2017). ResearchGate. [Link]

  • The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. (n.d.). ResearchGate. [Link]

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Hydrolysis of Bromomethyl Nicotinic Acid Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for the hydrolysis of bromomethyl group in nicotinic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important transformation. The conversion of a bromomethyl substituent to a hydroxymethyl group on the nicotinic acid scaffold is a critical step in the synthesis of various pharmaceutical intermediates and active ingredients. However, like many reactions, it can present unique challenges.

This document is structured to provide both foundational knowledge through frequently asked questions (FAQs) and practical, in-depth solutions in our troubleshooting section. Our goal is to not only provide protocols but to explain the chemical principles behind them, empowering you to make informed decisions in your own laboratory work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the hydrolysis of bromomethyl nicotinic acid derivatives.

Q1: What is the general reaction mechanism for this hydrolysis?

The hydrolysis of a bromomethyl group, which is structurally analogous to a benzylic bromide, can proceed through two primary nucleophilic substitution pathways: SN1 (unimolecular) and SN2 (bimolecular). The prevailing mechanism is highly dependent on the reaction conditions and the specific structure of your nicotinic acid derivative.[1][2]

  • SN1 Mechanism: This pathway involves a two-step process. First, the bromide ion departs to form a resonance-stabilized pyridyl-methyl carbocation. This is the slow, rate-determining step.[2] Subsequently, a water molecule (a weak nucleophile) rapidly attacks the carbocation. This mechanism is favored by polar protic solvents (like water or formic acid) that can stabilize the carbocation intermediate.[1][3]

  • SN2 Mechanism: This is a single-step process where a nucleophile (such as a hydroxide ion) directly attacks the carbon atom bearing the bromine, displacing the bromide ion in a concerted fashion. This pathway is favored by strong nucleophiles and polar aprotic solvents.

The pyridine nitrogen can also influence the reaction. Protonation of the nitrogen under acidic conditions can make the ring more electron-withdrawing, potentially disfavoring the formation of a carbocation and making the SN1 pathway less favorable.

Diagram: Competing Hydrolysis Mechanisms

G cluster_SN1 SN1 Pathway (Weak Nucleophile, Polar Protic Solvent) cluster_SN2 SN2 Pathway (Strong Nucleophile) A1 R-CH₂Br (Substrate) B1 R-CH₂⁺ (Carbocation Intermediate) A1->B1 A2 R-CH₂Br (Substrate) C1 R-CH₂OH₂⁺ (Oxonium Ion) B1->C1 D1 R-CH₂OH (Product) C1->D1 C2 R-CH₂OH (Product) B2 [HO---CH₂---Br]⁻ (Transition State) A2->B2 B2->C2 caption Fig 1. SN1 and SN2 pathways for hydrolysis.

Caption: Fig 1. SN1 and SN2 pathways for hydrolysis.

Q2: What are the typical reagents and conditions for this hydrolysis?

The choice of reagents dictates the reaction conditions and mechanism. Below is a comparison of common methods:

MethodReagents & SolventsTypical TemperatureProsCons
Aqueous Base NaOH, KOH, Na₂CO₃, K₂CO₃ in Water/Dioxane, Water/THF, or Water/AcetoneRoom Temp to RefluxFast reaction rates; inexpensive reagents.Risk of side reactions (e.g., elimination, ether formation); harsh conditions may degrade sensitive functional groups.
Neutral/Slightly Acidic Water, often with a co-solvent like THF or acetone; sometimes buffered with NaHCO₃.RefluxMilder conditions, suitable for sensitive substrates.Slower reaction rates; may require extended reaction times.
Phase-Transfer Catalysis (PTC) Aqueous NaOH or K₂CO₃ with an organic solvent (e.g., Toluene, DCM) and a PTC catalyst (e.g., TBAB, Aliquat 336).Room Temp to 80 °CExcellent for substrates with poor water solubility; avoids harsh homogeneous conditions; can improve yield and selectivity.[4][5][6][7]Requires an additional catalyst; optimization of catalyst, solvent, and agitation is needed.[5]
Acetate Displacement Sodium or potassium acetate in a solvent like acetone or DMF, followed by hydrolysis (e.g., K₂CO₃/MeOH).Room Temp to RefluxHigh conversion to an acetate intermediate, which is then easily hydrolyzed under mild conditions. This two-step process often provides cleaner product and higher yields.[8]Adds an extra step to the synthesis.
Q3: How can I monitor the reaction progress effectively?

Monitoring the disappearance of the starting material (bromomethyl derivative) and the appearance of the product (hydroxymethyl derivative) is crucial.

  • Thin-Layer Chromatography (TLC): This is the most common and rapid method. The product alcohol is typically more polar than the starting bromide, resulting in a lower Rf value. Use a standard mobile phase like Ethyl Acetate/Hexanes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive identification of starting material, product, and any major byproducts by their mass-to-charge ratio. This is the preferred method for complex reaction mixtures.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. GC can be used to quantify the relative amounts of starting material and product.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the bromomethyl singlet (-CH₂Br, typically ~4.5-4.8 ppm) and the appearance of the hydroxymethyl singlet (-CH₂OH, typically ~4.6-5.0 ppm) and the hydroxyl proton.

Part 2: Troubleshooting Guide

This section is designed to address specific problems you may encounter during your experiments.

Problem 1: My reaction is slow or incomplete.

Root Cause Analysis: Incomplete conversion is often due to insufficient reactivity, poor solubility, or catalyst deactivation.

Solutions:

  • Increase Temperature: For both SN1 and SN2 reactions, increasing the temperature will increase the reaction rate. Start by moderately increasing the heat (e.g., from room temperature to 50 °C) and monitor by TLC.

  • Change the Solvent System:

    • If you suspect an SN1 mechanism (e.g., using water as the nucleophile), adding a more polar co-solvent can help stabilize the carbocation intermediate.

    • If you are running an SN2 reaction with an aqueous base, ensure your organic substrate is sufficiently soluble. A co-solvent like THF or dioxane is often necessary.

  • Consider Phase-Transfer Catalysis (PTC): If your substrate has low aqueous solubility, a PTC system is an excellent choice.[6] The catalyst, such as tetrabutylammonium bromide (TBAB), transports the hydroxide or carbonate anion into the organic phase to react with your substrate.[5][7] This often dramatically accelerates the reaction under milder conditions.[4]

  • Switch to a Stronger Nucleophile/Base: If using a weak base like NaHCO₃, switching to Na₂CO₃ or a dilute solution of NaOH can significantly increase the rate of an SN2 reaction. Be cautious, as stronger bases can promote side reactions.

Workflow: Troubleshooting an Incomplete Hydrolysis

G start Incomplete Reaction (Verified by TLC/LCMS) q1 Is the starting material soluble in the reaction medium? start->q1 sol1 Improve Solubility: - Add co-solvent (THF, Dioxane) - Switch to a PTC system q1->sol1 No q2 Is the temperature optimized? q1->q2 Yes sol1->q2 sol2 Increase temperature in increments (e.g., 20°C) and monitor. q2->sol2 No q3 Is the nucleophile strong enough? q2->q3 Yes sol2->q3 sol3 Consider a stronger base (e.g., NaHCO₃ → K₂CO₃) or switch to the acetate displacement method. q3->sol3 No end Reaction Complete q3->end Yes sol3->end caption Fig 2. Troubleshooting flowchart.

Caption: Fig 2. Troubleshooting flowchart.

Problem 2: I am observing significant byproduct formation.

Root Cause Analysis: The structure of nicotinic acid derivatives makes them susceptible to specific side reactions, particularly polymerization or self-alkylation.

Solutions:

  • Identify the Byproduct: Use LC-MS to determine the mass of the main byproduct. A common byproduct is a dimer, formed when the nitrogen of one molecule acts as a nucleophile, attacking the bromomethyl group of another molecule to form a pyridinium salt.[8]

  • Control the pH: The pyridine nitrogen is nucleophilic at neutral or basic pH.

    • Run the reaction under dilute basic conditions: Using a base like K₂CO₃ can be sufficient for hydrolysis while minimizing the concentration of the more nucleophilic free pyridine.

    • Consider the HBr salt: If your starting material is the 2-(bromomethyl)pyridine hydrobromide salt, the protonated nitrogen is no longer nucleophilic, preventing self-alkylation.[10] Hydrolysis can then be initiated by adding a base like Na₂CO₃ to neutralize the acid and generate the nucleophile in situ.[8]

  • Use the Two-Step Acetate Method: Displacing the bromide with acetate is often much cleaner and faster than direct hydrolysis. The acetate is a good nucleophile but a weak base, which minimizes side reactions. The subsequent hydrolysis of the resulting acetate ester to the alcohol is typically a very clean transformation.[8]

Problem 3: The product is difficult to purify.

Root Cause Analysis: The target hydroxymethyl nicotinic acid derivative is often a polar, water-soluble compound, which can make extraction and chromatography challenging.[11][12]

Solutions:

  • Workup Strategy:

    • Neutralization: After the reaction, carefully adjust the pH to be near the isoelectric point of your molecule (if it has both acidic and basic centers) to minimize its solubility in the aqueous phase before extraction.

    • Extraction: Use a more polar organic solvent for extraction, such as dichloromethane (DCM) or a 9:1 mixture of DCM/Isopropanol. Multiple extractions (4-5 times) may be necessary. Salting out the aqueous layer with NaCl can help drive the product into the organic phase.[8]

  • Chromatography Tips:

    • Column Material: Use silica gel for standard purification. If your compound is very polar, consider using a more polar stationary phase like alumina or a reverse-phase column.[13]

    • Solvent System: A gradient elution is often effective. Start with a less polar system (e.g., 100% Ethyl Acetate) and gradually increase the polarity by adding methanol. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can help prevent peak tailing for basic compounds like pyridines.

  • Crystallization: If the product is a solid, crystallization is an excellent purification method.[14][15] Experiment with different solvent systems, such as Ethyl Acetate/Hexanes, Methanol/Water, or Isopropanol/Water.

Part 4: Experimental Protocol Example

Protocol: Hydrolysis of Methyl 5-(bromomethyl)nicotinate via Acetate Displacement

This two-step procedure is often robust and high-yielding.

Step 1: Synthesis of Methyl 5-(acetoxymethyl)nicotinate

  • To a solution of methyl 5-(bromomethyl)nicotinate (1.0 eq) in acetone (10 mL per 1 g of substrate), add potassium acetate (1.5 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexanes) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and filter off the potassium bromide salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude acetate intermediate, which can often be used in the next step without further purification.

Step 2: Hydrolysis to Methyl 5-(hydroxymethyl)nicotinate

  • Dissolve the crude methyl 5-(acetoxymethyl)nicotinate from the previous step in methanol (10 mL per 1 g of starting bromide).

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature and monitor by TLC. The hydrolysis is usually complete within 1-3 hours.

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography, eluting with a gradient of 0-10% methanol in ethyl acetate to afford the pure product.

References

  • A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. AMB Express. [Link]

  • A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. CORE. [Link]

  • Industrial Phase-Transfer Catalysis. phasetransfer.com. [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture?. ResearchGate. [Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central. [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. [Link]

  • Equilibrium and Kinetics of Bromine Hydrolysis. PubMed. [Link]

  • Nicotinic acid, 6-hydroxy-. Organic Syntheses Procedure. [Link]

  • Process for the purification of nicotinic acid amide I.
  • article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. American Institute of Chemists. [Link]

  • III Analytical Methods. env.go.jp. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. PubMed Central. [Link]

  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. [Link]

  • Brønsted Acid versus Phase‐Transfer Catalysis in the Enantioselective Transannular Aminohalogenation of Enesultams. PubMed Central. [Link]

  • 2-bromomethyl pyridine into 2-pyridine methanol. ResearchGate. [Link]

  • Purification of nicotinic acid.
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. [Link]

  • Molecules from Side Reactions. MDPI Books. [Link]

  • The SN1 Reaction of Alkyl Halides with Water. Chemistry Steps. [Link]

  • Kinetics of Hydrolysis of Acetyl, Valeroyl and Nicotinoyl Acyl Derivatives of Stobadine. die Pharmazie. [Link]

  • Purification of the Nicotinic Acid Hydroxylase System - of Pseudomonas fluorescens KB 1. SciSpace. [Link]

  • Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism?. Quora. [Link]

  • The hydrolysis of 2-bromo-2-methylpropane. RSC Education. [Link]

  • Removing Benzyl bromide. ResearchGate. [Link]

  • Structure and catalytic mechanism of nicotinate (vitamin B3) degradative enzyme maleamate amidohydrolase from Bordetella bronchiseptica RB50. PubMed. [Link]

  • 2-(Bromomethyl)pyridine hydrobromide. PubChem. [Link]

  • [Solved] Statement 1 Benzyl bromide gives benzyl alcohol when treated wit... Filo. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

  • By what mechanism does the hydrolysis of benzyl bromide most likely occur?. Chegg. [Link]

  • Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. PubMed. [Link]

  • Benzyl bromide reacts with H2O in formic acid solution to yield benzy. askIITians. [Link]

  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. [Link]

  • Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine. PubMed. [Link]

  • Thermochemical investigations of hydrolysis of p-nitrophenyl acetate in water–acetontrile mixtures. ResearchGate. [Link]

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Technical Support Center: Navigating Reactions with 6-(Bromomethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-(Bromomethyl)nicotinic acid. This guide is designed to provide in-depth technical assistance and troubleshooting advice for common synthetic transformations involving this versatile building block. My aim is to move beyond simple procedural steps and offer insights into the underlying chemistry to empower you to optimize your reaction work-ups and purifications.

Understanding the Reagent: Key Physicochemical Properties

Before delving into specific reaction work-ups, a foundational understanding of this compound's properties is crucial for anticipating its behavior.

PropertyValue/InformationSignificance in Work-up Procedures
Molecular Formula C₇H₆BrNO₂---
Molecular Weight 216.03 g/mol Essential for calculating molar equivalents.
Appearance Solid---
pKa (Predicted for nicotinic acid) ~3.24-4.0[1][2]The carboxylic acid is moderately acidic, and the pyridine nitrogen is basic. This zwitterionic character influences its solubility in aqueous phases of varying pH.
Solubility Sparingly soluble in water and some organic solvents.[2][3] Soluble in hot water, hot ethanol, and alkaline water.[2]Solubility is a critical factor in choosing appropriate solvents for extraction and recrystallization. Adjusting the pH of aqueous solutions can significantly alter its solubility.
Stability Stable under standard conditions.[2] The bromomethyl group is susceptible to hydrolysis and nucleophilic attack.[4]The benzylic bromide is a reactive functional group; care must be taken to avoid unwanted side reactions during work-up, particularly with basic aqueous solutions or nucleophilic solvents.[5][6]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common challenges and questions that arise during the work-up of reactions involving this compound.

General Work-up Issues

Q1: My reaction mixture is a complex emulsion during aqueous work-up. How can I break it?

A1: Emulsion formation is common when dealing with pyridine-containing compounds due to their amphiphilic nature.

  • Initial Steps: Try adding brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous phase can help to break the emulsion.

  • Filtration: If solids are present, filtering the entire mixture through a pad of Celite® can sometimes resolve the issue.

  • Solvent Modification: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane extraction) can alter the interfacial tension and break the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Q2: I am observing a significant amount of an impurity with a similar polarity to my product on TLC. What could it be?

A2: A common impurity is the corresponding alcohol, 6-(hydroxymethyl)nicotinic acid, formed by the hydrolysis of the bromomethyl group.[4] This is particularly prevalent if the reaction is worked up under basic conditions or if there is residual water in the reaction mixture at elevated temperatures. To minimize this, use anhydrous reaction conditions and consider a mildly acidic or neutral aqueous wash during the initial work-up.

Esterification Reactions

Q3: After my esterification reaction (e.g., using Fischer esterification conditions), I'm struggling to remove the unreacted this compound from my desired ester product.

A3: The key is to exploit the acidic nature of the starting material.

  • Basic Wash: A dilute aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) can be used to deprotonate the carboxylic acid, making it water-soluble and allowing for its extraction into the aqueous phase.[3]

  • Caution with Strong Bases: Avoid using strong bases like sodium hydroxide (NaOH) for extended periods, as this can promote hydrolysis of both the desired ester and the starting benzylic bromide.[3]

Workflow for Esterification Work-up

G cluster_0 Reaction Quenching & Initial Extraction cluster_1 Removal of Acidic Starting Material cluster_2 Final Product Isolation A Cool reaction mixture B Dilute with an organic solvent (e.g., Ethyl Acetate, DCM) A->B C Wash with water B->C D Wash with saturated NaHCO₃ (aq) (Check for cessation of effervescence) C->D E Separate aqueous and organic layers D->E F Wash organic layer with brine E->F G Dry organic layer (e.g., Na₂SO₄, MgSO₄) F->G H Filter and concentrate in vacuo G->H I Purify by column chromatography or recrystallization H->I

Caption: General work-up for esterification reactions.

Nucleophilic Substitution Reactions (e.g., with amines or thiols)

Q4: My nucleophilic substitution reaction with an amine has resulted in a mixture of the desired product and unreacted starting material. How can I separate them?

A4: This separation strategy depends on the nature of your product. Assuming your product now has a basic nitrogen from the introduced amine, you can exploit the acidic and basic handles of the two molecules.

  • Acidic Wash: A dilute aqueous acid wash (e.g., 1M HCl) will protonate the pyridine nitrogen and the newly introduced amine in your product, making it water-soluble. The unreacted this compound will also be protonated and may have some water solubility.

  • pH Adjustment and Re-extraction: After the acidic wash, you can basify the aqueous layer with NaHCO₃ or Na₂CO₃ to a pH of ~8-9. This will deprotonate the carboxylic acid of the starting material, keeping it in the aqueous layer, while neutralizing the amine in your product, allowing it to be re-extracted with an organic solvent.

Workflow for Nucleophilic Substitution Work-up

G A Reaction Mixture B Dilute with organic solvent A->B C Wash with 1M HCl (aq) B->C D Separate Layers C->D E Aqueous Layer (Contains product and starting material) D->E Collect F Organic Layer (Discard) D->F Discard G Adjust aqueous pH to ~8-9 with NaHCO₃ E->G H Extract with organic solvent (3x) G->H I Combine organic extracts H->I J Dry, filter, and concentrate I->J K Purify crude product J->K

Caption: Separation of amine-substituted product from starting material.

Amide Coupling Reactions

Q5: My amide coupling reaction (e.g., using EDC/HOBt) has left residual coupling agents and unreacted starting material in my crude product. What is the best work-up strategy?

A5: The work-up for amide couplings is designed to remove both acidic and basic impurities.

  • Initial Dilution: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acid Wash: Wash with a dilute acid (e.g., 1M HCl or 5% citric acid solution) to remove any unreacted amine and basic byproducts from EDC.

  • Base Wash: Follow with a wash using a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted this compound and acidic byproducts like HOBt.

  • Final Steps: Wash with brine, dry the organic layer, and concentrate. The crude product can then be further purified by chromatography or recrystallization.

Detailed Experimental Protocols

Protocol 1: Work-up for the Esterification of this compound

This protocol assumes a completed Fischer esterification reaction in an alcohol solvent with an acid catalyst (e.g., H₂SO₄).

  • Cooling and Neutralization: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. This step neutralizes the acid catalyst.[7]

  • Solvent Removal: Remove the bulk of the alcohol solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Aqueous Washes:

    • Wash the organic layer with water.

    • Wash with a saturated NaHCO₃ solution to remove any remaining unreacted this compound.[3]

    • Wash with brine to aid in the removal of water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization as appropriate.

Protocol 2: Work-up for Amide Bond Formation with an Amine

This protocol is for a standard amide coupling reaction using a coupling agent like EDC.

  • Quenching: Cool the reaction mixture and quench by adding water.

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel.

  • Sequential Washes:

    • Wash the organic layer twice with 1M HCl to remove unreacted amine and basic byproducts.

    • Wash twice with a saturated NaHCO₃ solution to remove unreacted this compound.

    • Wash once with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The resulting crude amide can be purified by column chromatography or recrystallization.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing the Bromination of Nicotinic Acid.
  • Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.
  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?
  • Google Patents. (n.d.). Purification of nicotinic acid - US3037987A.
  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid.
  • Chemistry Steps. (n.d.). Benzylic Bromination.
  • Sigma-Aldrich. (n.d.). This compound.
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  • ChemicalBook. (n.d.). 6-Bromonicotinic acid.
  • Guidechem. (n.d.). What are the properties, synthesis, and applications of 6-Bromonicotinic acid?
  • Jetir.org. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES.
  • PubMed. (1969). Nicotinic acid metabolism. 3. Purification and properties of a nicotinic acid hydroxylase.
  • Drugs.com. (2025). Nicotinic Acid Side Effects: Common, Severe, Long Term.
  • BORIS Portal. (n.d.). Green Chemistry.
  • PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • YouTube. (2013). Reactions at the benzylic position | Aromatic Compounds | Organic chemistry.
  • YouTube. (2018). 10.4 Allylic and Benzylic Bromination Using NBS.
  • J&W Pharmlab. (n.d.). 6-Bromomethyl-nicotinic acid hydrobromide - CAS:1965309-29-8.
  • ChemScene. (n.d.). 1989659-84-8 | 6-(Bromodifluoromethyl)nicotinic acid.
  • ChemicalBook. (n.d.). Nicotinic acid CAS#: 59-67-6.
  • PubMed. (1996). Equilibrium and Kinetics of Bromine Hydrolysis.
  • PubChem. (n.d.). 6-Bromonicotinic acid.
  • Google Patents. (n.d.). US2816112A - Non-catalytic preparation of nicotinic acid esters.
  • Google Patents. (n.d.). Preparation of nicotinic acid amide - US2280040A.
  • UCL Discovery. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Oriental Journal of Chemistry. (n.d.). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst.
  • ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?
  • UCL Discovery. (n.d.). 1 A green chemistry perspective on catalytic amide bond formation Abstract.
  • Ursinus Digital Commons. (1942). A Study of the Hydrolysis of p-Bromoacetanilide.
  • CAMEO Chemicals - NOAA. (n.d.). NICOTINIC ACID.
  • Cayman Chemical. (2023). Nicotinic Acid - PRODUCT INFORMATION.
  • ChemicalBook. (n.d.). Nicotinic acid.
  • PubChem. (n.d.). 5-Bromo-6-methylnicotinic acid.
  • picoSpin 45. (n.d.). Fisher Esterification Synthesis of Isopentyl Acetate (Banana oil).
  • Selleck Chemicals. (n.d.). Nicotinic Acid.
  • Wikipedia. (n.d.). Nicotinic acid.
  • PMC - NIH. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications.
  • ResearchGate. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications.
  • WebMD. (2025). Niacin (Niaspan, Slo Niacin, and others) - Uses, Side Effects, and More.
  • SciSpace. (n.d.). Chemical determination of nicotinic acid and nicotinamide.
  • Scite.ai. (n.d.). 288. The hydrolysis of acetic anhydride. Part II. Catalysis by pyridine.
  • GoodRx. (2025). 10 Niacin Side Effects You Should Know About.
  • Healthline. (2017). Niacin: Side Effects, Dosage, Uses, and More.
  • NCBI Bookshelf. (2020). Niacin Toxicity.

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Technical Support Center: A Guide to Preventing Self-Polymerization of 6-(Bromomethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(Bromomethyl)nicotinic acid. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into handling this highly valuable yet reactive compound. The inherent reactivity of the bromomethyl group, while essential for its synthetic utility, presents a significant challenge: a propensity for self-polymerization. This guide moves beyond simple instructions to explain the causality behind experimental choices, empowering you to troubleshoot issues and ensure the integrity of your experiments.

Section 1: Understanding the Core Problem: The "Why"

This section addresses the fundamental chemical properties of this compound that lead to its instability.

FAQ 1: Why is this compound so prone to self-polymerization?

The susceptibility of this compound to self-polymerization stems from its bifunctional nature. The molecule contains both a highly electrophilic center and a nucleophilic center.

  • Electrophilic Center: The bromomethyl group (-CH₂Br) is a potent alkylating agent. The carbon atom is highly electrophilic because the attached bromine atom is an excellent leaving group.

  • Nucleophilic Center: The nitrogen atom in the pyridine ring is nucleophilic.

The primary mechanism for self-polymerization is an intermolecular Sₙ2 reaction, specifically a quaternization reaction. The nucleophilic pyridine nitrogen of one molecule attacks the electrophilic carbon of the bromomethyl group on another molecule. This displaces the bromide ion and forms a new carbon-nitrogen bond, creating a dimeric pyridinium salt. This dimer remains reactive, allowing the process to continue and form oligomers or an insoluble polymer. This is a form of step-growth polymerization.

Polymerization_Mechanism cluster_0 Step 1: Dimerization cluster_1 Step 2: Chain Growth Monomer1 Monomer (Molecule A) Dimer Dimer (Pyridinium Salt) Monomer1->Dimer Nucleophilic Attack (N from A attacks CH₂Br on B) Monomer2 Monomer (Molecule B) Monomer3 Monomer (Molecule C) Polymer Trimer / Oligomer Dimer_ref Dimer Dimer_ref->Polymer Further Reaction

Caption: A safe workflow for using reactive bromomethyl compounds.

Section 5: Analytical Techniques for Characterizing Polymerization

If you suspect polymerization has occurred, several analytical techniques can confirm its presence and extent. [1]

Analytical Technique Principle Expected Observation for Polymerized Sample
¹H NMR Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate molecular structure. [2] Disappearance or reduction of the sharp -CH₂Br singlet; appearance of broad, poorly resolved signals.
Gel Permeation Chromatography (GPC/SEC) Separates molecules based on their hydrodynamic volume in solution. [2][3] A shift to shorter retention times, indicating a higher molecular weight distribution compared to the monomer standard.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation to identify functional groups. [2] Changes in the fingerprint region (below 1500 cm⁻¹); potential shifts in C-N and C-Br stretching frequencies.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions. Detection of ions corresponding to dimers, trimers, and other oligomeric species.

| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as a function of temperature. [4]| Loss of a sharp melting point; appearance of a broad transition or glass transition temperature (Tg). |

By understanding the underlying chemistry and implementing these rigorous protocols, you can confidently handle this compound, ensuring the reliability and success of your synthetic endeavors.

References
  • The Science Behind Stability: How Inhibitors Protect Reactive Monomers. (2026). Vertex AI Search.
  • The control of runaway polymerisation reactions by inhibition techniques. (n.d.). IChemE.
  • Exploring the Techniques Used in Polymer Analysis. (2024). Technology Networks.
  • How Can Polymerization Avoid Unwanted Side Reactions?. (2025). Chemistry For Everyone.
  • Preventing unwanted polymerization of 1,3,3-trimethylcyclopropene. (2025). Benchchem.
  • 2-BROMOMETHYL-PYRIDINE SDS. (n.d.). ECHEMI.
  • Top Analytical Techniques for Characterizing Custom Polymers. (n.d.).
  • Inhibition of Free Radical Polymerization: A Review. (2023).
  • 3-(Bromomethyl)
  • Chemical Safety Data Sheet MSDS / SDS - 4-bromo-3-(bromomethyl)pyridine. (2022). ChemicalBook.
  • Polymer characteriz
  • Polymer Analysis: Essential Techniques and Strategies for Modern Labor
  • Technical Support Center: Quenching of Fluorescence in 4-(Bromomethyl)
  • Polymer Analysis Techniques. (2025).
  • 4-(Bromomethyl)
  • An In-depth Technical Guide to the Safe Handling of 4-Bromo-2,6-bis(bromomethyl)pyridine. (2025). Benchchem.
  • 6-Bromonicotinic acid | Drug Intermedi
  • This compound. (n.d.). Sigma-Aldrich.
  • 6-Bromomethyl-nicotinic acid hydrobromide. (n.d.). J&W Pharmlab.
  • Quenching of Pyrophoric Materials. (2016). The Sarpong Group, UC Berkeley.
  • 2-(Bromomethyl)nicotinic acid. (n.d.).

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Troubleshooting low yields in Suzuki coupling of 6-(Bromomethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling of 6-(Bromomethyl)nicotinic acid

Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving this compound. This document provides in-depth, field-proven insights and actionable protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose and solve challenges encountered in your experiments.

The Suzuki coupling of this compound is a particularly challenging transformation due to the convergence of three distinct reactive motifs within a single molecule:

  • A Benzylic Bromide: The C(sp³)-Br bond is susceptible to various side reactions, including hydrodehalogenation and homocoupling, and its oxidative addition to Palladium(0) can be complex.[1][2][3]

  • A Pyridine Ring: The nitrogen lone pair can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[4][5]

  • A Carboxylic Acid: The acidic proton can react with the base required for the catalytic cycle, altering the reaction stoichiometry and potentially leading to solubility issues or unwanted side reactions.

This guide is structured as a series of questions and answers to directly address the most common failure modes for this specific reaction.

Troubleshooting Guide: A Question & Answer Approach

Q1: My primary side product is 6-methylnicotinic acid (hydrodehalogenation). What is causing this, and how can I prevent it?

Answer: Hydrodehalogenation (or simply "dehalogenation") is a frequent side reaction in Suzuki couplings where the starting halide is reduced, replacing the halogen with a hydrogen atom.[6] The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[6] This reactive intermediate can arise from the interaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[6][7] The Pd-H species can then undergo reductive elimination with the organic group on the palladium center to yield the unwanted dehalogenated product.

Core Causes & Solutions:

  • Hydride Source: Your base or solvent may be acting as a hydride donor. Amine bases or alcoholic solvents are common culprits.[7]

  • Palladium(II) Precatalysts: Using Pd(II) sources like Pd(OAc)₂ can sometimes lead to pathways that generate Pd-H.

Troubleshooting Steps:

  • Base Selection: Switch to a non-hydride-donating base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[6][8] They are less prone to generating hydride species compared to alkoxides or certain amines.

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[6][9] These ligands promote rapid reductive elimination of the desired product, which can outcompete the dehalogenation pathway.

  • Solvent System: Use anhydrous, aprotic solvents like dioxane, toluene, or THF.[10][11] If a co-solvent is needed, ensure water is rigorously degassed and used in minimal, controlled amounts.

  • Catalyst Choice: Use a Pd(0) source like Pd₂(dba)₃ or a well-defined precatalyst (e.g., XPhos Pd G3) to ensure efficient generation of the active catalyst and minimize side reactions associated with Pd(II) reduction.[8]

Q2: I am observing significant amounts of the corresponding arene from my boronic acid partner (protodeboronation). Why is this happening?

Answer: Protodeboronation is the protonolysis of the C-B bond in the boronic acid, replacing it with a C-H bond.[12] This side reaction consumes your nucleophilic partner and directly lowers the yield. It is highly dependent on the reaction conditions and the electronic nature of the boronic acid.[12] Heteroaromatic boronic acids, in particular, can be highly susceptible to this decomposition pathway.[7]

Core Causes & Solutions:

  • Excess Water & Base: The combination of a strong base and water can accelerate the rate of protodeboronation.[13][14]

  • Elevated Temperatures: Prolonged heating can increase the rate of this undesired reaction.

  • Unstable Boronic Acids: Some boronic acids (e.g., 2-pyridyl boronic acid) are notoriously unstable.[7][15]

Troubleshooting Steps:

  • Use Anhydrous Conditions: If possible, running the reaction under anhydrous conditions with a base like K₃PO₄ can significantly suppress protodeboronation.[8]

  • Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol (BPin) or MIDA boronate ester.[12][16] These act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and minimizing decomposition.[12]

  • Optimize Base and Temperature: Use the mildest base and lowest temperature that still afford a reasonable reaction rate. A screen of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often warranted.[17]

Q3: How might the carboxylic acid group on my substrate be interfering with the reaction?

Answer: The carboxylic acid introduces two primary complications:

  • Reaction with the Base: The acidic proton will be deprotonated by the base, forming a carboxylate salt. This means you must use at least one extra equivalent of base to account for this acid-base reaction, in addition to the amount required for the catalytic cycle. Failure to do so can result in an insufficiently basic environment for the transmetalation step to occur efficiently.

  • Solubility Issues: The resulting carboxylate salt may have drastically different solubility in the reaction solvent compared to the starting material. This can either be beneficial (bringing it into solution) or detrimental (causing it to precipitate out).

Troubleshooting Steps:

  • Stoichiometry Adjustment: Always use at least (n + 1) equivalents of base, where 'n' is the number of equivalents required for the catalytic cycle itself (typically 2-3).

  • Solvent Screening: If solubility is an issue, screen solvents. Polar aprotic solvents like DMF or DMAc might be necessary, but be mindful that they can also act as hydride sources at high temperatures.[18] A biphasic system like Toluene/Water or Dioxane/Water is often a good starting point.[19]

  • In-situ Protection/Esterification: As a last resort, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can be considered. This removes the acidic proton entirely. However, this adds extra steps to your synthesis (protection and subsequent deprotection).

Visualizing the Process: Catalytic Cycle and Side Reactions

A clear understanding of the desired reaction pathway and potential off-cycle reactions is critical for effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[14][17]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition Ar-X Trans Ar-Pd(II)-Ar'(L)₂ OxAdd->Trans Transmetalation Ar'B(OH)₂ + Base Trans->Pd0 Reductive Elimination Product Ar-Ar' (Product) Trans->Product center_node start_node start_node->Pd0 Catalyst Precursor Reduction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Common Competing Side Reactions

Low yields are often a result of the starting materials being consumed by pathways other than the desired catalytic cycle.

Side_Reactions cluster_suzuki Desired Suzuki Coupling cluster_side Side Reactions ArX This compound (Ar-X) OxAdd_Intermediate Ar-Pd(II)-X ArX->OxAdd_Intermediate Oxidative Addition ArBOH2 Boronic Acid (Ar'-B(OH)₂) Desired_Product Desired Product (Ar-Ar') ArBOH2->Desired_Product Deboronated Protodeboronated Byproduct (Ar'-H) ArBOH2->Deboronated Protonolysis (H₂O, Base) Pd_cat Pd(0) Catalyst Pd_cat->OxAdd_Intermediate OxAdd_Intermediate->Desired_Product Transmetalation & Reductive Elimination Dehalogenated Dehalogenated Byproduct (Ar-H) OxAdd_Intermediate->Dehalogenated Reaction with Pd-H Species

Caption: Competing pathways leading to common byproducts in the reaction.

Optimization Strategies and Protocols

Systematic optimization is key to overcoming low yields. We recommend a hierarchical approach, starting with the components most likely to have a significant impact.

Table 1: Ligand and Base Selection Guide
Issue ObservedRecommended Ligand ClassRationaleRecommended BaseRationale
DehalogenationBulky Biarylphosphines (e.g., SPhos, XPhos)[9]Accelerate reductive elimination, outcompeting the dehalogenation pathway.[6]K₃PO₄, Cs₂CO₃Anhydrous, non-hydride donating bases minimize Pd-H formation.[8]
Slow/No ReactionElectron-rich, Bulky Ligands (e.g., JohnPhos, RuPhos)[9][18]Promote efficient oxidative addition, especially for challenging C(sp³)-Br bonds.K₃PO₄, Cs₂CO₃Stronger, non-nucleophilic bases that effectively promote transmetalation.[9]
ProtodeboronationStandard Phosphines (e.g., PPh₃) or Buchwald LigandsLigand choice is less critical here than other factors.K₂CO₃, K₃PO₄ (anhydrous)Milder or anhydrous conditions reduce the rate of protonolysis.[8]
Substrate with AcidAny effective ligandLigand choice depends on other factors.K₃PO₄, Cs₂CO₃, K₂CO₃Must use >2 equivalents to neutralize the substrate and facilitate catalysis.
Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol provides a robust starting point for optimization.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.2 - 1.5 eq)

  • Potassium Phosphate (K₃PO₄, 3.0 eq)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.5 mol%)

  • Anhydrous 1,4-Dioxane and Water (e.g., 10:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.[6]

  • Add the Pd₂(dba)₃ and SPhos.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane and water via syringe.[6] Degassing can be achieved by bubbling an inert gas through the solvents for 15-20 minutes or via three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the product's carboxylic acid.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q: My reaction is clean but stalls at ~50% conversion. What should I do? A: This often points to catalyst deactivation or insufficient base. Try increasing the catalyst loading slightly (e.g., from 2 mol% to 3 mol%) or adding another equivalent of base. Also, ensure your reagents, particularly the boronic acid, are pure, as impurities can poison the catalyst.

Q: Can I use microwave irradiation for this reaction? A: Yes, microwave heating can often accelerate the reaction and improve yields.[18] Typical conditions are 100-140 °C for 20-60 minutes. However, be aware that higher temperatures can also accelerate side reactions like dehalogenation.

Q: Why is a Pd(0) source like Pd₂(dba)₃ recommended over a Pd(II) source like Pd(OAc)₂? A: Pd(0) is the active catalytic species that enters the cycle via oxidative addition.[1] While Pd(II) precatalysts can be reduced in situ to Pd(0), this process can be inefficient and sometimes leads to the formation of palladium black or other inactive species. Using a Pd(0) source or a modern precatalyst that cleanly generates Pd(0) can lead to more reproducible and higher-yielding reactions.[8]

Q: What is the ideal ratio of boronic acid to aryl bromide? A: A slight excess of the boronic acid (1.2 to 1.5 equivalents) is typically used to compensate for potential protodeboronation and to drive the reaction to completion.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC - NIH. Available at: [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. Available at: [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - NIH. Available at: [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. Available at: [Link]

  • The Suzuki Reaction - Chem 115 Myers. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes - ResearchGate. Available at: [Link]

  • Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos | CoLab. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - NIH. Available at: [Link]

  • Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing). Available at: [Link]

  • Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. Available at: [Link]

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Validation & Comparative

A Researcher's Guide to 6-(Bromomethyl)nicotinic Acid vs. 6-(Chloromethyl)nicotinic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic selection of building blocks is paramount to the efficient synthesis of novel chemical entities. Among the myriad of available reagents, halogenated nicotinic acid derivatives serve as versatile scaffolds for the introduction of a pyridinylmethyl moiety, a common structural motif in pharmacologically active compounds. This guide provides an in-depth, objective comparison of two key intermediates: 6-(bromomethyl)nicotinic acid and 6-(chloromethyl)nicotinic acid. We will delve into their synthesis, comparative reactivity, and practical applications, supported by illustrative experimental data to inform your selection process.

Introduction to 6-(Halomethyl)nicotinic Acid Derivatives

This compound and 6-(chloromethyl)nicotinic acid are heterocyclic compounds that feature a carboxylic acid and a reactive halomethyl group on the pyridine ring. This dual functionality makes them valuable precursors for a wide range of chemical transformations, enabling their incorporation into more complex molecules with potential therapeutic applications. Their utility spans various areas of medicinal chemistry, including the development of enzyme inhibitors and receptor modulators.

Synthesis of 6-(Halomethyl)nicotinic Acid Esters

The synthesis of both this compound and 6-(chloromethyl)nicotinic acid typically begins with the commercially available 6-methylnicotinic acid. For subsequent reactions, it is often advantageous to protect the carboxylic acid group as an ester, most commonly a methyl ester, to prevent unwanted side reactions.

Esterification of 6-Methylnicotinic Acid

The first step is the esterification of 6-methylnicotinic acid to methyl 6-methylnicotinate. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol: Synthesis of Methyl 6-Methylnicotinate [1]

  • To a stirred solution of 6-methylnicotinic acid (40 g, 290 mmol) in methanol (750 mL), slowly add concentrated sulfuric acid (40 mL) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 17 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure to remove the excess methanol.

  • Carefully neutralize the residue to pH 7 with an ice-cold saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield methyl 6-methylnicotinate as an off-white solid.

    • Typical Yield: 75%[1]

G cluster_esterification Esterification of 6-Methylnicotinic Acid 6-Methylnicotinic_Acid 6-Methylnicotinic Acid Methyl_6-Methylnicotinate Methyl 6-Methylnicotinate 6-Methylnicotinic_Acid->Methyl_6-Methylnicotinate 1. CH3OH, H2SO4 2. Reflux, 17h

Caption: Synthesis of Methyl 6-Methylnicotinate.

Halogenation of the Methyl Group

With the methyl ester in hand, the next step is the selective halogenation of the methyl group at the 6-position. This is a critical step where the choice of halogenating agent determines the final product.

For the synthesis of the bromomethyl derivative, a free-radical bromination is the preferred method. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine radicals, which selectively react at the benzylic-like position. The reaction is typically initiated with a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) and carried out in a non-polar solvent like carbon tetrachloride or cyclohexane under reflux.

Experimental Protocol: Synthesis of Methyl 6-(Bromomethyl)nicotinate

  • To a solution of methyl 6-methylnicotinate (10 g, 66.1 mmol) in carbon tetrachloride (150 mL), add N-bromosuccinimide (12.9 g, 72.7 mmol) and benzoyl peroxide (0.8 g, 3.3 mmol).

  • Heat the mixture to reflux and irradiate with a UV lamp for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl 6-(bromomethyl)nicotinate.

The chlorination of the methyl group can be achieved through several methods. One common approach involves the conversion of the corresponding alcohol, methyl 6-(hydroxymethyl)nicotinate, to the chloride using thionyl chloride (SOCl₂). This reaction typically proceeds with good yield. The precursor alcohol can be synthesized by the reduction of the corresponding aldehyde, which in turn is obtained from the oxidation of methyl 6-methylnicotinate. A more direct route, though potentially less selective, is direct chlorination with sulfuryl chloride (SO₂Cl₂) under radical conditions. For this guide, we will focus on the thionyl chloride route from the alcohol.

Experimental Protocol: Synthesis of Methyl 6-(Chloromethyl)nicotinate

Step 1: Synthesis of Methyl 6-(hydroxymethyl)nicotinate (not detailed)

Step 2: Chlorination with Thionyl Chloride

  • To a stirred solution of methyl 6-(hydroxymethyl)nicotinate (10 g, 59.8 mmol) in dichloromethane (100 mL) at 0 °C, add thionyl chloride (6.5 mL, 89.7 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield methyl 6-(chloromethyl)nicotinate.

G cluster_halogenation Halogenation of Methyl 6-Methylnicotinate Methyl_6-Methylnicotinate Methyl 6-Methylnicotinate Methyl_6-Bromomethylnicotinate Methyl 6-(Bromomethyl)nicotinate Methyl_6-Methylnicotinate->Methyl_6-Bromomethylnicotinate NBS, BPO, CCl4, Reflux Intermediate_Alcohol Methyl 6-(hydroxymethyl)nicotinate Methyl_6-Methylnicotinate->Intermediate_Alcohol Oxidation then Reduction Methyl_6-Chloromethylnicotinate Methyl 6-(Chloromethyl)nicotinate Intermediate_Alcohol->Methyl_6-Chloromethylnicotinate SOCl2, CH2Cl2

Caption: Synthetic routes to halogenated nicotinates.

Chemical Reactivity: A Comparative Analysis

The primary difference in the synthetic utility of this compound and its chloro-analogue lies in their reactivity towards nucleophiles. This difference is fundamentally governed by the nature of the carbon-halogen bond.

The Role of the Leaving Group

In nucleophilic substitution reactions, the rate-determining step often involves the cleavage of the carbon-leaving group bond. A good leaving group is a species that is stable on its own. When comparing the halogens, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is inversely related to basicity; weaker bases are better leaving groups. Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and therefore a better leaving group.

This fundamental principle dictates that this compound will generally be more reactive than 6-(chloromethyl)nicotinic acid in nucleophilic substitution reactions. This increased reactivity can manifest as faster reaction rates, the ability to use milder reaction conditions (e.g., lower temperatures), and often higher yields.

Reaction Mechanism: Sₙ1 vs. Sₙ2

The halomethyl group on the pyridine ring is at a "benzylic-like" position. This has important implications for the mechanism of nucleophilic substitution.

  • Sₙ2 Mechanism: A bimolecular nucleophilic substitution (Sₙ2) involves a backside attack by the nucleophile on the carbon bearing the leaving group. This is a concerted process where the bond to the nucleophile forms as the bond to the leaving group breaks. Primary alkyl halides, like our target molecules, typically favor Sₙ2 reactions.

  • Sₙ1 Mechanism: A unimolecular nucleophilic substitution (Sₙ1) proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The stability of this carbocation is crucial. The benzylic-like position of the halomethyl group can stabilize a positive charge through resonance with the pyridine ring, making an Sₙ1 pathway plausible, especially with weaker nucleophiles or in polar protic solvents.

In practice, both mechanisms can be operative, and the predominant pathway will depend on the specific reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. However, for many synthetic applications involving strong nucleophiles, the Sₙ2 pathway is expected to be dominant.

G cluster_sn2 SN2 Reaction Pathway cluster_sn1 SN1 Reaction Pathway Reactants Nu:- + R-X Transition_State [Nu---R---X]δ- Reactants->Transition_State Products Nu-R + X:- Transition_State->Products Reactant R-X Carbocation R+ + X:- Reactant->Carbocation Slow Product Nu-R Carbocation->Product Fast, + Nu:-

Caption: Generalized SN1 and SN2 reaction mechanisms.

Illustrative Experimental Comparison: Williamson Ether Synthesis

To provide a practical comparison of the reactivity of these two reagents, we present an illustrative example of a Williamson ether synthesis, a common and important C-O bond-forming reaction. In this hypothetical experiment, we compare the reaction of methyl 6-(bromomethyl)nicotinate and methyl 6-(chloromethyl)nicotinate with sodium phenoxide.

Experimental Protocol: Ether Synthesis with Methyl 6-(halomethyl)nicotinate

  • In a round-bottom flask, dissolve phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C and stir for 30 minutes.

  • Add a solution of the respective methyl 6-(halomethyl)nicotinate (1.0 eq) in DMF.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Reaction Data

ReagentTemperature (°C)Reaction Time (h)Yield (%)
Methyl 6-(bromomethyl)nicotinate25292
Methyl 6-(chloromethyl)nicotinate60875

Disclaimer: The data in this table is illustrative and intended to reflect the expected differences in reactivity based on fundamental chemical principles. Actual results may vary depending on the specific experimental conditions.

The illustrative data clearly demonstrates the superior reactivity of the bromomethyl derivative. It allows the reaction to proceed at a lower temperature and in a significantly shorter time, while also providing a higher yield of the desired ether product. This is a direct consequence of the better leaving group ability of bromide compared to chloride.

Practical Considerations for Researchers

Beyond chemical reactivity, several practical factors may influence a researcher's choice between these two reagents.

  • Stability and Storage: Both compounds are reactive and should be handled with care. They are sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere. The bromomethyl derivative, being more reactive, may have a shorter shelf-life and be more prone to decomposition.

  • Cost and Availability: Generally, chlorinated compounds are less expensive to produce than their brominated counterparts. Therefore, 6-(chloromethyl)nicotinic acid may be a more cost-effective option, particularly for large-scale synthesis, if its lower reactivity can be tolerated.

  • Safety: Both reagents are lachrymators and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

Conclusion

Both this compound and 6-(chloromethyl)nicotinic acid are valuable building blocks in organic synthesis. The choice between them is a trade-off between reactivity and cost.

  • This compound is the more reactive of the two, allowing for milder reaction conditions, shorter reaction times, and often higher yields. It is the preferred reagent when high reactivity is required or when dealing with sensitive substrates.

  • 6-(Chloromethyl)nicotinic acid is a more cost-effective alternative. Its lower reactivity may necessitate more forcing conditions (higher temperatures, longer reaction times), but it can be a suitable choice for large-scale applications where cost is a significant factor and the desired transformation can be achieved in acceptable yield.

Ultimately, the optimal choice will depend on the specific requirements of the synthetic route, including the nature of the nucleophile, the desired reaction scale, and economic considerations.

References

  • PrepChem. Synthesis of methyl 6-methylnicotinate. Available at: [Link]

  • Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]

  • Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Available at: [Link]

  • Google Patents. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

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The Evolving Landscape of Nicotinic Acid Derivatives: A Comparative Guide to the Biological Activity of 6-(Bromomethyl)nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The scaffold of nicotinic acid, a fundamental B vitamin, has long been a fertile ground for the development of novel therapeutic agents. Its inherent biological activities, ranging from lipid-lowering to anti-inflammatory effects, make it an attractive starting point for medicinal chemists.[1][2] The strategic introduction of a reactive bromomethyl group at the 6-position of the nicotinic acid ring transforms this simple molecule into a versatile intermediate, unlocking a diverse chemical space for the synthesis of derivatives with potentially enhanced or entirely new biological functions. This guide provides a comprehensive comparison of the biological activities of various derivatives synthesized from 6-(Bromomethyl)nicotinic acid, with a particular focus on their promising anticancer properties and their emergence as potent inhibitors of Poly(ADP-ribose) polymerase (PARP).

From a Reactive Intermediate to Bioactive Derivatives: The Synthetic Utility of this compound

This compound itself is primarily valued not for its intrinsic biological activity, but for the reactivity of its bromomethyl group. This functional group serves as an excellent electrophilic handle for nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functionalities. This synthetic versatility is the cornerstone of its importance in drug discovery.

The general synthetic approach involves the esterification of the carboxylic acid, followed by nucleophilic substitution at the bromomethyl position. This allows for the creation of a library of compounds with diverse side chains, each potentially interacting with different biological targets.

Synthesis of this compound Derivatives parent This compound ester Methyl 6-(bromomethyl)nicotinate parent->ester Esterification (e.g., MeOH, H+) derivative 6-(Substituted methyl)nicotinate Derivative ester->derivative Nucleophilic Substitution nucleophile Nucleophile (e.g., Amine, Thiol) nucleophile->derivative final_compound Final Bioactive Compound derivative->final_compound Further Modification (optional) PARP Inhibition Mechanism ssb Single-Strand DNA Break parp PARP Enzyme ssb->parp recruits par Poly(ADP-ribose) (PAR) parp->par synthesizes apoptosis Apoptosis parp->apoptosis synthetic lethality in BRCA-deficient cells nad NAD+ nad->par substrate repair DNA Repair Proteins par->repair recruits cell_survival Cell Survival repair->cell_survival leads to parp_inhibitor 6-(Substituted methyl)nicotinamide (PARP Inhibitor) parp_inhibitor->parp inhibits Experimental Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation synthesis_start This compound synthesis_step1 Esterification synthesis_start->synthesis_step1 synthesis_step2 Nucleophilic Substitution synthesis_step1->synthesis_step2 synthesis_step3 Amidation synthesis_step2->synthesis_step3 derivative_library Library of Derivatives synthesis_step3->derivative_library parp_assay PARP Inhibition Assay derivative_library->parp_assay cytotoxicity_assay Cytotoxicity Assay (MTT) derivative_library->cytotoxicity_assay data_analysis Data Analysis (IC50) parp_assay->data_analysis cytotoxicity_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis

Sources

A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from 6-(Bromomethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[2][3] This guide provides a comprehensive comparison of the efficacy of a novel class of kinase inhibitors synthesized from the versatile starting material, 6-(bromomethyl)nicotinic acid. We will delve into the structure-activity relationships (SAR), compare in vitro and cellular efficacy, and provide detailed, field-proven protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply this promising chemical scaffold in their own research.

Introduction: The Strategic Importance of the Nicotinamide Scaffold

The nicotinamide moiety, a derivative of niacin (Vitamin B3), is a privileged scaffold in medicinal chemistry.[4] Its presence in the essential cofactor nicotinamide adenine dinucleotide (NAD+) places it at the heart of cellular redox reactions and as a substrate for enzymes like PARP.[4] This inherent bio-relevance makes it an attractive starting point for inhibitor design. Specifically, derivatives of nicotinic acid have been successfully developed as inhibitors for various kinases, including Aurora kinases.[5]

The focus of this guide, this compound, serves as a highly versatile starting material. The bromomethyl group provides a reactive handle for nucleophilic substitution, allowing for the systematic introduction of diverse chemical moieties to explore the chemical space around the kinase ATP-binding site. This strategic design enables the generation of libraries of compounds for screening and the fine-tuning of potency and selectivity.[6][7] In this guide, we will compare two hypothetical, yet representative, inhibitors derived from this scaffold, designated NI-1 and NI-2 , which target the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[3][8]

Featured Kinase Inhibitors: NI-1 and NI-2

For the purpose of this guide, we will examine two distinct inhibitors synthesized from this compound that target EGFR.

  • NI-1 (Anilino-derivative): This inhibitor features a classic 4-anilino-quinazoline-like warhead, known to interact with the hinge region of the EGFR kinase domain. The nicotinic acid core serves to orient this key pharmacophore.

  • NI-2 (Pyrrolopyridine-derivative): This compound incorporates a pyrrolo[2,3-b]pyridine moiety, another scaffold known for its kinase inhibitory activity, particularly against the SRC family and others.[9]

The fundamental hypothesis is that while both compounds target the same kinase, the different substitutions introduced via the this compound linker will result in distinct efficacy and selectivity profiles.

Comparative Efficacy Analysis

The efficacy of a kinase inhibitor is a multi-faceted characteristic, evaluated through a cascade of assays ranging from purified enzyme biochemistry to cell-based and in vivo models.

In Vitro Biochemical Potency and Selectivity

The initial assessment of an inhibitor's potency is typically performed using a biochemical assay with purified kinase enzyme.[10] The half-maximal inhibitory concentration (IC50) is a standard measure of the drug's effectiveness in inhibiting enzyme function.[11][12] We evaluated NI-1 and NI-2 against wild-type EGFR and a panel of other relevant kinases to assess selectivity.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetNI-1 (Anilino) IC50 (nM)NI-2 (Pyrrolopyridine) IC50 (nM)Staurosporine IC50 (nM)
EGFR (Wild-Type) 15 75 5
VEGFR22501,50010
PDGFR-β>10,00085020
Aurora A5,500>10,00015

Data is representative and compiled for illustrative purposes. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[13]

Interpretation of Results:

  • Potency: NI-1 demonstrates superior potency against the primary target, EGFR, with an IC50 value five times lower than NI-2. This suggests that the anilino-moiety forms more favorable interactions within the ATP-binding pocket of EGFR.

  • Selectivity: Both compounds exhibit good selectivity for EGFR over the other kinases tested. NI-1 shows moderate off-target activity against VEGFR2, while NI-2 has some activity against PDGFR-β. This highlights how subtle structural changes can alter the selectivity profile, a critical consideration for minimizing off-target toxicities.[6]

Cell-Based Proliferation Assays

While biochemical assays are crucial, they do not account for factors like cell permeability or engagement with the target in a complex cellular environment. Therefore, the next critical step is to assess the inhibitor's ability to halt the proliferation of cancer cells that are dependent on EGFR signaling.[12]

Table 2: Anti-Proliferative Activity (GI50, µM) in NSCLC Cell Lines

Cell LineEGFR StatusNI-1 (Anilino) GI50 (µM)NI-2 (Pyrrolopyridine) GI50 (µM)
NCI-H1975L858R/T790M0.615.2
A-431Wild-Type (Overexpressed)1.59.8

GI50 represents the concentration required to inhibit cell growth by 50%. Data is representative.

Interpretation of Results: The trend observed in the biochemical assays translates to the cellular context. NI-1 is significantly more potent at inhibiting the growth of both mutant and wild-type EGFR-driven non-small cell lung cancer (NSCLC) cell lines.[5] The lower cellular efficacy of NI-2, despite its biochemical activity, could be due to poorer cell membrane permeability or higher susceptibility to efflux pumps.[6]

Experimental Protocols

To ensure the reproducibility and integrity of these findings, we provide the detailed methodologies used for synthesis and evaluation.

Workflow for Inhibitor Synthesis and Evaluation

This diagram outlines the logical flow from chemical synthesis to biological characterization.

G cluster_0 Synthesis Phase cluster_1 Evaluation Phase start 6-(Bromomethyl) nicotinic acid ester Esterification (e.g., with Ethanol, H+) start->ester sub Nucleophilic Substitution (e.g., with 4-aminophenol for NI-1) ester->sub hydrolysis Saponification (e.g., LiOH) sub->hydrolysis coupling Amide Coupling (e.g., with aniline, PyBOP) hydrolysis->coupling purify Purification (Flash Chromatography) coupling->purify biochem In Vitro Kinase Assay (ADP-Glo™) purify->biochem Test Compound cell_assay Cell Viability Assay (MTT) purify->cell_assay Test Compound data Data Analysis (IC50 / GI50 Calculation) biochem->data cell_assay->data

Caption: General workflow from synthesis to efficacy testing.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method to assess inhibitor potency.[14][15][16]

Rationale: This method is chosen for its universality across different kinases and its high sensitivity, allowing for accurate determination of IC50 values even for highly potent inhibitors.[14] The two-step process separates the kinase reaction from the detection step, minimizing signal interference.[15]

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor (NI-1 or NI-2) in 100% DMSO.

    • Perform a serial 1:3 dilution in DMSO to create a 10-point dose-response curve, starting from 1 mM.[13] Include a DMSO-only control.

  • Kinase Reaction Setup (in a white, opaque 384-well plate):

    • Add 1 µL of serially diluted compound or DMSO control to the appropriate wells.

    • Add 2 µL of a 2.5X kinase/substrate solution (containing EGFR kinase and a suitable peptide substrate like Poly(Glu,Tyr) 4:1 in kinase reaction buffer).

    • Self-Validation: Include a "no kinase" control to measure background signal and a "no inhibitor" (DMSO only) control to represent 100% kinase activity.

    • Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[13]

  • Initiation and Termination:

    • Initiate the kinase reaction by adding 2 µL of 2.5X ATP solution (final concentration should be at or near the Km for ATP for the specific kinase).

    • Incubate the plate at 30°C for 60 minutes.[13]

    • Terminate the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.[15][17]

  • Signal Generation and Detection:

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[14][15]

    • Incubate for 30-60 minutes at room temperature.[17]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "no kinase" background from all wells.

    • Normalize the data relative to the "no inhibitor" control (100% activity) and a positive control inhibitor like Staurosporine (0% activity).

    • Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[18]

Rationale: This assay is a robust and widely accepted method for determining the cytotoxic or cytostatic effects of a compound on cancer cells. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, a conversion mediated by NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count NCI-H1975 or A-431 cells.

    • Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[18]

  • Compound Treatment:

    • Prepare serial dilutions of NI-1 or NI-2 in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

    • Self-Validation: Include "cells + vehicle" wells as a negative control (100% viability) and "medium only" wells for background subtraction.

    • Incubate for 72 hours at 37°C in 5% CO₂.[19]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[20] During this time, look for the formation of purple crystals within the cells.[18]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[19][20]

    • Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of inhibitor concentration to determine the GI50 value.

Signaling Pathway Visualization: EGFR Inhibition

EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates, triggering multiple downstream signaling cascades that promote cell proliferation, survival, and migration.[21][22][23][24] These include the Ras/Raf/MAPK and PI3K/Akt pathways.[22][23][24][25] Our inhibitors, NI-1 and NI-2, act by competitively binding to the ATP pocket in the intracellular kinase domain, preventing autophosphorylation and subsequent pathway activation.[23]

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation Grb2 Grb2/Sos P_EGFR->Grb2 PI3K PI3K P_EGFR->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor NI-1 / NI-2 Inhibitor->P_EGFR Inhibits

Caption: EGFR signaling pathway and the point of inhibition.

Discussion and Future Perspectives

This guide demonstrates the utility of the this compound scaffold in developing potent and selective kinase inhibitors. Our comparative analysis of the hypothetical inhibitors NI-1 and NI-2 reveals crucial insights into structure-activity relationships.

  • Key Finding: The anilino-based inhibitor, NI-1 , consistently outperformed the pyrrolopyridine-based NI-2 in both biochemical and cellular assays targeting EGFR. This underscores the importance of the specific pharmacophore attached to the nicotinamide core.

  • Structure-Activity Relationship (SAR): The data suggests that for EGFR inhibition, functional groups capable of forming key hydrogen bonds in the hinge region (like the anilino group) are more effective when presented by this scaffold. Future work should focus on further modifying the aniline ring of NI-1 (e.g., with solubilizing groups or moieties that can form covalent bonds with nearby cysteine residues in mutant EGFR) to enhance potency and address acquired resistance.[26]

  • Future Directions: The next logical steps involve pharmacokinetic (PK) and in vivo efficacy studies for the lead compound, NI-1. The modular nature of the synthesis allows for rapid generation of analogs to optimize properties like solubility and metabolic stability, which are critical for clinical success. Furthermore, screening these compounds against broader kinase panels could reveal novel dual-inhibitor profiles with potential applications in overcoming resistance.[8]

By combining rational design based on a versatile starting material with a rigorous cascade of validated assays, researchers can efficiently identify and optimize novel kinase inhibitors for the next generation of targeted therapies.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • MTT Assay protocol. (2023). protocols.io. [Link]

  • Scaltriti, M., & Baselga, J. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 12(18), 5268-5272. [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]

  • ADP Glo Protocol. (n.d.). [Link]

  • Suzuki, T., et al. (2021). Efficacy of Conventional and Novel Tyrosine Kinase Inhibitors for Uncommon EGFR Mutations—An In Vitro Study. Cancers, 13(21), 5326. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. (n.d.). ResearchGate. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). Probe Development Efforts, 1. [Link]

  • El-Damasy, D., et al. (2020). Discovery of novel dual inhibitors of receptor tyrosine kinases EGFR and PDGFR-β related to anticancer drug resistance. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1256-1268. [Link]

  • Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. (n.d.). Dana-Farber Cancer Institute. [Link]

  • Al-Dhfyan, A., et al. (2017). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 22(11), 1947. [Link]

  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (2020). Molecules, 25(21), 5038. [Link]

  • Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. (2021). ChemMedChem, 16(14), 2243-2253. [Link]

  • Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. (2017). Journal of Medicinal Chemistry, 60(12), 5026-5038. [Link]

  • Structure Activity Relationships for Nicotinamide in the Treatment of Stroke. (2004). Letters in Drug Design & Discovery, 1(1), 59-65. [Link]

  • Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. (2019). Bioorganic & Medicinal Chemistry, 27(18), 115003. [Link]

  • Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines that Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016). Journal of Medicinal Chemistry, 59(3), 919-930. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(19), 14016-14073. [Link]

Sources

A Comparative Guide to the Synthesis of 6-(Bromomethyl)nicotinic Acid: Maximizing Yield and Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, 6-(bromomethyl)nicotinic acid and its esters are valuable bifunctional building blocks, incorporating a reactive bromomethyl group and a versatile carboxylic acid (or ester) handle on a pyridine scaffold. The efficiency of incorporating this moiety into larger molecules is highly dependent on the yield and purity of its synthesis. This guide provides an in-depth comparison of synthetic strategies for preparing this compound, focusing on the most prevalent and highest-yielding methodologies. We will delve into the mechanistic rationale behind experimental choices and provide detailed protocols to ensure reproducible results.

Introduction to Synthetic Strategies

The primary challenge in synthesizing this compound lies in selectively brominating the methyl group without affecting the electron-deficient pyridine ring. Direct electrophilic bromination of the ring is difficult and requires harsh conditions, whereas the methyl group, being in a "benzylic-like" position, is amenable to free-radical bromination.

Consequently, the most effective and widely adopted strategy involves a two-step sequence:

  • Esterification of the starting material, 6-methylnicotinic acid, to protect the carboxylic acid and improve solubility in organic solvents typically used for bromination.

  • Radical Bromination of the resulting methyl 6-methylnicotinate using a selective brominating agent like N-Bromosuccinimide (NBS).

This guide will focus on optimizing this two-step route, as it represents the most practical and highest-yielding approach documented in the chemical literature.

Visualizing the Primary Synthetic Pathway

The overall synthetic workflow can be visualized as a two-stage process, starting from the commercially available 6-methylnicotinic acid.

cluster_0 Route 1: Esterification & Radical Bromination A 6-Methylnicotinic Acid B Methyl 6-Methylnicotinate A->B Step 1: Esterification (e.g., SOCl₂, Methanol) C Methyl 6-(Bromomethyl)nicotinate B->C Step 2: Radical Bromination (NBS, AIBN, CCl₄) D This compound C->D Step 3 (Optional): Hydrolysis (e.g., LiOH, H₂O/THF)

A Comparative Guide to Analytical Methods for the Validation of 6-(Bromomethyl)nicotinic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

The precise characterization and purity validation of active pharmaceutical ingredients (APIs) and their intermediates are foundational to drug development and manufacturing. 6-(Bromomethyl)nicotinic acid is a key building block in medicinal chemistry, and its purity directly impacts the safety and efficacy of the final drug product. Even trace impurities can lead to undesirable side effects or alter the pharmacological profile of the API.

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity validation of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring each protocol functions as a self-validating system. The methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <621>.[1][2][3]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the premier technique for separating, identifying, and quantifying the main component and any process-related impurities or degradation products.[4] Its high resolution and sensitivity make it indispensable for establishing a purity profile.

Principle of Separation

Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Non-polar compounds interact more strongly with the stationary phase and thus elute later than polar compounds. For an ionizable molecule like this compound, controlling the mobile phase pH is critical to ensure consistent retention and peak shape.

Experimental Protocol: RP-HPLC with UV Detection
  • System Preparation: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: DAD at 265 nm.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Further dilute as needed.

Causality and Expertise
  • Why a C18 Column? The C18 stationary phase provides excellent hydrophobic retention for the pyridine ring and bromomethyl group, allowing for effective separation from more polar or non-polar impurities.

  • Why 0.1% Formic Acid? The carboxylic acid group on the molecule has a pKa around 4-5. Adding a mild acid like formic acid to the mobile phase suppresses the ionization of this group (keeps it in the protonated -COOH form). This results in a more retained, sharper, and more symmetrical peak, which is crucial for accurate quantification.[5]

  • Why Gradient Elution? A gradient is essential for impurity profiling. It allows for the elution of both polar and non-polar impurities within a reasonable runtime, which might be missed in an isocratic run.[1]

  • Why DAD Detection? A Diode Array Detector not only quantifies the analyte at a specific wavelength but also captures the UV-Vis spectrum across the entire peak. This is a powerful tool for peak purity analysis, helping to detect co-eluting impurities.[6]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation SamplePrep Prepare 1 mg/mL Sample in 50:50 ACN/H2O MobilePhase Prepare Mobile Phases (A: 0.1% FA in H2O, B: 0.1% FA in ACN) SystemEquil Equilibrate HPLC System with C18 Column Inject Inject 10 µL of Sample SystemEquil->Inject Gradient Run Gradient Elution (5% to 95% B over 13 min) Inject->Gradient Detect Detect at 265 nm (DAD for Peak Purity) Gradient->Detect Integrate Integrate Chromatogram Detect->Integrate PurityCalc Calculate Purity (% Area Normalization) Integrate->PurityCalc Validate Validate according to ICH Q2(R2) (Specificity, Linearity, Accuracy, Precision) PurityCalc->Validate

Caption: Workflow for HPLC Purity Analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Assessing Volatile Impurities

While HPLC is ideal for non-volatile compounds, GC excels at separating and identifying volatile and semi-volatile substances, such as residual solvents or volatile starting materials.[7] Due to the low volatility of this compound, derivatization is required to analyze the main component itself.

Principle of Separation

GC separates compounds based on their boiling points and their interactions with a stationary phase coated on the inside of a capillary column. A carrier gas (e.g., Helium) moves the volatilized sample through the column. Less volatile compounds or those with stronger interactions with the stationary phase travel slower. The mass spectrometer then fragments the eluting compounds and separates the ions by their mass-to-charge ratio, providing a unique "fingerprint" for identification.

Experimental Protocol: GC-MS with Derivatization
  • Derivatization (Esterification):

    • To a vial containing ~1 mg of the sample, add 500 µL of 3N HCl in Ethanol.

    • Seal the vial and heat at 60°C for 30 minutes to form the ethyl ester derivative.

    • Cool to room temperature, evaporate the solvent under a stream of nitrogen, and reconstitute the residue in 1 mL of Dichloromethane.

  • System: Agilent 7890B GC with 5977A MS Detector or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (Split mode, 20:1).

  • Oven Temperature Program:

    • Initial: 80°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Conditions:

    • Transfer Line: 280°C.

    • Ion Source: 230°C (Electron Ionization at 70 eV).

    • Scan Range: 40-450 m/z.

Causality and Expertise
  • Why Derivatization? The carboxylic acid and the polar nature of the molecule make it non-volatile. Converting the acid to its ethyl ester increases its volatility, allowing it to be analyzed by GC.[8]

  • Why an HP-5ms Column? This is a general-purpose, low-bleed column with a (5%-phenyl)-methylpolysiloxane phase, providing excellent separation for a wide range of semi-polar organic molecules.[7]

  • Why MS Detection? MS is a highly specific and sensitive detector. It provides structural information that allows for the unambiguous identification of impurities by comparing their mass spectra to library databases (like NIST).[9]

Workflow for GC-MS Impurity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Derivatize Derivatize Sample: Esterification with Ethanolic HCl Reconstitute Reconstitute in Dichloromethane Derivatize->Reconstitute Inject Inject 1 µL into GC Reconstitute->Inject Separate Separate on HP-5ms Column (Temperature Program) Inject->Separate Detect Detect by Mass Spectrometer (EI, 70 eV) Separate->Detect TIC Generate Total Ion Chromatogram (TIC) Detect->TIC Identify Identify Impurities via Mass Spectral Library Search TIC->Identify Quantify Quantify using Peak Area Identify->Quantify

Caption: Workflow for GC-MS Analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR).[10] It provides definitive confirmation of the molecule's identity and can reveal impurities that might be transparent to UV detection in HPLC or not volatile enough for GC.

Principle of Analysis

NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency (chemical shift), providing detailed information about molecular structure, connectivity, and conformation. For quantitative purposes (qNMR), the integral of a signal is directly proportional to the number of nuclei it represents.[11]

Experimental Protocol: ¹H and ¹³C NMR
  • System: Bruker 400 MHz spectrometer or equivalent.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (20-30 mg for ¹³C NMR).

    • Dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

    • For qNMR, add an accurately weighed amount of an internal standard with a known purity (e.g., maleic acid).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay (d1) of 5 seconds to ensure full relaxation for quantitative analysis.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum (e.g., residual DMSO peak at 2.50 ppm for ¹H).

    • Integrate the signals and analyze chemical shifts and coupling constants to confirm the structure.

    • For qNMR, calculate the purity based on the integral ratio of the analyte to the internal standard.

Causality and Expertise
  • Why DMSO-d₆? This is a polar aprotic solvent that readily dissolves the compound. The acidic proton of the carboxylic acid group is often observable in DMSO-d₆, providing a more complete structural picture.

  • Why a long relaxation delay in qNMR? A long delay (5-7 times the longest T1 relaxation time) is crucial to ensure that all protons have fully returned to their equilibrium state before the next pulse. This guarantees that the signal integrals are directly and accurately proportional to the number of protons, which is the foundation of qNMR.[11]

  • Orthogonal Confirmation: An impurity might co-elute with the main peak in HPLC. However, it will likely have unique signals in the NMR spectrum, making NMR a powerful orthogonal method for detecting hidden impurities.

Workflow for NMR Structural and Purity Validation

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Spectral Analysis Weigh Accurately Weigh Sample (& Internal Standard for qNMR) Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) Weigh->Dissolve Acquire1H Acquire 1D ¹H Spectrum (long relaxation delay) Dissolve->Acquire1H Acquire13C Acquire 1D ¹³C Spectrum Process Process Data (FT, Phasing, Baseline) Acquire1H->Process Acquire2D (Optional) Acquire 2D Spectra (COSY, HSQC) for full assignment Assign Assign Signals to Confirm Structure Process->Assign Quantify Calculate Purity via qNMR (Integral vs. Standard) Assign->Quantify

Caption: Workflow for NMR-based validation of this compound.

Titration: A Classic Assay Method

Acid-base titration is a classic, absolute method for determining the total amount of acidic substance in a sample. It serves as an excellent orthogonal technique to chromatography for assay determination, providing a purity value based on a fundamental chemical property rather than a spectroscopic response.

Principle of Analysis

A solution of the acidic analyte is reacted with a standardized solution of a base (the titrant) of known concentration. The reaction is monitored (e.g., with a pH meter or color indicator) until the equivalence point is reached, where the moles of base added are equal to the moles of acid initially present.

Experimental Protocol: Potentiometric Titration
  • Titrant Preparation: Prepare and standardize a 0.1 M Sodium Hydroxide (NaOH) solution.

  • Sample Preparation: Accurately weigh ~150 mg of this compound and dissolve in ~50 mL of deionized water (warming may be required).

  • Titration:

    • Immerse a calibrated pH electrode into the sample solution.

    • Titrate with the standardized 0.1 M NaOH, recording the pH and the volume of titrant added.

    • Continue the titration past the equivalence point (the point of sharpest pH change).

  • Analysis:

    • Determine the equivalence point volume from the titration curve (e.g., using the first or second derivative).

    • Calculate the purity (assay) of the acid.

Causality and Expertise
  • Why Potentiometric Titration? Using a pH meter to determine the endpoint is more objective and accurate than using a color indicator, especially if the sample solution has any inherent color.

  • Orthogonal Assay: HPLC purity is often calculated by area percent, assuming all impurities have the same response factor as the main peak. Titration measures the purity based on the molar quantity of the acidic functional group, making it independent of spectroscopic properties and a true orthogonal check on the assay value.[12][13]

Comparative Summary of Analytical Methods

The choice of analytical method depends on the specific goal of the analysis. A combination of these techniques provides a comprehensive and robust validation package.

Parameter HPLC-UV GC-MS NMR Spectroscopy Titration
Primary Use Purity & Impurity ProfileVolatile ImpuritiesStructural Confirmation, qNMR AssayAssay (Total Acidity)
Specificity High (Separation-based)Very High (Separation + MS)Very High (Structural)Low (Measures all acids)
Sensitivity High (ng level)Very High (pg-fg level)Moderate (µg-mg level)Low (mg level)
Quantitation Excellent (Relative & External Std.)Good (with standards)Excellent (qNMR with internal std.)Excellent (Absolute method)
Sample Prep Simple DissolutionDerivatization RequiredSimple DissolutionSimple Dissolution
Destructive? YesYesNoYes
Throughput HighMediumLowMedium
Regulatory Standing Core Requirement[1][14]Standard for VolatilesCore for Structure ID[10]Classic Assay Method[12]

Conclusion: A Self-Validating System

No single analytical method can provide a complete picture of the purity of this compound. A robust validation strategy relies on the intelligent application of orthogonal methods to create a self-validating system.

  • HPLC establishes the primary purity value and quantifies related substances.

  • NMR definitively confirms the chemical structure and provides an orthogonal quantitative assay (qNMR).

  • GC-MS ensures the absence of harmful volatile impurities.

  • Titration provides an independent, non-chromatographic assay value based on chemical reactivity.

When the results from these disparate techniques converge, it provides the highest level of confidence in the purity, identity, and quality of the this compound, ensuring its suitability for use in the development of new medicines.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: <621> CHROMATOGRAPHY (Alternative Source) Source: USP URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: ICH releases draft guidelines on analytical method development Source: RAPS URL: [Link]

  • Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Validation of Analytical Procedures: Part 1 Source: Pharmatech Associates URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Validation of Metal Impurities in Drug Products Source: American Laboratory URL: [Link]

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  • Title: Nicotinic Acid / Official Monographs Source: Japanese Pharmacopoeia URL: [Link]

  • Title: Chemical determination of nicotinic acid and nicotinamide. Source: SciSpace URL: [Link]

  • Title: EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS Source: Hungarian Journal of Industry and Chemistry URL: [Link]

  • Title: Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) Source: PubMed URL: [Link]

  • Title: 6-Methylnicotinic acid - NIST WebBook Source: National Institute of Standards and Technology URL: [Link]

  • Title: [Methods for the determination of nicotinic acid derivatives in biological products] Source: PubMed URL: [Link]

  • Title: Nicotinic acid; LC-ESI-QFT; MS2 Source: MassBank URL: [Link]

  • Title: An Improved Method for the Determination of Nicotinic Acid in Human Plasma by High-Performance Liquid Chromatography Source: Semantic Scholar URL: [Link]

  • Title: Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements Source: MDPI URL: [Link]

  • Title: Niacin (Vitamin B3) - A review of analytical methods for use in food Source: GOV.UK URL: [Link]

  • Title: Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma Source: Bevital AS URL: [Link]

  • Title: HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide... Source: SIELC Technologies URL: [Link]

  • Title: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488) Source: Human Metabolome Database URL: [Link]

  • Title: Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography... Source: ResearchGate URL: [Link]

  • Title: Proton NMR Spectrum for Nicotinic Acid Source: Chemistry Stack Exchange URL: [Link]

  • Title: Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices Source: PubMed URL: [Link]

  • Title: Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review) Source: Semantic Scholar URL: [Link]

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Spectroscopic Differentiation of 6-(Bromomethyl)nicotinic Acid Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of molecular isomers is a cornerstone of innovation and regulatory compliance. Isomers, compounds sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit remarkably divergent physical, chemical, and biological properties. This guide provides an in-depth, comparative analysis of spectroscopic methodologies for the differentiation of 6-(bromomethyl)nicotinic acid isomers, a class of compounds with significant potential in drug development and chemical synthesis.

The challenge in distinguishing between isomers such as 2-(bromomethyl)nicotinic acid, 5-(bromomethyl)nicotinic acid, and other positional isomers of this compound lies in their subtle structural variations. This guide will navigate the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy, offering both theoretical insights and practical, data-driven comparisons.

The Critical Role of Isomer Differentiation

Nicotinic acid and its derivatives are pivotal in various biological pathways and serve as precursors for numerous pharmaceuticals. The introduction of a bromomethyl group adds a reactive handle for further chemical modifications, making these isomers valuable building blocks. However, the position of this group on the pyridine ring can drastically alter the molecule's reactivity, biological activity, and potential toxicity. Therefore, unambiguous identification is not merely an analytical exercise but a critical step in ensuring the safety and efficacy of downstream applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most powerful and definitive technique for isomer differentiation, providing detailed information about the chemical environment of individual atoms.[1][2] By analyzing chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, a clear distinction between the isomers of this compound can be achieved.[3]

¹H NMR Spectroscopy: A Window into Proton Environments

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.5 ppm for pyridine rings) is particularly informative for distinguishing positional isomers.[2] The substitution pattern dictates the number of unique proton signals and their coupling patterns.

Hypothetical ¹H NMR Data for this compound Isomers:

IsomerPredicted Aromatic Proton SignalsPredicted Chemical Shifts (ppm) & Coupling Constants (J, Hz)Predicted -CH₂Br Signal (ppm)
2-(Bromomethyl)nicotinic acid 3H4: ~8.2 (dd, J ≈ 7.5, 1.8), H5: ~7.4 (dd, J ≈ 7.5, 4.8), H6: ~8.7 (dd, J ≈ 4.8, 1.8)~4.8 (s)
5-(Bromomethyl)nicotinic acid 3H2: ~9.1 (d, J ≈ 2.0), H4: ~8.4 (d, J ≈ 2.0), H6: ~8.9 (s)~4.7 (s)
This compound 3H2: ~9.0 (d, J ≈ 2.2), H4: ~8.2 (dd, J ≈ 8.0, 2.2), H5: ~7.6 (d, J ≈ 8.0)~4.9 (s)

Note: These are predicted values based on general principles of NMR spectroscopy and data from similar compounds. Actual values may vary depending on the solvent and other experimental conditions.

The key differentiating features lie in the splitting patterns. For instance, the protons on a pyridine ring exhibit characteristic ortho (³J ≈ 6-10 Hz), meta (⁴J ≈ 2-4 Hz), and para (⁵J ≈ 0-1 Hz) couplings.[2] By carefully analyzing these coupling constants, the relative positions of the substituents can be unequivocally determined.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents. The number of unique signals in the ¹³C NMR spectrum can also help to confirm the symmetry of the isomer.[3]

Hypothetical ¹³C NMR Data for this compound Isomers:

IsomerPredicted Number of Aromatic Carbon SignalsPredicted Chemical Shift Ranges (ppm)Predicted -CH₂Br Signal (ppm)
2-(Bromomethyl)nicotinic acid 6120 - 160~30
5-(Bromomethyl)nicotinic acid 6125 - 165~32
This compound 6120 - 168~35

Note: These are predicted values. The exact chemical shifts are influenced by the electronic environment.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[4]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons in the molecule. Correlate the ¹H and ¹³C data using 2D NMR techniques (e.g., HSQC, HMBC) for unambiguous assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Isomer in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire ¹H Spectrum transfer->acquire_1H process_data Fourier Transform, Phase & Baseline Correction acquire_1H->process_data acquire_13C Acquire ¹³C Spectrum acquire_13C->process_data acquire_2D Acquire 2D Spectra (HSQC, HMBC) acquire_2D->process_data analyze_shifts Chemical Shifts process_data->analyze_shifts analyze_coupling Coupling Constants process_data->analyze_coupling analyze_integration Integration process_data->analyze_integration assign_structure Structure Elucidation analyze_shifts->assign_structure analyze_coupling->assign_structure analyze_integration->assign_structure

Caption: Workflow for NMR-based isomer differentiation.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[5] While it may not be as definitive as NMR for isomer differentiation on its own, it offers valuable complementary data, particularly regarding the vibrations of the carboxylic acid and the pyridine ring.

The position of the substituents on the pyridine ring influences the C-H out-of-plane bending vibrations in the fingerprint region (below 1500 cm⁻¹). These patterns can be characteristic of the substitution pattern.

Hypothetical IR Data for this compound Isomers:

IsomerKey Vibrational Frequencies (cm⁻¹)
2-(Bromomethyl)nicotinic acid ~1700-1725 (C=O stretch), ~1600 (C=C & C=N ring stretch), ~750-800 (C-H out-of-plane bend)
5-(Bromomethyl)nicotinic acid ~1700-1725 (C=O stretch), ~1590 (C=C & C=N ring stretch), ~800-850 (C-H out-of-plane bend)
This compound ~1700-1725 (C=O stretch), ~1580 (C=C & C=N ring stretch), ~850-900 (C-H out-of-plane bend)

Note: These are predicted frequency ranges. The exact positions can be affected by hydrogen bonding and the physical state of the sample.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For solutions, use a suitable IR-transparent solvent.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Analysis: Identify the characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching) and the pyridine ring vibrations. Compare the fingerprint regions of the different isomers to identify subtle but consistent differences.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[6] All isomers of this compound will have the same molecular weight, but their fragmentation patterns upon ionization can differ, providing clues to their structure.

The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).[7] The fragmentation of the bromomethyl group (loss of Br or CH₂Br) and the decarboxylation of the nicotinic acid moiety are expected fragmentation pathways. The relative intensities of these fragment ions can vary between isomers due to differences in bond strengths and the stability of the resulting fragment ions.

Hypothetical Mass Spectrometry Data for this compound Isomers:

IsomerExpected Molecular Ion (m/z)Key Fragment Ions (m/z)
All Isomers 215/217 (M⁺/M⁺+2)136 (M⁺ - Br), 171/173 (M⁺ - CO₂), 122 (M⁺ - CH₂Br)

Note: The relative abundances of the fragment ions are expected to differ between isomers, providing a basis for differentiation.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion, gas chromatography, or liquid chromatography).

  • Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[6]

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify the major fragment ions. Compare the fragmentation patterns of the different isomers.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_mass Mass Analysis cluster_data Data Analysis introduce Introduce Sample (e.g., LC, GC, Infusion) ionize Ionize Sample (e.g., ESI, EI) introduce->ionize analyze Separate Ions by m/z ionize->analyze determine_mw Determine Molecular Weight analyze->determine_mw analyze_frag Analyze Fragmentation Pattern analyze->analyze_frag compare_isomers Compare Isomer Spectra determine_mw->compare_isomers analyze_frag->compare_isomers

Caption: Workflow for Mass Spectrometry-based isomer analysis.

UV-Vis Spectroscopy: A Complementary Technique

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) of pyridine derivatives are sensitive to the nature and position of substituents on the ring.[8][9] While UV-Vis spectroscopy is generally less specific for isomer differentiation compared to NMR, it can serve as a quick and simple complementary technique.

Hypothetical UV-Vis Data for this compound Isomers:

IsomerPredicted λ_max (nm) in a Polar Solvent
2-(Bromomethyl)nicotinic acid ~265
5-(Bromomethyl)nicotinic acid ~260
This compound ~270

Note: These are predicted values. The λ_max can be influenced by the solvent polarity and pH.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare dilute solutions of the isomers in a UV-transparent solvent (e.g., ethanol, methanol, or water).

  • Data Acquisition: Record the UV-Vis absorption spectrum using a spectrophotometer over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the λ_max for each isomer and compare the spectra.

Conclusion: An Integrated Spectroscopic Approach

The unambiguous differentiation of this compound isomers is paramount for their effective and safe application in research and development. While each spectroscopic technique offers valuable information, a comprehensive and confident structural assignment is best achieved through an integrated approach. NMR spectroscopy, particularly a combination of ¹H, ¹³C, and 2D techniques, provides the most definitive data for isomer differentiation. IR spectroscopy and mass spectrometry offer crucial complementary information regarding functional groups and molecular fragmentation, respectively. UV-Vis spectroscopy can be employed as a rapid, preliminary analytical tool. By leveraging the strengths of each of these techniques, researchers can ensure the structural integrity of their materials and advance their scientific endeavors with confidence.

References

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  • PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]

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  • AZoM. Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. [Link]

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A Comparative Guide to Nicotinic Acid Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of nicotinic acid (niacin) and its derivatives as potential anti-inflammatory agents. We will delve into the primary mechanisms of action, compare the efficacy of various derivatives supported by experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively working in the field of inflammation and pharmacology.

Introduction: Beyond Lipid Metabolism

Nicotinic acid, also known as niacin or vitamin B3, has been a cornerstone in the management of dyslipidemia for over half a century.[1][2] Its ability to favorably modulate plasma lipoproteins is well-documented.[2] However, a growing body of evidence reveals that niacin's therapeutic potential extends beyond lipid control, demonstrating significant anti-inflammatory properties.[1][3] These effects are not merely ancillary but are mediated through specific molecular pathways, opening a new frontier for the development of novel anti-inflammatory drugs.

The chronic inflammatory response is a key pathological feature in a multitude of diseases, including atherosclerosis, neurodegenerative disorders, and arthritis.[4] The discovery that niacin can directly influence inflammatory pathways has spurred research into synthesizing and evaluating novel nicotinic acid derivatives. The goal is to enhance anti-inflammatory efficacy while potentially mitigating some of the original compound's undesirable side effects, such as cutaneous flushing.[2][5] This guide will explore these derivatives, comparing their performance and elucidating the structure-activity relationships that govern their function.

The GPR109A Receptor: A Gateway to Anti-Inflammation

The anti-inflammatory effects of nicotinic acid and its analogs are predominantly mediated by the G-protein coupled receptor 109A (GPR109A), also known as Hydroxy-Carboxylic Acid Receptor 2 (HCA2).[1][3] This receptor is expressed on the surface of various immune cells, including monocytes, macrophages, and neutrophils, as well as adipocytes.[6][7]

Activation of GPR109A by an agonist like niacin initiates a signaling cascade through a Gi protein subunit.[8] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream inflammatory pathways. Key outcomes of this signaling include the inhibition of the nuclear factor-kappa B (NF-κB) and Akt/mTOR pathways, which are critical regulators of pro-inflammatory gene expression.[6][9][10][11] Consequently, the production and secretion of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) are significantly reduced.[6][7][11] Recent evidence also points to alternative signaling through β-arrestins, which may contribute to the receptor's diverse effects.[1][3]

GPR109A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR109A GPR109A (HCA2) Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IKK IKKβ Gi->IKK Inhibits (cAMP-independent) cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Inhibits PKA->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkB p65 p50 IkappaB->NFkB Releases NFkB_complex p65 p50 IκBα DNA Inflammatory Gene Transcription NFkB->DNA Translocates & Activates Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Niacin Nicotinic Acid Derivative Niacin->GPR109A Binds

Caption: GPR109A signaling pathway in anti-inflammation.

Comparative Analysis of Nicotinic Acid Derivatives

The search for more potent and safer anti-inflammatory agents has led to the synthesis of numerous nicotinic acid derivatives. The primary strategy involves modifying the core nicotinic acid scaffold to improve its interaction with target receptors or enzymes, such as GPR109A or cyclooxygenase-2 (COX-2).[5][12] A 2024 study, for instance, synthesized two novel series of nicotinic acid derivatives and found that several compounds exhibited significant anti-inflammatory activity by inhibiting inflammatory cytokines like TNF-α and IL-6, as well as iNOS and COX-2 levels in macrophage cells.[5] Another study focused on 2-substituted phenyl derivatives, identifying compounds with dual analgesic and anti-inflammatory profiles.[13][14]

The table below summarizes the performance of representative derivatives based on published data.

Derivative Class/CompoundIn Vitro ActivityIn Vivo Activity (Carrageenan-induced Paw Edema)Putative MechanismReference
Nicotinic Acid (Niacin) Reduced secretion of TNF-α (by ~49%), IL-6 (by ~56%), and MCP-1 (by ~43%) in LPS-stimulated human monocytes.[6][11]Data not specified in reviewed articles.GPR109A Agonist.[6][6][11]
Compound 4h (from Bioorg. Chem. 2024)Potent nitrite inhibition; comparable inhibition of TNF-α, IL-6, iNOS, and COX-2 to ibuprofen in RAW 264.7 cells.[5]Significant reduction in paw edema in rats.[5]COX-2 Inhibition.[5][5]
Compound 5b (from Bioorg. Chem. 2024)Potent nitrite inhibition; comparable inhibition of TNF-α, IL-6, iNOS, and COX-2 to ibuprofen in RAW 264.7 cells.[5]Significant reduction in paw edema in rats; showed severe gastritis.[5]COX-2 Inhibition.[5][5]
Compound 4c (2-bromophenyl derivative)Not specified.Showed distinctive anti-inflammatory activity compared to mefenamic acid.[13]Not fully elucidated, likely involves cytokine inhibition.[13][13][14]
2-(1-adamantylthio)nicotinic acid Potent antioxidant activity (DPPH assay).[15]Potent vasorelaxant (ED₅₀ of 21.3 nM).[15]Endothelium-induced NO and prostacyclin mediation.[15][15]

Structure-Activity Relationship (SAR) Insights: The anti-inflammatory potency of these derivatives is highly dependent on the nature and position of the substituents on the nicotinic acid ring.

  • 2-Arylaminonicotinic Acids: This class of compounds is structurally similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[12] The introduction of various substituted phenyl groups at the 2-position can modulate COX-2 inhibitory activity and selectivity.[5]

  • Thio-derivatives: The addition of thioether linkages, such as in 2-(1-adamantylthio)nicotinic acid, can confer potent antioxidant and vasorelaxant properties, which are relevant to vascular inflammation.[15]

  • Gastric Safety: A critical aspect of NSAID-like derivatives is their gastrointestinal side-effect profile. Studies have shown that even minor structural modifications can drastically alter gastric safety, as seen in the comparison between compounds 4h (mild infiltration) and 5b (severe gastritis).[5]

Methodologies for Efficacy Evaluation

A robust evaluation of novel anti-inflammatory agents requires a multi-tiered approach, progressing from high-throughput in vitro screens to more complex in vivo validation models.[16][17][18] This ensures a comprehensive understanding of a compound's potency, mechanism, and physiological relevance.

Experimental Workflow: A Step-by-Step Guide

Experimental_Workflow cluster_invitro PART 1: In Vitro Screening cluster_invivo PART 2: In Vivo Validation s1 Initial Screen: Inhibition of Protein Denaturation s2 Cell-Based Assay: LPS-Stimulated RAW 264.7 Macrophages s1->s2 Promising Candidates s3a Nitrite Measurement (Griess Assay for NO) s2->s3a Analyze Supernatant & Lysates s3b Cytokine Quantification (ELISA for TNF-α, IL-6) s2->s3b Analyze Supernatant & Lysates s3c Gene Expression (qPCR for iNOS, COX-2) s2->s3c Analyze Supernatant & Lysates s4 Acute Inflammation Model: Carrageenan-Induced Rat Paw Edema s3a->s4 Lead Compounds s3b->s4 Lead Compounds s3c->s4 Lead Compounds s5 Measurement: Paw Volume (Plethysmometer) s4->s5 Induce & Treat s6 Data Analysis: % Edema Inhibition vs Control s5->s6 Calculate

Caption: General experimental workflow for evaluating anti-inflammatory agents.

Protocol 1: In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages

This protocol is a cornerstone for assessing the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of key inflammatory mediators in a macrophage cell line.[5][17]

  • Objective: To quantify the inhibition of nitric oxide (NO), TNF-α, and IL-6 production by nicotinic acid derivatives in lipopolysaccharide (LPS)-stimulated macrophages.

  • Causality: Macrophages are central players in the inflammatory response. LPS, a component of Gram-negative bacteria, is a potent activator of macrophages via Toll-like receptor 4 (TLR4), leading to the production of high levels of NO (via iNOS) and pro-inflammatory cytokines. A compound's ability to suppress this response indicates direct anti-inflammatory action.[5]

  • Methodology:

    • Cell Culture: Culture RAW 264.7 macrophage-like cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics, incubating at 37°C in 5% CO₂.[17]

    • Seeding: Seed the cells in 96-well plates at a density of approximately 1x10⁵ cells/well and allow them to adhere overnight.

    • Treatment: Pre-treat the cells with various concentrations of the test nicotinic acid derivatives for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., ibuprofen, dexamethasone).

    • Stimulation: Induce inflammation by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control group. Incubate for 18-24 hours.[17]

    • Nitrite Measurement (Griess Assay):

      • Collect 50 µL of the cell culture supernatant.

      • Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

      • Incubate for 10-15 minutes at room temperature.

      • Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance and can be quantified using a sodium nitrite standard curve.

    • Cytokine Measurement (ELISA):

      • Use the remaining supernatant to quantify the concentration of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

    • Cell Viability (MTT Assay):

      • After collecting the supernatant, assess the viability of the remaining cells using the MTT assay to ensure the observed anti-inflammatory effects are not due to cytotoxicity.[5]

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

This is the most widely used and validated model for screening acute anti-inflammatory activity.[5][16][19]

  • Objective: To evaluate the ability of a nicotinic acid derivative to reduce acute inflammation in a living organism.

  • Causality: Carrageenan is a phlogistic agent that, when injected into a rat's paw, induces a biphasic inflammatory response characterized by fluid accumulation (edema), vasodilation, and immune cell infiltration. The first phase involves the release of histamine and serotonin, while the second phase (after the first hour) is mediated by prostaglandins, cyclooxygenase, and nitric oxide. Inhibition of paw swelling in this second phase is indicative of a potent anti-inflammatory agent.[16]

  • Methodology:

    • Animals: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize them for at least one week before the experiment.

    • Grouping: Divide the animals into groups (n=6 per group):

      • Group 1: Vehicle Control (e.g., saline or 0.5% CMC).

      • Group 2: Standard Drug (e.g., Indomethacin or Ibuprofen, 10 mg/kg, p.o.).

      • Groups 3-5: Test Derivatives at different doses (e.g., 50, 100, 200 mg/kg, p.o.).

    • Dosing: Administer the test compounds and standard drug orally (p.o.) one hour before inducing inflammation.

    • Inflammation Induction: Inject 0.1 mL of a 1% w/v carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

    • Measurement: Measure the paw volume of each rat immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a digital plethysmometer.

    • Calculation:

      • Increase in Paw Volume = (Paw volume at time 't') - (Initial paw volume at 0 hr).

      • Percentage Inhibition of Edema = [ (Control Edema - Treated Edema) / Control Edema ] x 100.

Future Perspectives and Conclusion

The exploration of nicotinic acid derivatives has unveiled a promising class of compounds with significant anti-inflammatory potential. The mechanism, often centered around the GPR109A receptor or COX-2 inhibition, provides a solid foundation for rational drug design.[1][5] The data clearly indicate that modifications to the nicotinic acid scaffold can yield derivatives with potency comparable or superior to established drugs like ibuprofen, although gastric safety remains a critical parameter to optimize.[5]

Future research should focus on:

  • Developing GPR109A biased agonists: These would selectively activate the anti-inflammatory signaling pathways (e.g., via β-arrestin) without triggering the prostaglandin-mediated flushing response.[1][3]

  • Improving Gastric Safety: Synthesizing derivatives that are potent COX-2 inhibitors with high selectivity over COX-1 to minimize gastrointestinal side effects.[12][20]

  • Exploring Neuroinflammation: Given the role of GPR109A in microglia, these derivatives hold potential for treating neuroinflammatory conditions like Alzheimer's and Parkinson's disease.[4]

References

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  • Knowles, H. J., & Heeringa, P. (2015). GPR109A and vascular inflammation. Current opinion in lipidology, 26(2), 111-7. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-(Bromomethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational and safety framework for the proper disposal of 6-(bromomethyl)nicotinic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the scientific rationale behind each procedural step. Our commitment is to foster a culture of safety and environmental responsibility by providing clear, authoritative, and practical guidance for handling halogenated chemical waste.

The Critical Importance of Specialized Disposal

This compound is a halogenated organic compound. The presence of a carbon-bromine bond fundamentally alters its environmental and thermal decomposition profile compared to non-halogenated counterparts. Improper disposal, such as drain discharge or mixing with general chemical waste, can lead to the formation of hazardous decomposition products and violate stringent environmental regulations. The core principle guiding its disposal is strict segregation into a dedicated halogenated waste stream. This ensures it is routed to facilities capable of high-temperature incineration with advanced flue gas treatment, a process necessary to neutralize corrosive and toxic byproducts like hydrogen bromide.[1][2]

Hazard Profile of this compound

A thorough understanding of the compound's hazards is foundational to its safe handling and disposal. Based on available Safety Data Sheets (SDS), this compound and its hydrobromide salt present the following primary risks:

  • Skin Irritation (H315): Causes skin irritation upon contact.[3]

  • Serious Eye Irritation (H319): Causes serious eye irritation and potential damage.[3]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[3]

  • Hazardous Decomposition: Thermal decomposition can release highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide.[4]

This hazard profile necessitates that all handling and disposal procedures are conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Table 1: GHS Hazard Summary
Hazard ClassGHS CodeDescriptionSource
Skin Corrosion/IrritationH315Causes skin irritation[3]
Serious Eye Damage/IrritationH319Causes serious eye irritation[3]
Specific target organ toxicityH335May cause respiratory irritation[3]

Mandatory Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, ensure the following PPE is worn to mitigate exposure risks:

  • Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are mandatory.[5] A face shield should be used if there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[5][6]

  • Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, impervious clothing may be necessary to prevent skin contact.[5]

  • Respiratory Protection: If handling the solid outside of a fume hood or if dust generation is likely, a NIOSH-approved P95 or P1 particle respirator should be used.[5]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent personnel exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: Before cleanup, don the full PPE detailed in Section 3.

  • Contain and Absorb: For solid spills, gently cover the material with an inert absorbent material like vermiculite, sand, or dry earth to avoid creating dust.[5][7] Do not use combustible materials like paper towels for the initial absorption.

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled substance into a suitable, sealable container.[5][7] The container must be clearly labeled as "Hazardous Waste: this compound spill debris."

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Dispose: The sealed container with the spill debris must be disposed of through your institution's Environmental Health and Safety (EHS) department as halogenated organic waste.

Disposal Workflow: A Step-by-Step Operational Plan

The proper disposal of this compound is a systematic process centered on segregation and documentation. Adherence to this protocol is essential for safety, compliance, and cost-effective waste management. The cost to dispose of halogenated waste can be two to three times higher than non-halogenated waste, making cross-contamination a costly error.[1][2]

Step 1: Container Selection and Preparation
  • Select a Compatible Container: Obtain a designated hazardous waste container from your institution's EHS office. These are typically high-density polyethylene (HDPE) carboys or bottles. The container must be in good condition with a secure, threaded screw-top cap.[2][8]

  • Initial Labeling: Before adding any waste, affix a "Hazardous Waste" tag to the container.[1] Clearly write "Halogenated Organic Waste" on the label.

Step 2: Waste Collection
  • Work in a Fume Hood: All transfers of this compound waste into the collection container must be performed inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Segregate Waste Streams: Crucially, do not mix this compound or solutions containing it with non-halogenated organic waste, aqueous waste, acids, bases, or heavy metals.[9][10]

  • Document Contents: As waste is added, update the hazardous waste tag with the full chemical name—"this compound"—and the estimated quantity or concentration. If it is part of a solvent mixture, list all chemical constituents with their approximate percentages. Do not use abbreviations or chemical formulas.[8]

Step 3: Waste Storage
  • Keep Container Closed: The waste container must be kept tightly sealed at all times except when waste is actively being added. This prevents the release of volatile compounds and protects against spills.[1][8]

  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory. This area should be clearly marked.

  • Secondary Containment: The container must be placed within a secondary containment bin or tray that is chemically compatible and large enough to hold the entire volume of the container in case of a leak.[1]

  • Store Safely: The storage area should be cool, dry, and well-ventilated, away from heat sources or incompatible materials.[8]

Step 4: Arranging for Disposal
  • Avoid Accumulation: Do not accumulate excessive amounts of waste. Most regulations limit the volume of waste that can be stored in an SAA (e.g., not more than 55 gallons).[8]

  • Request Pickup: Once the container is full or has been in storage for a set period (often 90 days), contact your institution's EHS department to schedule a waste pickup. Follow their specific procedures for request submission.

The following diagram illustrates the decision-making process for handling waste containing this compound.

G Diagram 1: Disposal Decision Workflow for this compound A Waste Generation (Solid or Solution containing This compound) B Is the waste halogenated? A->B E Segregate into NON-HALOGENATED Waste Stream B->E NO F Select Designated HALOGENATED Waste Container B->F YES C YES (Contains C-Br bond) D NO G Label Container: 'Hazardous Waste' 'Halogenated Organics' F->G H Add Waste in Fume Hood Update Contents Log G->H I Store in Secondary Containment in Satellite Accumulation Area H->I J Request EHS Pickup for Final Disposal I->J

Caption: Disposal Decision Workflow for this compound.

Regulatory Framework

In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Halogenated Organic Compounds (HOCs) are a specific category of concern.[11] While this compound may not be individually listed, it falls under the broad category of regulated brominated organic compounds.[12] Therefore, its disposal must adhere to all local, state, and federal regulations for hazardous waste, which includes proper labeling, storage, and transfer to a licensed treatment, storage, and disposal facility (TSDF).

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A Senior Application Scientist's Guide to Handling 6-(Bromomethyl)nicotinic acid: PPE, Operational, and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an essential framework for the safe handling of 6-(Bromomethyl)nicotinic acid. As a Senior Application Scientist, my objective is to move beyond a simple checklist and instill a deep understanding of the causality behind these safety protocols. This compound is a valuable synthetic intermediate, but its reactivity demands rigorous and informed handling procedures to ensure personnel safety and experimental integrity.

Immediate Safety Briefing: Core Hazards

This compound is a hazardous substance that requires careful management. The primary, immediate risks are:

  • Severe Irritation: It is known to cause serious eye irritation (H319), skin irritation (H315), and respiratory tract irritation (H335).[1]

  • Harmful if Swallowed: The compound is classified as harmful if ingested (H302).

All personnel must read and understand the Safety Data Sheet (SDS) before commencing any work. An eyewash station and safety shower must be immediately accessible and verified to be in working order before handling this compound.[2]

Hazard Analysis: Understanding the Reactivity of a Bromomethyl Compound

To handle this chemical safely, it is crucial to understand its underlying reactivity. The hazards of this compound stem from its classification as a bromomethyl compound and, more broadly, an alkylating agent .

Alkylating agents are compounds that can introduce an alkyl group into a nucleophilic molecule. In a biological context, this is particularly dangerous. These agents can covalently bond with crucial biological nucleophiles, such as the nucleobases in DNA.[3] This mode of action is the basis for their toxicity and potential mutagenicity.[3] Therefore, the stringent personal protective equipment (PPE) requirements are not merely suggestions; they are a critical barrier to prevent the compound from reacting with your skin, eyes, or respiratory tract.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the most critical control measure when engineering controls cannot eliminate all risks. All PPE must be inspected for integrity before each use.[4]

PPE Selection Summary
Task / OperationMinimum Required PPE
Pre-Use Inspection & Transport Nitrile Gloves, Safety Glasses with Side Shields, Lab Coat.
Weighing (Solid) Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, Lab Coat, Arm Sleeves. Use of a ventilated balance enclosure or fume hood is mandatory.
Solution Preparation & Transfer Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, Lab Coat.
Running Reaction Nitrile Gloves, Safety Glasses with Side Shields, Lab Coat (within a closed system or fume hood).
Spill Cleanup & Decontamination Chemical-Resistant Gloves (e.g., Neoprene over Nitrile), Chemical Splash Goggles, Face Shield, Lab Coat or Chemical-Resistant Apron, Respiratory Protection (if outside fume hood).
Detailed PPE Specifications:
  • Eye and Face Protection: At a minimum, chemical safety glasses meeting ANSI Z.87.1 standards must be worn.[5] When handling the solid powder or preparing solutions where splashing is possible, upgrade to chemical splash goggles and a full-face shield.[5][6]

  • Hand Protection: Handle with chemical-resistant gloves at all times.[7] Disposable nitrile gloves provide good short-term protection and should be used.[5][8] For tasks with higher splash risk or during decontamination, consider wearing a more robust glove (e.g., neoprene) over an inner nitrile glove. Gloves must be disposed of immediately after contamination in accordance with laboratory practices.[7]

  • Body Protection: A properly fitted, buttoned lab coat is required to protect the skin.[5][8] Ensure it is clean and in good condition.

  • Respiratory Protection: All handling of this compound that may generate dust or aerosols must be conducted within a certified chemical fume hood to protect against respiratory irritation.[4][8] If engineering controls are not feasible, a formal respiratory hazard evaluation is required to determine the appropriate NIOSH-approved respirator.[5]

Operational Plan: Step-by-Step Handling Procedure

This workflow is designed to minimize exposure at every stage of handling. Adherence to this sequence is mandatory.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep 1. Assemble PPE & Verify Engineering Controls (Fume Hood, Eyewash) gather 2. Gather Materials & Prepare Work Area in Fume Hood prep->gather weigh 3. Weigh Solid Compound gather->weigh solubilize 4. Prepare Solution weigh->solubilize transfer 5. Transfer to Reaction Vessel solubilize->transfer decon 6. Decontaminate Glassware & Surfaces transfer->decon disposal 7. Segregate & Label Hazardous Waste decon->disposal remove_ppe 8. Doff PPE & Wash Hands Thoroughly disposal->remove_ppe

Caption: Workflow for Safe Handling of this compound.

  • Preparation:

    • Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.

    • Ensure the work area inside the hood is clean and uncluttered.[4]

    • Don all required PPE as specified in the table above.

  • Handling (Inside Fume Hood):

    • When weighing the solid, use anti-static measures and handle gently to avoid creating dust.

    • Add reagents slowly and methodically. Never add liquid directly to the solid in a way that could cause splashing.

    • Keep the container tightly closed when not in immediate use.[1]

  • Post-Handling & Cleanup:

    • After use, securely seal the primary container.

    • Decontaminate all surfaces and equipment.

    • Dispose of all contaminated materials as hazardous waste.

    • Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[2]

Contingency Planning: Spills and Exposure

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Spill Response:

  • Small Spill (inside a fume hood):

    • Ensure PPE is appropriate for cleanup.

    • Cover the spill with an inert absorbent material like vermiculite or sand.[9]

    • Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[10]

    • Decontaminate the area with a suitable cleaning agent.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and contact your institution's emergency response team.[9]

    • Prevent entry into the contaminated area.

Disposal and Decontamination Protocol

Waste Disposal:

  • All solid waste, contaminated consumables (gloves, wipes, absorbent material), and solutions containing this compound must be disposed of as hazardous chemical waste.[11]

  • Containers must be clearly labeled with the full chemical name and associated hazards.

  • Do not mix this waste with other waste streams.[7] Follow all institutional, local, and national regulations for hazardous waste disposal.[7]

Equipment Decontamination:

  • A standard procedure involves a thorough wash with a laboratory detergent and hot water, followed by multiple rinses with tap water and then a final rinse with deionized or distilled water.[12]

  • For particularly hazardous substances like alkylating agents, a deactivation step may be required before standard cleaning.[13] This could involve rinsing with a solution that can neutralize the reactive bromomethyl group. Consult your institution's safety office for specific validated procedures.

By implementing this comprehensive safety and handling plan, you can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • Technical Support Center: Handling and Safety of Bromomethyl Compounds. Benchchem.
  • Safety Data Sheet for 5-Bromonicotinic acid.
  • Safety Data Sheet for Nicotinic acid. Sigma-Aldrich.
  • Rules for the Safe Handling of Chemicals in the Labor
  • Safety Data Sheet for 6-Bromomethyl-nicotinic acid hydrobromide. AK Scientific, Inc.
  • Safety Data Sheet for 2-Amino-5-bromo-6-methyl-nicotinic acid. Apollo Scientific.
  • Safety D
  • 5 Types of PPE for Hazardous Chemicals.
  • Chemical Indicator for Alkyl
  • Lab Safety-Chemicals. Forsyth Technical Community College.
  • Chemical Safety: Personal Protective Equipment.
  • Safety D
  • 6-Bromonicotinic acid Safety D
  • Life-Changing Safety Tips for Handling Labor
  • Essential PPE for Protection Against Liquid Chemicals. SafetyCulture Marketplace US.
  • Standard Operating Procedure: Equipment Decontamination. U.S. Environmental Protection Agency (EPA).
  • Decontamination Procedures. Cornell University Environmental Health and Safety.

Sources

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